molecular formula C11H8FNO2 B1335900 7-Fluoro-2-methylquinoline-3-carboxylic acid CAS No. 879361-44-1

7-Fluoro-2-methylquinoline-3-carboxylic acid

Cat. No.: B1335900
CAS No.: 879361-44-1
M. Wt: 205.18 g/mol
InChI Key: XJFNVJWLKGVKGN-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-fluoro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFNVJWLKGVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392407
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
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Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879361-44-1
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 879361-44-1

Introduction

7-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a prominent scaffold in medicinal chemistry and drug discovery, renowned for their broad spectrum of biological activities. The incorporation of a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position imparts unique physicochemical properties that are of significant interest to researchers in drug development. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential applications, tailored for professionals in the scientific research community.

The quinoline core is a fundamental structure in numerous pharmaceuticals, and its derivatives have shown promise as anti-inflammatory and cytotoxic agents.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The presence of the carboxylic acid moiety, in particular, can influence a compound's solubility, cell permeability, and interaction with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 879361-44-1[4]
Molecular Formula C₁₁H₈FNO₂[4]
Molecular Weight 205.19 g/mol [4]
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[4]

Chemical Synthesis: A Mechanistic Approach

The most direct and established method for the synthesis of this compound is a two-step process commencing with the Friedländer annulation, followed by ester hydrolysis.[5] This approach offers a reliable pathway to the target molecule from readily available starting materials.

The Friedländer Annulation: Constructing the Quinoline Core

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5] In the context of our target molecule, this involves the reaction of 2-amino-4-fluorobenzaldehyde with ethyl acetoacetate. This reaction can be catalyzed by either acids or bases.[5]

The choice of catalyst is critical and influences the reaction mechanism and overall efficiency. Acid catalysis, for instance, promotes the initial formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.

Friedlander_Synthesis Reactant1 2-Amino-4-fluorobenzaldehyde Step1 Step 1: Friedländer Annulation (Acid or Base Catalysis) Reactant1->Step1 Reactant2 Ethyl Acetoacetate Reactant2->Step1 Intermediate_Ester Ethyl 7-fluoro-2-methylquinoline-3-carboxylate Step2 Step 2: Ester Hydrolysis (Acid or Base Catalysis) Intermediate_Ester->Step2 Final_Product This compound Step1->Intermediate_Ester Forms quinoline ester Step2->Final_Product Yields final acid

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is an adapted, generalized procedure for the synthesis of this compound.

Part 1: Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate (Friedländer Annulation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add ethyl acetoacetate (1.2 eq).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine). The choice of catalyst can influence reaction time and yield.[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 7-fluoro-2-methylquinoline-3-carboxylate from Part 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[7]

Analytical Characterization: A Predictive Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns influenced by the fluorine substituent. The methyl protons will present as a singlet in the upfield region (around δ 2.5-3.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ 12.0-14.0 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-180 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbon will appear at the most upfield position (around δ 20-25 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity/Shape
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Alkyl)2950 - 2850Medium
C=O (Carboxylic Acid)1725 - 1700Strong, Sharp
C=C (Aromatic)1600 - 1450Medium
C-O (Carboxylic Acid)1320 - 1210Strong
C-F1250 - 1000Strong

The most diagnostic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The strong, sharp carbonyl (C=O) absorption is also a key indicator.[9][10]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 160, or the loss of carbon dioxide (-CO₂, 44 Da) resulting in a fragment at m/z 161.[11] Further fragmentation of the quinoline ring system may also be observed. Predicted mass spectrometry data from PubChem suggests prominent adducts in electrospray ionization (ESI) such as [M+H]⁺ at m/z 206.06 and [M-H]⁻ at m/z 204.05.[12]

Applications and Future Directions

Quinoline-3-carboxylic acids are recognized for their potential as antiproliferative agents.[3] Studies on various quinoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines, as well as anti-inflammatory properties.[1][13] The specific substitution pattern of this compound makes it an interesting candidate for further biological evaluation.

The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design. The methyl group can influence the molecule's conformation and interaction with hydrophobic pockets in enzymes or receptors.

Future research on this compound could involve:

  • Biological Screening: Evaluating its cytotoxic effects on a panel of cancer cell lines and assessing its anti-inflammatory potential in relevant assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the 2, 3, and 7-positions to understand how these changes impact biological activity.

  • Target Identification: Investigating the molecular mechanisms of action to identify the specific cellular targets responsible for any observed biological effects.

The logical progression of research for this molecule is illustrated in the workflow below.

Research_Workflow A Synthesis & Purification B Structural Characterization (NMR, IR, MS) A->B Confirmation of Identity C In Vitro Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) B->C Purity Assessment for Bioassays D Lead Compound Identification C->D Evaluation of Potency E Structure-Activity Relationship (SAR) Studies D->E Optimization of Activity F Target Identification & Mechanism of Action Studies D->F Understanding the 'How' E->D G Preclinical Development F->G Promising Candidate

Sources

7-Fluoro-2-methylquinoline-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, potential synthetic pathways, analytical characterization, and its emerging applications, particularly as a key building block in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a quinoline derivative characterized by a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position.[1] These substitutions are critical as they modulate the molecule's electronic properties, solubility, and biological activity, making it a valuable scaffold in drug discovery. The fluorine atom, in particular, is a well-established bioisostere for a hydrogen atom that can enhance metabolic stability and binding affinity.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈FNO₂[1][2][3]
Molecular Weight 205.19 g/mol [2][3]
Monoisotopic Mass 205.05391 Da[4]
CAS Number 879361-44-1[1][3][5]
Physical Form Solid[2]
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[1][2][4]
Canonical SMILES CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O[4]

Synthesis and Mechanistic Insights

The synthesis of quinoline-3-carboxylic acids often involves well-established cyclization reactions. A plausible and efficient pathway for this compound is the Doebner-von Miller reaction or a related condensation strategy. The causality behind this choice lies in the ready availability of starting materials and the reaction's reliability for generating the quinoline core.

A generalized synthetic workflow can be conceptualized as follows:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Oxidation cluster_2 Step 3: Hydrolysis cluster_3 Final Product A 3-Fluoroaniline R1 Intermediate Formation (Enamine/Schiff Base) A->R1 B Ethyl acetoacetate B->R1 C Acid Catalyst (e.g., H₂SO₄) C->R1 R2 Intramolecular Cyclization & Aromatization R1->R2 E Ethyl 7-fluoro-2-methylquinoline- 3-carboxylate R2->E D Dehydrating Agent (e.g., Polyphosphoric Acid) D->R2 R3 Saponification E->R3 F Base (e.g., NaOH) then Acid Workup F->R3 G 7-Fluoro-2-methylquinoline- 3-carboxylic acid R3->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for similar quinoline derivatives.[6][7]

  • Condensation: To a stirred solution of 3-fluoroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture. The solvent is removed under reduced pressure. The resulting residue is added to a dehydrating/oxidizing agent like polyphosphoric acid or heated in a high-boiling solvent like diphenyl ether to facilitate cyclization and aromatization.[6] Heat at 140-150°C for 2-3 hours.

  • Workup & Isolation (Ester): Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate solution) to precipitate the crude ethyl 7-fluoro-2-methylquinoline-3-carboxylate. Filter the solid, wash with water, and dry. Purify via recrystallization or column chromatography.

  • Hydrolysis: Suspend the purified ester in an aqueous alcoholic solution (e.g., ethanol/water). Add an excess of sodium hydroxide and heat under reflux until the reaction is complete (monitored by TLC).

  • Final Product Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of ~4-5. The target carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

This self-validating protocol relies on TLC at each stage to ensure reaction completion and chromatographic or recrystallization methods to achieve high purity, which is then confirmed by the analytical methods described below.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methyl group (singlet, ~2.5 ppm), aromatic protons (multiplets, ~7.0-8.5 ppm), and the carboxylic acid proton (broad singlet, >12 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: Will show distinct signals for the methyl carbon, the carboxylic acid carbonyl carbon, and the aromatic carbons of the quinoline ring.

    • ¹⁹F NMR: Will display a singlet, confirming the presence and chemical environment of the single fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a prominent ion at m/z 206.06 [M+H]⁺ or 204.05 [M-H]⁻.[4]

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1650 cm⁻¹).

Applications in Research and Drug Discovery

Quinolines are privileged structures in medicinal chemistry. The title compound is a valuable building block, particularly for fluoroquinolone antibiotics and novel anticancer agents.[6][8]

Precursor for Fluoroquinolone Antibiotics

Fluoroquinolones are broad-spectrum bactericidal drugs.[6] The core structure of this compound is highly analogous to the quinolone core of these drugs. The carboxylic acid at position 3 and the quinoline nitrogen are essential for binding to bacterial DNA gyrase and topoisomerase IV. The fluorine at C-7 (in this scaffold, analogous to the C-6 fluorine in many common fluoroquinolones) is known to significantly increase antibacterial potency.[6]

G A 7-Fluoro-2-methylquinoline- 3-carboxylic acid B Amide Coupling or other modifications A->B Serves as Scaffold C Novel Bioactive Molecules B->C Leads to D Potential Fluoroquinolone Analogues C->D E Antiproliferative Agents C->E F Proteomics Probes C->F

Caption: Role as a versatile building block in drug discovery.

Development of Antiproliferative Agents

Recent studies have highlighted that quinoline-3-carboxylic acid derivatives can serve as selective antiproliferative agents.[8] The mechanism often involves intercalation with DNA or inhibition of key cellular enzymes.[9] The specific substitutions on the quinoline ring are critical for tuning the compound's selectivity towards cancer cells over non-cancerous cells.[8] This makes this compound a compound of interest for developing new, targeted cancer therapies.

Safety, Handling, and Storage

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

  • Stability and Storage: The compound is expected to be chemically stable under standard ambient conditions. Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[11]

It is the user's responsibility to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound (MW: 205.19 g/mol ) is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features are highly relevant to the development of new fluoroquinolone antibiotics and targeted antiproliferative agents. The synthetic pathways are accessible through established organic chemistry reactions, and its identity can be unequivocally confirmed with standard analytical techniques. Given its potential applications, this compound represents a valuable tool for researchers and scientists dedicated to advancing drug discovery and development.

References

  • SAFETY DATA SHEET - Quinoline. Acros Organics. [Link]

  • SAFETY DATA SHEET - 7-Methylquinoline. Fisher Scientific. [Link]

  • This compound (C11H8FNO2) - PubChemLite. PubChemLite. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. MDPI. [Link]

  • A process for synthesis of fluoroquinolonic derivatives - Google Patents.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Durham University. [Link]

  • 7-Fluoro-2-methylquinoline-3-carboxylicacid,95% - Ruji Biology. Ruji Biology. [Link]

  • This compound - Chembeasy. Chembeasy. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed. PubMed. [Link]

Sources

7-Fluoro-2-methylquinoline-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Context

Executive Summary

This compound is a heterocyclic compound featuring the core structure of quinolone carboxylic acids, a class of molecules with profound significance in medicinal chemistry. As a fluorinated derivative, it belongs to the broader family of fluoroquinolones, which are renowned for their potent antibacterial activity.[1][][3] This guide provides a detailed technical overview of its chemical structure, physicochemical properties, and its place within the therapeutic landscape. We will explore a representative synthetic pathway, discuss methods for its analytical characterization, and contextualize its importance as a scaffold in drug discovery, particularly concerning its mechanism of action as a bacterial topoisomerase inhibitor. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key molecular entity.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and core properties. This compound is a substituted quinoline, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

Molecular Structure

The structure consists of a quinoline ring system with three key substitutions:

  • A fluorine atom at position 7.

  • A methyl group at position 2.

  • A carboxylic acid group at position 3.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource
CAS Number 879361-44-1[4][5]
Molecular Formula C₁₁H₈FNO₂[5][6][7]
Molecular Weight 205.19 g/mol [5][6]
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[6][7]
Canonical SMILES CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O[7]
Physical Form Solid
Purity (Typical) ≥95%[8]

The Fluoroquinolone Context: Mechanism of Action and Therapeutic Significance

This compound is structurally a member of the fluoroquinolone class of compounds, which are among the most important synthetic antibacterial agents.[3]

Core Scaffold: The Role of Quinolone-3-Carboxylic Acid

The quinolone-3-carboxylic acid moiety is the fundamental pharmacophore responsible for the biological activity of this class. The carboxylic acid group at position 3 and the carbonyl at position 4 (implied in the quinolone core) are essential for binding to the target enzymes.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (a Type II Topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication.[]

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[]

By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its active state, leading to double-stranded DNA breaks and subsequent cell death.[10]

G DNA Bacterial DNA Replication & Segregation Process DNA Supercoiling, Relaxation, & Decatenation DNA->Process requires Enzymes DNA Gyrase & Topoisomerase IV Inhibition Inhibition & Trapping of Enzyme-DNA Complex Enzymes->Inhibition Process->Enzymes catalyzed by FQ 7-Fluoro-2-methylquinoline- 3-carboxylic acid (Fluoroquinolone) FQ->Inhibition Damage Double-Strand DNA Breaks Inhibition->Damage leads to Death Bacterial Cell Death Damage->Death

Caption: General mechanism of action for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the quinolone core are critical for modulating the compound's activity and properties:

  • C7-Fluorine: The presence of a fluorine atom on the fused benzene ring (often at C6 or C7) is a hallmark of the "fluoroquinolone" class. This substitution significantly enhances cell penetration and potency against DNA gyrase.[]

  • C2-Methyl: Substitutions at the C2 position can influence the compound's spectrum of activity and pharmacokinetic profile.

Synthesis and Manufacturing

While multiple routes exist for quinoline-3-carboxylic acids, a common and effective strategy is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Retrosynthetic Analysis & Strategy Selection

A plausible synthesis for this compound involves the acid- or base-catalyzed condensation of 4-fluoro-2-aminobenzaldehyde with ethyl acetoacetate, followed by hydrolysis of the resulting ester. This approach is chosen for its convergence and use of readily available starting materials.

Proposed Synthesis Workflow

G Reactant1 4-Fluoro-2-aminobenzaldehyde Step1 Friedländer Condensation (e.g., Acid Catalyst, Heat) Reactant1->Step1 Reactant2 Ethyl Acetoacetate Reactant2->Step1 Intermediate Ethyl 7-fluoro-2-methylquinoline- 3-carboxylate Step1->Intermediate Step2 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Step2 Step3 Acidification (e.g., HCl) Step2->Step3 Product 7-Fluoro-2-methylquinoline- 3-carboxylic acid Step3->Product

Sources

7-Fluoro-2-methylquinoline-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Abstract

This compound is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous therapeutic agents. As a functionalized quinoline carboxylic acid, its physicochemical properties are of paramount importance to researchers in drug discovery, dictating its behavior in biological systems, including solubility, membrane permeability, and target engagement.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, blending available data, computational predictions, and established chemical principles. Furthermore, it equips researchers with detailed, field-proven experimental protocols for the empirical determination of these key parameters, ensuring a robust foundation for future development and application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is built upon a bicyclic quinoline core, substituted with a methyl group at position 2, a carboxylic acid at position 3, and a fluorine atom at position 7. The fluorine substitution is particularly significant, as it is a common strategy in drug design to modulate metabolic stability, binding affinity, and pKa.[2]

The key identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 879361-44-1[3][4][5]
Molecular Formula C₁₁H₈FNO₂[3][5][6]
Molecular Weight 205.19 g/mol [3][5]
IUPAC Name This compound
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[3][6]
SMILES CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O[6]

Physicochemical Properties: Predictions and Inferences

Direct experimental data for many physical properties of this specific molecule are not widely published. However, by leveraging computational models and understanding the behavior of the broader class of fluoroquinolones, we can establish a reliable physicochemical profile.

PropertyPredicted/Inferred ValueSignificance in Drug Development
Melting Point (°C) Not reported; expected to be high (>200°C)Indicates purity and thermal stability. High melting points are common for rigid, crystalline solids like quinolones.
XlogP 2.2Predicts lipophilicity and membrane permeability. A value of 2.2 suggests moderate lipophilicity, balancing aqueous solubility with the ability to cross cell membranes.[6]
pKa₁ (Carboxylic Acid) ~2-4 (Estimated)Determines the ionization state of the acidic group. At physiological pH (~7.4), the carboxylic acid will be fully deprotonated (anionic), which enhances aqueous solubility.[7][8]
pKa₂ (Quinoline Nitrogen) ~3-5 (Estimated, for conjugate acid)Determines the ionization state of the basic group. The quinoline nitrogen is weakly basic and will be predominantly neutral at physiological pH, though its basicity is reduced by the electron-withdrawing fluorine and carboxyl groups.
Lipophilicity and Solubility

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The predicted XlogP of 2.2 for this compound indicates a balanced character, suggesting it can partition into lipid environments like cell membranes without being excessively retained.[6]

Like most fluoroquinolone derivatives, this compound is expected to exhibit pH-dependent solubility.[9][10] Its structure contains both an acidic group (carboxylic acid) and a basic group (quinoline nitrogen), making it amphoteric.

  • In acidic solutions (pH < pKa₂): The quinoline nitrogen becomes protonated, forming a cationic species, which increases aqueous solubility.

  • In neutral solutions (pKa₂ < pH < pKa₁): The molecule exists predominantly as a zwitterion or a neutral species, where solubility is typically at its minimum.[7] This is a crucial consideration for formulation and administration.

  • In basic solutions (pH > pKa₁): The carboxylic acid is deprotonated, forming an anionic carboxylate, which significantly increases aqueous solubility.

G cluster_pH Ionization States vs. pH A Low pH (e.g., pH 1) Cationic Form (High Solubility) B Neutral pH (e.g., pH 7) Zwitterionic/Neutral Form (Low Solubility) A->B +OH⁻ -H⁺ C High pH (e.g., pH 10) Anionic Form (High Solubility) B->C +OH⁻ -H⁺

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

  • Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 7.4, 9.0) to assess pH-dependent solubility.

  • Incubation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid ensures saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Conclusion

This compound presents a physicochemical profile characteristic of a promising scaffold for drug discovery. Its moderate lipophilicity, coupled with pH-dependent solubility, provides a framework for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. While computational tools offer valuable initial insights, the experimental protocols detailed herein provide the necessary means for robust empirical validation. A thorough understanding and documentation of these physical properties are indispensable for advancing this and related molecules from chemical entities to potential therapeutic agents.

References

  • Vertex AI Search. (2026). Physicochemical properties of the fluoroquinolones studied in this manuscript.
  • Ross, D. L., & Riley, C. M. (1990). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. ElectronicsAndBooks.
  • Bambeke, F. V., et al. (Year not specified). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.
  • Louisiana Department of Health. (Year not specified). Fluoroquinolones (and Quinolones).
  • Magyar, A., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PMC - PubMed Central.
  • Singh, P., et al. (2020).
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  • National Institutes of Health. (Year not specified).
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  • ChemicalBook. (Year not specified). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum.
  • Google Patents. (2003).
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  • MDPI. (Year not specified). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • PubChemLite. (2025). This compound (C11H8FNO2).
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  • ScienceDirect. (Year not specified). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • ChemicalBook. (2025). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Merck. (Year not specified). This compound.
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  • TCI America. (Year not specified). 439665 this compound CAS: 879361-44-1.
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  • PubChem. (2025). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971.
  • BLD Pharm. (Year not specified). 1333255-09-6|8-Fluoro-2-methylquinoline-3-carboxylic acid.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Sigma-Aldrich. (Year not specified). 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid | 1260641-74-4.
  • Sigma-Aldrich. (Year not specified). 2-Methyl-quinoline-3-carboxylic acid.
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Introduction: The Critical Role of Solubility in the Application of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound belongs to the broader family of quinoline carboxylic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery, forming the core of numerous antibacterial agents known as fluoroquinolones.[1] The biological activity of these compounds is intrinsically linked to their ability to reach their target site, a process heavily dictated by their solubility in physiological media.

Poor aqueous solubility is a common challenge in the development of quinoline-based therapeutics and can hinder preclinical and clinical progression.[2] Therefore, a thorough understanding and accurate measurement of the solubility of novel derivatives like this compound are paramount for any research and development program. This guide will delve into the theoretical and practical aspects of determining and understanding the solubility profile of this compound.

Physicochemical Properties and Their Influence on Solubility

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on its structural components and data from analogous compounds.

Molecular Structure:

  • Quinoline Core: A heterocyclic aromatic ring system that contributes to the compound's rigidity and potential for π-π stacking interactions, which can decrease solubility in aqueous media.

  • Carboxylic Acid Group: This functional group is ionizable, making the compound's solubility highly dependent on the pH of the surrounding medium.[3]

  • Fluoro Group: The fluorine atom at the 7-position is an electron-withdrawing group that can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its interactions with solvents.

  • Methyl Group: The methyl group at the 2-position adds to the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.

Expected Solubility Profile:

Based on the structure, this compound is expected to be a crystalline solid with low intrinsic aqueous solubility.[4][5] The solubility is anticipated to be significantly influenced by:

  • pH: The carboxylic acid group will be protonated at low pH, rendering the molecule less polar. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.[2][3][6]

  • Solvent Polarity: Due to the presence of the polar carboxylic acid group, solubility is expected to be higher in polar solvents, particularly those capable of hydrogen bonding.[3]

  • Temperature: For most solids, solubility increases with temperature.[6]

  • Presence of Counter-ions: The formation of salts with various cations can significantly enhance aqueous solubility.[7]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is a cornerstone of pre-formulation studies. Below are detailed protocols for two common methods used in the pharmaceutical industry.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains.

  • Phase Separation: Separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Causality and Trustworthiness:

  • Why excess solid? To ensure the solution is truly saturated at equilibrium.

  • Why constant temperature? Solubility is temperature-dependent.[6]

  • Why filtration? To remove any undissolved solid particles that would lead to an overestimation of solubility.

  • Self-Validating System: The persistence of undissolved solid throughout the experiment confirms that equilibrium has been established in a saturated state.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Agitate at Constant Temperature (24-72h) A->B Establish Equilibrium C Centrifuge and Filter Supernatant B->C Isolate Saturated Solution D Quantify by HPLC/LC-MS C->D Measure Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock in a non-solvent. It is often used for early-stage screening.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

  • Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Causality and Trustworthiness:

  • Why a DMSO stock? Many drug-like molecules have high solubility in DMSO, allowing for a concentrated starting point.

  • Why serial dilution? To identify the point of precipitation across a range of concentrations.

  • Self-Validating System: The clear dose-dependent increase in turbidity provides an internal control for the precipitation event.

Kinetic_Solubility_Workflow A Prepare High-Concentration Stock (e.g., in DMSO) B Serially Dilute Stock into Aqueous Buffer in Microplate A->B C Incubate at Constant Temperature B->C D Measure Turbidity (Nephelometry) C->D E Determine Highest Soluble Concentration D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Factors Influencing the Solubility of this compound

Understanding the factors that modulate solubility is key to overcoming formulation and delivery challenges.

The Impact of pH

For a compound with a carboxylic acid moiety, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation. The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form.

  • Below pKa: The compound will exist predominantly in its neutral, less soluble form.

  • Above pKa: The compound will be deprotonated, forming a more soluble carboxylate anion.

This relationship underscores the importance of measuring solubility in buffers of varying pH to construct a comprehensive pH-solubility profile. This is particularly relevant for predicting oral absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Co-solvents and Formulation Strategies

When aqueous solubility is insufficient, various formulation strategies can be employed:

  • Co-solvents: The addition of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can disrupt the hydrogen bonding network of water and provide a more favorable environment for the solute, thereby increasing solubility.

  • Surfactants: Micelle-forming surfactants can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous media.

  • Complexing Agents: Cyclodextrins can form inclusion complexes with the quinoline core, shielding it from the aqueous environment and enhancing solubility.

  • Salt Formation: Creating a salt of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine) is a common and effective method to dramatically increase aqueous solubility and dissolution rate.

Conclusion and Future Directions

While specific, publicly available solubility data for this compound is scarce, a robust understanding of its physicochemical properties can be derived from its structure and the behavior of related quinoline carboxylic acids. This guide provides the theoretical framework and practical methodologies for researchers to accurately determine the solubility of this compound. A comprehensive characterization of its pH-solubility profile, along with an investigation into the effects of temperature and various formulation excipients, will be critical for advancing its development as a potential therapeutic agent.

References

  • Quinoline-4-carboxylic acid | Solubility of Things . This source discusses the solubility profile of a related quinoline carboxylic acid, highlighting the influence of polar solvents and pH on solubility due to the carboxylic acid group. 3

  • Influence of metal cations on the solubility of fluoroquinolones - ResearchGate . This article explores the complex effects of metal cations on the solubility of fluoroquinolones, noting that they can either increase or have no effect on solubility. 7

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed . This study describes the impact of temperature and pH on the aqueous solubility of ciprofloxacin and norfloxacin, demonstrating that solubility can be influenced by these factors. 6

  • Aqueous solubilities of some variously substituted quinolone antimicrobials - Regulations.gov . This paper evaluates the solubility of a series of fluoroquinolones as a function of pH, temperature, and salt concentration, noting their zwitterionic nature at physiological pH leads to lower solubility. 2

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI . This article discusses the synthesis of fluoroquinolone precursors and the importance of the fluorine atom in later-generation quinolone antibiotics. 1

  • This compound | Sigma-Aldrich . This product page provides basic physicochemical information for the target compound, confirming it is a solid. 4

  • This compound - CymitQuimica . This product page lists chemical properties such as the molecular weight and formula for this compound. 5

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A Spectroscopic and Structural Elucidation Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a fluorine atom into the quinoline ring system can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide provides a comprehensive technical overview of the spectral characterization of a specific fluoroquinolone derivative, 7-Fluoro-2-methylquinoline-3-carboxylic acid, a compound of interest in drug discovery and development.[4]

This document serves as a detailed reference for the structural elucidation of this compound, presenting an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system, the protocols and data interpretation provided herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and trustworthiness.

Molecular Structure and Key Features

This compound possesses a rigid heterocyclic core with key functional groups that dictate its spectral behavior. The strategic placement of the fluorine atom at the C7 position, the methyl group at C2, and the carboxylic acid at C3 creates a unique electronic environment, which is reflected in its spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound.[5][6] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, detailed information about the connectivity and chemical environment of each atom can be obtained.[7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, as well as the electron-donating effect of the methyl group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.5 - 8.7s-
H-57.8 - 8.0d~9.0
H-67.4 - 7.6dd~9.0, ~2.5
H-87.6 - 7.8d~2.5
2-CH₃2.6 - 2.8s-
3-COOH12.0 - 13.0br s-
  • Rationale for Predictions: The predictions are based on the analysis of structurally similar compounds. The chemical shifts of the aromatic protons are estimated by considering the substituent effects on the quinoline ring. The fluorine at C7 is expected to cause a doublet of doublets for H6 and a doublet for H8 due to ortho and meta coupling, respectively. The H5 proton will appear as a doublet due to coupling with H6. The H4 proton, being adjacent to the electron-withdrawing carboxylic acid group and the quinoline nitrogen, is predicted to be the most downfield of the aromatic protons. The methyl group at C2 will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.[8][9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2155 - 158
C-3125 - 128
C-4138 - 141
C-4a128 - 131
C-5126 - 129
C-6115 - 118 (d, ¹JCF ≈ 250 Hz)
C-7162 - 165 (d, ¹JCF ≈ 250 Hz)
C-8110 - 113
C-8a147 - 150
2-CH₃20 - 23
3-COOH168 - 171
  • Rationale for Predictions: The chemical shifts are estimated based on the known values for quinoline and the substituent effects of the methyl, carboxylic acid, and fluorine groups. The carbons directly attached to the fluorine (C7) and in the ortho position (C6, C8) will show characteristic splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[10][11][12]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
1710-1680C=O stretchCarboxylic acid (conjugated)
1620-1580C=C and C=N stretchQuinoline ring
1300-1200C-O stretchCarboxylic acid
1250-1100C-F stretchAryl fluoride
950-900 (broad)O-H bendCarboxylic acid
  • Rationale for Predictions: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[12][13] The C=O stretching frequency is expected to be in the 1710-1680 cm⁻¹ range due to conjugation with the quinoline ring. The C=C and C=N stretching vibrations of the aromatic ring will appear in the 1620-1580 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band in the 1250-1100 cm⁻¹ range.[14]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique in drug discovery and development for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.[8][15][16]

Predicted Mass Spectrometry Data
  • Molecular Ion: The nominal molecular weight of this compound is 205.19 g/mol .[15] In high-resolution mass spectrometry (HRMS), the expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 206.0612 m/z.[15]

  • Predicted Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Key predicted fragmentation pathways include:

    • Loss of H₂O (18 Da) from the carboxylic acid group.

    • Loss of COOH (45 Da) from the carboxylic acid group.

    • Loss of CO (28 Da) from the quinoline ring.

MS_Fragmentation M [M+H]⁺ m/z = 206.0612 M_H2O [M+H - H₂O]⁺ m/z = 188.0506 M->M_H2O - H₂O M_COOH [M+H - COOH]⁺ m/z = 161.0662 M->M_COOH - •COOH M_CO [M+H - CO]⁺ m/z = 178.0662 M->M_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and spectral analysis of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary.[7]

Synthesis Protocol: Modified Combes Quinoline Synthesis

A plausible synthetic route to this compound is a variation of the Combes quinoline synthesis.

Synthesis_Workflow Reactants 3-Fluoroaniline + Ethyl acetoacetate Condensation Condensation (Acid catalyst, heat) Reactants->Condensation Intermediate Ethyl 3-((3-fluorophenyl)amino)but-2-enoate Condensation->Intermediate Cyclization Cyclization (Conc. H₂SO₄, heat) Intermediate->Cyclization Product_ester Ethyl 7-fluoro-2-methylquinoline-3-carboxylate Cyclization->Product_ester Hydrolysis Hydrolysis (NaOH, H₂O/EtOH, heat) Product_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

  • Step 1: Condensation. 3-Fluoroaniline is reacted with ethyl acetoacetate in the presence of an acid catalyst (e.g., a few drops of acetic acid) and heated to form the enamine intermediate, ethyl 3-((3-fluorophenyl)amino)but-2-enoate.

  • Step 2: Cyclization. The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization and dehydration, yielding ethyl 7-fluoro-2-methylquinoline-3-carboxylate.

  • Step 3: Hydrolysis. The resulting ester is hydrolyzed by heating with a base, such as sodium hydroxide, in an aqueous ethanol solution.

  • Step 4: Acidification and Isolation. The reaction mixture is cooled and acidified with an acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Acquire with a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition Parameters: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively. For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data (NMR, IR, and MS) for this compound. The detailed analysis and interpretation, grounded in established spectroscopic principles and data from structurally related compounds, offer a robust framework for the structural elucidation of this and similar fluoroquinolone derivatives. The inclusion of standardized experimental protocols further enhances the practical utility of this guide for researchers and professionals in the field of drug discovery and development. The methodologies and data presented herein underscore the power of modern spectroscopic techniques in advancing pharmaceutical research.

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synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Abstract

This compound is a key heterocyclic scaffold, foundational to the development of advanced pharmaceutical agents, particularly within the acclaimed fluoroquinolone class of antibiotics.[1][2] Its strategic fluorination enhances metabolic stability and binding affinity, making it a molecule of significant interest to researchers in medicinal chemistry.[2] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the causal-mechanistic framework behind the chosen strategy, focusing on the Friedländer annulation reaction. It offers field-proven experimental protocols, troubleshooting guidance, and the necessary theoretical grounding to empower researchers to not only replicate but also adapt and optimize this synthesis for their specific drug development applications.

Introduction: The Strategic Importance of Fluoroquinolones

The Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] The fluorine atom's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's properties. These influences include blocking metabolic oxidation sites to increase bioavailability, altering pKa to improve cell membrane permeability, and enhancing binding affinity to target proteins through favorable electrostatic interactions.[2] The quinolone antibiotic class is a paradigmatic example of this strategy's success; the introduction of a fluorine atom at the C-6 position was found to significantly boost the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial survival.[2][3]

Target Molecule: this compound

The title compound, this compound, represents a core structural motif found in numerous potent antibacterial agents.[4][5] The quinoline-3-carboxylic acid moiety is essential for chelating with the DNA-gyrase complex, while the substituents at positions 2 and 7 are critical for modulating the spectrum of activity, potency, and pharmacokinetic profile.[3] A reliable and scalable synthesis of this specific isomer is therefore a crucial prerequisite for the discovery and development of new therapeutic agents.

Navigating the Landscape of Quinoline Synthesis

The construction of the quinoline core is a well-explored area of organic chemistry, with several named reactions offering viable pathways.[6] Key methodologies include:

  • Combes Synthesis: Condensation of an aniline with a β-diketone.[6][7]

  • Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9]

  • Gould-Jacobs Reaction: Begins with an aniline and an alkoxymethylenemalonic ester, typically yielding a 4-hydroxyquinoline intermediate.[10][11]

  • Friedländer Annulation: An acid or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12]

The selection of an optimal strategy depends on the desired substitution pattern and the commercial availability of starting materials.

Strategic Synthesis Design: The Friedländer Annulation Approach

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnections. For achieving the specific 2, 3, and 7 substitution pattern, the most direct and logical disconnection breaks the C4-C4a and N1-C8a bonds, pointing directly to the Friedländer annulation as the key bond-forming strategy. This approach leverages readily available precursors and offers excellent control over the final substitution pattern.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials Target This compound Ester Ethyl 7-fluoro-2-methylquinoline-3-carboxylate Target->Ester Saponification Amine 2-Amino-4-fluorobenzaldehyde Ester->Amine Friedländer Annulation Ketone Ethyl Acetoacetate Ester->Ketone Friedländer Annulation

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Selecting the Friedländer Annulation

The Friedländer synthesis is selected for its superior efficiency and regiochemical control for this specific target.[13]

  • Directness: It constructs the desired quinoline core in a single, convergent step from two readily accessible components.

  • Regiocontrol: Unlike methods such as the Combes or Gould-Jacobs synthesis which can yield isomeric mixtures with unsymmetrical anilines, the Friedländer reaction's use of a pre-functionalized 2-aminoaryl carbonyl compound unambiguously dictates the final substitution pattern.[7][14] The fluorine at position 4 of the starting benzaldehyde directly maps to position 7 of the quinoline product.

  • Versatility: The reaction is amenable to various catalytic conditions, allowing for optimization to maximize yield and minimize side reactions.[15]

Mechanistic Insights into the Friedländer Annulation

The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound (ethyl acetoacetate) and the carbonyl of the 2-aminoaryl aldehyde, followed by cyclization and dehydration.

Two primary mechanistic pathways are generally accepted, often dictated by the choice of acid or base catalysis.[15]

  • Aldol-First Pathway (Base-Catalyzed): The active methylene compound is deprotonated to form an enolate, which attacks the aldehyde carbonyl. The resulting aldol adduct then undergoes cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the quinoline.

  • Schiff Base-First Pathway (Acid-Catalyzed): The aniline nitrogen attacks the aldehyde to form a Schiff base (imine) intermediate. Tautomerization to an enamine, followed by an intramolecular aldol-type reaction and subsequent dehydration, affords the final product.

G cluster_path_A Path A (Base-Catalyzed) cluster_path_B Path B (Acid-Catalyzed) Start 2-Amino-4-fluorobenzaldehyde + Ethyl Acetoacetate A1 Aldol Addition Start->A1 B1 Schiff Base Formation Start->B1 A2 Cyclization (Imine Formation) A1->A2 A3 Dehydration A2->A3 Product Ethyl 7-fluoro-2-methyl- quinoline-3-carboxylate A3->Product B2 Intramolecular Aldol Reaction B1->B2 B3 Dehydration B2->B3 B3->Product

Caption: Competing mechanisms of the Friedländer Annulation.

For this synthesis, an acid-catalyzed approach using a catalyst like p-toluenesulfonic acid (p-TsOH) is often preferred as it effectively promotes both the initial condensation and the final dehydration steps under relatively mild conditions.[13]

Validated Experimental Protocol

This section provides a detailed, two-step workflow for the synthesis, purification, and characterization of the target compound.

G Start Starting Materials: - 2-Amino-4-fluorobenzaldehyde - Ethyl Acetoacetate Step1 Step 1: Friedländer Annulation (p-TsOH, Toluene, Reflux) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purify1 Crude Ester Intermediate (Purification via Column Chromatography) Workup1->Purify1 Step2 Step 2: Saponification (NaOH, EtOH/H₂O, Reflux) Purify1->Step2 Workup2 Acidification (HCl) & Precipitation Step2->Workup2 Purify2 Final Product (Recrystallization) Workup2->Purify2 Characterize Characterization (NMR, MS, IR, MP) Purify2->Characterize

Caption: Overall experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate

Causality: This step utilizes an acid-catalyzed Friedländer annulation. Toluene is chosen as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the product, thereby maximizing the yield. p-Toluenesulfonic acid serves as an effective and cost-efficient catalyst.[13]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-4-fluorobenzaldehyde139.135.00 g35.91.0
Ethyl Acetoacetate130.145.61 g (5.5 mL)43.11.2
p-Toluenesulfonic acid172.200.61 g3.590.1
Toluene-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 2-amino-4-fluorobenzaldehyde (5.00 g, 35.9 mmol) and toluene (100 mL).

  • Stir the mixture to dissolve the aldehyde. Add ethyl acetoacetate (5.5 mL, 43.1 mmol) followed by p-toluenesulfonic acid (0.61 g, 3.59 mmol).

  • Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours, monitoring the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde indicates completion.

  • Once complete, cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution from 10% to 30% ethyl acetate in hexanes) to afford the pure ester as a solid.

Step 2: Saponification to this compound

Causality: This is a standard ester hydrolysis using sodium hydroxide. A mixed solvent system of ethanol and water ensures solubility for both the ester starting material and the hydroxide reagent. The reaction is heated to ensure a reasonable reaction rate. Subsequent acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl Ester Intermediate233.235.00 g21.4Assumed from previous step
Sodium Hydroxide40.002.57 g64.33.0 equivalents
Ethanol-50 mL--
Water-25 mL--
Hydrochloric Acid-~6 mL-2M solution, added until pH 2-3

Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (5.00 g, 21.4 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (2.57 g, 64.3 mmol) in water (25 mL).

  • Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH reaches 2-3 (check with pH paper). A thick precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield this compound as a solid.

Purification and Characterization

For highest purity, the final product can be recrystallized from an ethanol/water mixture. The expected analytical data provides a benchmark for confirming the structure and purity of the synthesized compound.[4][16]

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (s, 1H, COOH), 8.4 (s, 1H, Ar-H), 8.1 (dd, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.6 (ddd, 1H, Ar-H), 2.7 (s, 3H, CH₃)
Molecular Formula C₁₁H₈FNO₂
Monoisotopic Mass 205.05 g/mol
Mass Spec (ESI-) [M-H]⁻ = 204.05

Process Optimization & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; inefficient water removal.Ensure the Dean-Stark trap is functioning correctly. Extend reflux time and monitor by TLC. Consider using a stronger acid catalyst like trifluoroacetic acid, but use with caution.
Side product formation (self-condensation of ethyl acetoacetate).Do not use an excessive excess of ethyl acetoacetate (1.1-1.2 eq. is sufficient). Ensure a catalytic amount of acid is used.
Incomplete Saponification (Step 2) Insufficient reaction time or temperature.Increase reflux time. Ensure all ester is dissolved in the reaction medium.
Insufficient base.Use at least 2-3 equivalents of NaOH to drive the reaction to completion.
Product Oiling Out During Acidification Product is precipitating too quickly or is impure.Perform acidification slowly in an ice bath with vigorous stirring. If the problem persists, extract the acidified solution with ethyl acetate, then wash, dry, and concentrate to isolate the product.
Final Product Discolored Presence of colored impurities from the reaction.Treat the solution with activated charcoal during the recrystallization step. Ensure thorough washing of the precipitated solid.

Conclusion

This guide details a scientifically-grounded and robust two-step , centered on the highly efficient Friedländer annulation. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers are well-equipped to successfully synthesize this valuable intermediate. The provided protocols and troubleshooting advice serve as a practical tool for professionals in drug discovery and development, facilitating the exploration of new fluoroquinolone derivatives and advancing the field of medicinal chemistry.

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An In-Depth Technical Guide to the Starting Materials for 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Fluoro-2-methylquinoline-3-carboxylic acid

This compound is a key heterocyclic compound, serving as a crucial building block in the synthesis of various pharmacologically active agents. Its quinoline core, substituted with a fluorine atom, a methyl group, and a carboxylic acid, imparts unique physicochemical properties that are highly desirable in medicinal chemistry. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes and starting materials for this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is predominantly achieved through two classical and robust methods for quinoline formation: the Conrad-Limpach-Knorr synthesis and the Doebner reaction . Both pathways offer distinct advantages and utilize readily accessible starting materials. A common overarching strategy involves the initial synthesis of the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

I. The Conrad-Limpach-Knorr Synthesis: A Stepwise Approach to the Quinoline Core

The Conrad-Limpach-Knorr synthesis is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1] This pathway is particularly well-suited for the synthesis of the target molecule.

A. Conceptual Framework and Mechanistic Insights

The synthesis proceeds in two key stages:

  • Condensation: The initial step involves the reaction of 4-fluoroaniline with ethyl acetoacetate . The nucleophilic amino group of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This is a kinetically controlled reaction, typically favored at lower temperatures, leading to the formation of an enamine intermediate, ethyl 3-(4-fluoroanilino)but-2-enoate .[2]

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization. This step involves the attack of the aromatic ring onto the ester carbonyl group, followed by the elimination of ethanol, to form the quinolone ring system.[3] The high temperature is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the cyclization process.

B. Key Starting Materials and Reagents
Starting Material/ReagentRoleKey Considerations
4-Fluoroaniline Provides the benzene ring and the nitrogen atom for the quinoline core, and introduces the fluorine substituent at the 7-position.A readily available aromatic amine.[4]
Ethyl Acetoacetate Provides the carbon atoms for the pyridine ring, including the methyl group at the 2-position and the eventual carboxylic acid at the 3-position.A common and versatile β-ketoester.[5]
High-Boiling Point Solvent (e.g., Diphenyl ether, Dowtherm A) Facilitates the high-temperature cyclization.These solvents have boiling points typically above 250°C, which is required for the thermal cyclization.
Acid or Base (for hydrolysis) Catalyzes the hydrolysis of the ethyl ester to the carboxylic acid.Sodium hydroxide or potassium hydroxide are commonly used for basic hydrolysis, while strong acids like HCl or H₂SO₄ can be used for acidic hydrolysis.
C. Experimental Workflow

The overall synthetic workflow via the Conrad-Limpach-Knorr route can be visualized as follows:

Conrad-Limpach-Knorr Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 4-Fluoroaniline 4-Fluoroaniline Enamine_Intermediate Ethyl 3-(4-fluoroanilino)but-2-enoate 4-Fluoroaniline->Enamine_Intermediate Condensation (Room Temp to moderate heat) Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Enamine_Intermediate Ester_Product Ethyl 7-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Enamine_Intermediate->Ester_Product High Temperature (e.g., 250°C in Diphenyl Ether) Final_Product This compound Ester_Product->Final_Product Acid or Base (e.g., NaOH, H₂O/EtOH)

Caption: Workflow for the Conrad-Limpach-Knorr synthesis.

D. Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-fluoroanilino)but-2-enoate

  • In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and ethyl acetoacetate.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) can be added to facilitate the condensation.[6]

  • The mixture is stirred at room temperature or with gentle heating (e.g., 70-80°C) for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[6]

  • The water formed during the reaction is typically removed to drive the equilibrium towards the product.

Step 2: Synthesis of Ethyl 7-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • The crude ethyl 3-(4-fluoroanilino)but-2-enoate is added to a high-boiling point solvent such as diphenyl ether in a suitable reaction vessel.

  • The mixture is heated to a high temperature, typically around 250°C, and maintained for a few hours.

  • During this time, ethanol is distilled off as it is formed.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid product is collected by filtration and washed to remove residual high-boiling solvent.

Step 3: Synthesis of this compound

  • The synthesized ethyl ester is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • The mixture is heated at reflux for several hours until the ester is completely hydrolyzed.

  • After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with water, and dried.

II. The Doebner Reaction: A Three-Component Condensation

The Doebner reaction provides a more direct, one-pot approach to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7][8]

A. Conceptual Framework and Mechanistic Insights

The reaction mechanism is thought to proceed through the initial formation of a Schiff base from the aniline (4-fluoroaniline ) and the aldehyde (acetaldehyde ). This is followed by the reaction with the enol form of pyruvic acid . Subsequent intramolecular cyclization onto the aromatic ring and dehydration leads to the formation of the quinoline-4-carboxylic acid.[1][7]

B. Key Starting Materials and Reagents
Starting Material/ReagentRoleKey Considerations
4-Fluoroaniline Provides the benzene ring and the nitrogen atom for the quinoline core, and introduces the fluorine substituent at the 7-position.A readily available aromatic amine.
Acetaldehyde Provides the carbon atom for the methyl group at the 2-position of the quinoline ring.A volatile aldehyde; often generated in situ or used as a stable precursor.
Pyruvic Acid Provides the carbon backbone for the carboxylic acid at the 3-position and the adjacent carbon in the pyridine ring.A key α-keto acid for this reaction.
Solvent (e.g., Ethanol, Acetonitrile) The reaction medium.Ethanol is a common choice.[3]
Catalyst (Optional) Can enhance reaction rates and yields.Lewis acids like BF₃·THF have been shown to be effective, especially for anilines with electron-withdrawing groups.[9]
C. Experimental Workflow

The Doebner reaction offers a more convergent synthetic route:

Doebner Reaction cluster_0 One-Pot Three-Component Reaction 4-Fluoroaniline 4-Fluoroaniline Final_Product This compound 4-Fluoroaniline->Final_Product Condensation & Cyclization Acetaldehyde Acetaldehyde Acetaldehyde->Final_Product Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Final_Product

Caption: Workflow for the Doebner reaction.

D. Detailed Experimental Protocol
  • In a suitable reaction vessel, dissolve 4-fluoroaniline and acetaldehyde in a solvent such as ethanol.

  • To this mixture, add pyruvic acid.

  • The reaction mixture is typically heated at reflux for several hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.

III. Comparative Analysis and Experimental Causality

FeatureConrad-Limpach-Knorr SynthesisDoebner Reaction
Number of Steps Typically a two-step process (condensation followed by cyclization), plus a final hydrolysis step.A one-pot, three-component reaction.
Reaction Conditions Requires very high temperatures (around 250°C) for the cyclization step.[2]Generally proceeds under reflux conditions in common solvents like ethanol.
Starting Materials 4-fluoroaniline and ethyl acetoacetate.4-fluoroaniline, acetaldehyde, and pyruvic acid.
Intermediates Involves the isolation of the enamine intermediate.Proceeds through transient intermediates that are not typically isolated.
Yields Can provide good to excellent yields, though the high-temperature cyclization can sometimes lead to side products.[2]Yields can be variable and may be lower for anilines with electron-withdrawing groups like fluorine.[9]

Causality Behind Experimental Choices:

  • High Temperature in Conrad-Limpach-Knorr: The thermal cyclization requires significant energy input to overcome the aromatic stabilization of the aniline ring and facilitate the intramolecular electrophilic substitution. The use of high-boiling, inert solvents like diphenyl ether is crucial to achieve the necessary temperatures while maintaining a liquid phase.

  • Acid Catalysis in Condensation: The initial condensation in the Conrad-Limpach-Knorr synthesis is often catalyzed by a small amount of acid to protonate the carbonyl oxygen of ethyl acetoacetate, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the aniline.[6]

  • Choice of Base for Hydrolysis: Strong bases like NaOH or KOH are effective for saponifying the ethyl ester to the carboxylate salt. Subsequent acidification is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

  • Lewis Acid in Doebner Reaction: For less reactive anilines, such as those bearing electron-withdrawing groups like fluorine, a Lewis acid catalyst can enhance the reaction rate by coordinating to the carbonyl oxygen of the aldehyde and pyruvic acid, making them more susceptible to nucleophilic attack.[9]

Conclusion

The synthesis of this compound is reliably achieved through established synthetic methodologies, primarily the Conrad-Limpach-Knorr and Doebner reactions. The choice between these routes may depend on the desired scale of the reaction, available equipment, and tolerance for high-temperature conditions. The Conrad-Limpach-Knorr synthesis, while requiring more steps and higher temperatures, often provides a more controlled and potentially higher-yielding pathway. The Doebner reaction, on the other hand, offers the appeal of a one-pot synthesis. In both cases, 4-fluoroaniline serves as the cornerstone starting material, highlighting its importance as a versatile building block in the construction of fluorinated quinoline scaffolds for pharmaceutical research and development.

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An In-Depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The document delves into the underlying mechanism of the reaction, offers a detailed, step-by-step experimental protocol, and discusses critical parameters for successful synthesis. Furthermore, it covers the purification and characterization of the final product, ensuring a self-validating system for researchers. This guide is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering field-proven insights and authoritative grounding in the principles of the Pfitzinger reaction.

Introduction: The Significance of Fluorinated Quinolines and the Pfitzinger Reaction

Quinoline carboxylic acids and their derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of medicinal properties, including antitumor, antiviral, and antibacterial activities.[1] The introduction of a fluorine atom into the quinoline scaffold can significantly enhance the pharmacological profile of a molecule, improving aspects such as metabolic stability and bioavailability.[2] this compound, in particular, represents a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The Pfitzinger reaction, first reported in the late 19th century, remains a highly relevant and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[3][4] This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] Its enduring appeal lies in its operational simplicity and the ability to generate a diverse range of quinoline derivatives.

This guide will focus on the practical application of the Pfitzinger reaction to synthesize this compound, providing researchers with the necessary knowledge to confidently execute this important transformation.

The Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin (in this case, 4-Fluoroisatin). This ring-opening step forms a keto-acid intermediate. Subsequently, the aniline moiety of this intermediate undergoes condensation with the carbonyl group of pyruvic acid to form an imine (Schiff base). This imine then tautomerizes to the more stable enamine. The final steps involve an intramolecular cyclization followed by dehydration to yield the aromatic this compound.[3][4]

Pfitzinger_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 4-Fluoroisatin 4-Fluoroisatin Keto_Acid Keto_Acid 4-Fluoroisatin->Keto_Acid Base (e.g., KOH) Hydrolysis Pyruvic_Acid Pyruvic_Acid Imine_Enamine Imine/Enamine Tautomers Keto_Acid->Imine_Enamine Condensation Final_Product This compound Imine_Enamine->Final_Product Intramolecular Cyclization & Dehydration

Figure 1: Generalized mechanism of the Pfitzinger reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
4-FluoroisatinC₈H₄FNO₂165.12321-44-8Starting material
Pyruvic acidC₃H₄O₃88.06127-17-3Carbonyl source
Potassium hydroxide (KOH)KOH56.111310-58-3Base catalyst
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent
Deionized waterH₂O18.027732-18-5Solvent
Hydrochloric acid (HCl)HCl36.467647-01-0For acidification
Diethyl ether(C₂H₅)₂O74.1260-29-7For extraction
Step-by-Step Procedure
  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.2 mol, 11.22 g) in 100 mL of 95% ethanol. Stir the mixture until the potassium hydroxide is completely dissolved.

  • Formation of the Isatin Salt: To the stirred basic solution, add 4-Fluoroisatin (0.07 mol, 11.56 g). Continue stirring at room temperature for approximately one hour. The color of the solution should change, indicating the formation of the potassium salt of the opened isatin ring.

  • Addition of the Carbonyl Compound: To this mixture, slowly add pyruvic acid (0.07 mol, 4.8 mL).

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • To the resulting residue, add 150 mL of deionized water to dissolve the potassium salt of the product.

    • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid until the pH reaches approximately 4-5. This will cause the product to precipitate out of the solution.

  • Filtration and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 30 mL).

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the carboxylic acid proton. The spectrum of the related compound, 7-fluoro-2-methylquinoline, can be used as a reference for the quinoline core protons.[6]
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations will be present.[7]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (205.18 g/mol ).[8]

Critical Parameters and Troubleshooting

  • Base Concentration: The use of a strong base is essential for the initial ring opening of the isatin. Insufficient base can lead to an incomplete reaction.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures (reflux) and an extended period to go to completion. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of the 4-Fluoroisatin and pyruvic acid will directly impact the yield and purity of the final product.

  • Acidification: Careful and slow acidification is crucial during the work-up to ensure complete precipitation of the product without excessive decomposition.

Conclusion

The Pfitzinger reaction is a robust and reliable method for the synthesis of this compound. By following the detailed protocol and considering the critical parameters outlined in this guide, researchers can successfully synthesize this valuable compound for use in drug discovery and other areas of chemical research. The principles and techniques described herein provide a solid foundation for the application of the Pfitzinger reaction to the synthesis of a wide range of quinoline derivatives.

References

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

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A Technical Guide to the Potential Applications of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the quinoline scaffold has emerged as a powerful tool in modern chemistry, unlocking a diverse array of applications across medicinal chemistry, materials science, and agrochemicals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and multifaceted applications of fluorinated quinolines. We will delve into the mechanistic underpinnings of their biological activity, explore their utility in advanced materials, and provide practical, step-by-step experimental protocols. This guide is designed to be a self-validating system, grounding all claims in authoritative sources and providing the necessary detail for replication and further innovation.

The Power of Fluorine in Quinoline Chemistry

The quinoline ring system is a privileged scaffold, forming the core of numerous biologically active compounds.[1] The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to these transformative effects.[2] Specifically, the trifluoromethyl (-CF3) group can significantly influence electron distribution, enhance metabolic stability by blocking oxidative degradation, and improve membrane permeability.[2] These modifications are often critical for optimizing the performance of active pharmaceutical ingredients (APIs) and advanced materials.[2]

Physicochemical Properties Modulation

The addition of fluorine to the quinoline core can bring about new and interesting physicochemical properties.[3] Fluorination can enhance:

  • Metabolic Stability: Blocking sites susceptible to enzymatic breakdown, leading to a longer in vivo half-life.[4]

  • Binding Affinity: Forming strong electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in protein active sites.[4]

  • Lipophilicity and Solubility: Modifying these properties to improve bioavailability and cell uptake.[4][5]

  • Photophysical Properties: Tuning emission wavelengths and quantum yields, with implications for luminescent probes and tags.[6]

Applications in Medicinal Chemistry

Fluorinated quinolines have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.

Antibacterial Agents: The Fluoroquinolones

Perhaps the most well-known application of fluorinated quinolines is in the class of broad-spectrum antibiotics known as fluoroquinolones. The addition of a fluorine atom at the C-6 position of the quinolone core was a major breakthrough, significantly enhancing antibacterial activity.[][8]

2.1.1. Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[][9][10][11][12] By binding to the enzyme-DNA complex, they stabilize DNA strand breaks, which in turn blocks the progression of the replication fork and leads to bacterial cell death.[9][10]

  • DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into DNA, a crucial step for DNA replication.[][12]

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating replicated chromosomes, allowing for cell division.[][10][12]

The dual-targeting nature of many fluoroquinolones is advantageous, as mutations in both enzymes are required for high-level resistance to develop.[10][12]

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

2.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to assess the antibacterial activity of a novel fluorinated quinoline is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (fluorinated quinoline)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents

The quinoline scaffold is present in several FDA-approved anticancer drugs, and fluorination can further enhance their potency and pharmacokinetic properties.[4] Fluorinated quinolines have shown promise against various cancer cell lines, including triple-negative breast cancer (TNBC).[4][13]

2.2.1. Mechanisms of Action

Fluorinated quinolines can exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many kinases are implicated in cancer cell proliferation and survival. Fluorinated quinolines can act as potent inhibitors of these enzymes, such as VEGFR2.[4]

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[14]

  • Tubulin Polymerization Inhibition: Certain fluorinated quinolones have been shown to act as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division.[14]

  • Induction of Apoptosis: Fluorinated quinolines can trigger programmed cell death in cancer cells through various signaling pathways.[13]

Anticancer_Mechanisms Fluorinated_Quinoline Fluorinated Quinoline Kinase_Inhibition Kinase Inhibition (e.g., VEGFR2) Fluorinated_Quinoline->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition Fluorinated_Quinoline->Topoisomerase_Inhibition Tubulin_Polymerization Tubulin Polymerization Inhibition Fluorinated_Quinoline->Tubulin_Polymerization Apoptosis Induction of Apoptosis Kinase_Inhibition->Apoptosis Topoisomerase_Inhibition->Apoptosis Tubulin_Polymerization->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of fluorinated quinolines.

2.2.2. Structure-Activity Relationship (SAR) Data
CompoundSubstitution PatternIC50 (µM) against MDA-MB-468 (TNBC)
6a 3'-F4.0
6b 4'-F5.0
6c 2',4'-diFReduced activity
6d 3',4'-diF4.0
6e 4'-CF320.0
6f 3'-OCF32.5
Data synthesized from[4]

These data suggest that the position and nature of the fluorine substitution are critical for anticancer activity.[4]

Antimalarial Agents

The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[15][16] Fluorination has been shown to enhance the antimalarial potency of quinoline derivatives, even against chloroquine-resistant strains of Plasmodium falciparum.[17][18][19] The presence of electron-withdrawing trifluoromethyl groups can be particularly beneficial for activity.[15]

Antiviral Agents

Fluorinated quinolines have also demonstrated promising antiviral activity against a range of viruses, including HIV, dengue virus, and Zika virus.[16][20][21] Their mechanisms of action can be diverse, from inhibiting viral enzymes to interfering with viral entry or replication processes.[20][21] For instance, some quinolone derivatives have been shown to inhibit HIV replication by interfering with the Tat-TAR interaction.[20]

Applications in Materials Science

The unique electronic and photophysical properties of fluorinated quinolines make them attractive candidates for applications in materials science.

Liquid Crystals

Fluorinated quinolines have been synthesized and shown to exhibit liquid crystalline properties, with broad smectic and nematic phase ranges.[22] The introduction of fluoro-substituents can lead to low melting liquid crystals, which are desirable for various applications.[22]

Organic Light-Emitting Diodes (OLEDs)

Metal complexes of fluorinated 8-hydroxyquinolines have been investigated for their potential use in OLEDs.[23] These materials can exhibit enhanced electronic mobility, good stability, and efficient luminescence.[23] Fluorine substitution can be used to tune the emissive properties of these materials.[6]

Applications in Agrochemicals

Fluorinated compounds play a significant role in the agrochemical industry, and fluorinated quinolines are no exception.[5][24][25][26]

Fungicides

Several fluorinated quinoline derivatives have been developed as potent fungicides.[5][27][28][29] For example, ipflufenoquin is a broad-spectrum fungicide that is structurally related to fluorinated quinolines.[1] Its proposed mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in fungi.[1]

Fungicidal_Mechanism Ipflufenoquin Ipflufenoquin (Fluorinated Quinoline Derivative) DHODH Dihydroorotate Dehydrogenase (DHODH) Ipflufenoquin->DHODH Inhibits Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Fungal_Growth_Inhibition Fungal Growth Inhibition Pyrimidine_Biosynthesis->Fungal_Growth_Inhibition Inhibition leads to

Caption: Proposed mechanism of action for the fungicide ipflufenoquin.

Synthesis of Fluorinated Quinolines

A variety of synthetic methods have been developed to access fluorinated quinolines.

General Synthetic Strategies

Common approaches often involve:

  • Cyclization Reactions: Condensation of fluorinated anilines with carbonyl compounds containing a three-carbon fragment is a widely used method.[23]

  • Palladium-Catalyzed Coupling: Reactions such as the Suzuki coupling can be employed to introduce aryl groups to a pre-formed fluorinated quinoline core.[22]

  • Metal-Free Cyclization: Novel methods using readily available polyfluoroalkanoic acids as both C1 synthons and fluoroalkyl sources have been developed.[30]

Example Synthetic Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

This protocol is adapted from the synthesis of a key intermediate for novel fluorinated quinoline analogs.[27]

Materials:

  • 2-fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • Three-necked flask, heating mantle, ice bath

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Place the flask in an ice bath and carefully adjust the pH to 7-8 by the slow addition of 10% aqueous sodium hydroxide solution.

  • Collect the resulting precipitate by filtration.

  • Dry the solid to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.

Conclusion

The introduction of fluorine into the quinoline scaffold is a highly effective strategy for the development of novel molecules with a wide range of potential applications. From life-saving antibiotics and anticancer agents to advanced materials and effective agrochemicals, fluorinated quinolines represent a versatile and powerful class of compounds. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

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An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Fluoro-2-methylquinoline-3-carboxylic acid, a fluorinated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes established principles of quinoline chemistry and pharmacology to present a robust framework for its synthesis, characterization, and potential biological applications. The methodologies and insights provided are grounded in authoritative chemical literature and are intended to empower researchers to explore the therapeutic potential of this and related compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile template for introducing various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a fluorine atom, as in this compound, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The carboxylic acid moiety at the 3-position is a key feature of many quinolone antibiotics, essential for their interaction with bacterial DNA gyrase and topoisomerase IV.

This guide will delve into a proposed synthetic route for this compound, detail its expected physicochemical and spectroscopic characteristics, and explore its potential as an antibacterial and anticancer agent based on the known activities of structurally related compounds.

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Gould-Jacobs, Friedländer, and Doebner-von Miller reactions.[1][2] For the target compound, this compound, a plausible and efficient approach is a modification of the Gould-Jacobs reaction.[3][4] This method is well-suited for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be further modified to yield the desired product.

Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach

The proposed synthesis involves a two-step process starting from 3-fluoroaniline and diethyl 2-acetylmalonate. This approach is logical as it builds the core quinoline structure with the required substituents in a regioselective manner.

Synthetic Pathway A 3-Fluoroaniline C Intermediate Enamine A->C Condensation B Diethyl 2-acetylmalonate B->C D 7-Fluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester C->D Thermal Cyclization (Dowtherm A) E This compound D->E Hydrolysis (NaOH), then Acidification (HCl) Antibacterial_MoA A This compound D Ternary Drug-Enzyme-DNA Complex A->D Binding B Bacterial DNA Gyrase/ Topoisomerase IV C Enzyme-DNA Complex B->C Binds to DNA C->D E Inhibition of DNA Ligation D->E F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G Anticancer_MoA cluster_0 Topoisomerase II Pathway cluster_1 Protein Kinase CK2 Pathway A This compound B Human Topoisomerase II A->B Inhibition C DNA Damage D Apoptosis C->D E This compound F Protein Kinase CK2 E->F Inhibition G Inhibition of Pro-Survival Signaling H Apoptosis G->H

Sources

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established antibacterial and anticancer agents. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery and materials science. While specific historical details of its initial discovery are not extensively documented in publicly available literature, its structural motifs suggest its relevance as a building block in the broader context of fluoroquinolone research.

Historical Context: The Rise of Fluoroquinolones

The development of quinolone antibiotics began with the discovery of nalidixic acid in the 1960s.[1] Subsequent research focused on modifying the core quinolone structure to enhance antibacterial potency and broaden the spectrum of activity. A significant breakthrough was the introduction of a fluorine atom at the C6-position and a piperazine ring at the C7-position, leading to the development of highly successful fluoroquinolone antibiotics like ciprofloxacin and norfloxacin. These agents exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The exploration of diverse substitutions on the quinoline core continues to be an active area of research, aiming to overcome emerging antibiotic resistance and to discover novel therapeutic applications.

Proposed Synthesis of this compound

While the specific initial synthesis of this compound is not well-documented, a plausible and efficient synthetic route can be proposed based on established methodologies for quinoline synthesis. The Combes quinoline synthesis is a classic and versatile method for the preparation of quinolines from anilines and β-diketones under acidic conditions.

Proposed Synthetic Pathway: Modified Combes Synthesis

A likely synthetic approach involves the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate

In this initial step, 3-fluoroaniline is reacted with ethyl acetoacetate. This reaction is typically carried out in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid, to facilitate the formation of an enamine intermediate. The reaction mixture is heated to drive the condensation and remove the water formed as a byproduct.

Step 2: Cyclization to Ethyl 7-Fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

The enamine intermediate from Step 1 undergoes an intramolecular cyclization reaction upon heating in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. This thermal cyclization, characteristic of the Gould-Jacobs reaction pathway, which is related to the Combes synthesis, results in the formation of the quinolone ring system.

Step 3: Aromatization to Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate

The 4-quinolone intermediate can be aromatized to the corresponding quinoline. This can be achieved through a two-step process involving conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid product.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Fluoroaniline

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid

  • Toluene

  • Dowtherm A

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate: To a solution of 3-fluoroaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Cyclization to Ethyl 7-Fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Add the crude enamine to Dowtherm A and heat to 250 °C for 30 minutes. Cool the reaction mixture and add hexane to precipitate the product. Filter the solid and wash with hexane.

  • Aromatization to Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate: Reflux the quinolone from the previous step in an excess of POCl₃ for 2 hours. After cooling, pour the mixture onto crushed ice and neutralize with a base. Extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude 4-chloroquinoline. Dissolve the crude product in ethanol, add Pd/C catalyst, and hydrogenate under a hydrogen atmosphere. Filter the catalyst and concentrate the filtrate to obtain the ethyl 7-fluoro-2-methylquinoline-3-carboxylate.

  • Hydrolysis to this compound: Dissolve the ester in ethanol and add an aqueous solution of NaOH (2.0 eq). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the mixture, remove the ethanol under reduced pressure, and dilute with water. Acidify the aqueous solution with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to yield this compound.

Visualization of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Hydrolysis A 3-Fluoroaniline C Ethyl 3-((3-fluorophenyl)amino)but-2-enoate A->C p-TSA, Toluene, Reflux B Ethyl Acetoacetate B->C D Ethyl 7-Fluoro-2-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate C->D Dowtherm A, 250°C E Ethyl 7-Fluoro-4-chloro-2-methylquinoline-3-carboxylate D->E 1. POCl3 F Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate E->F 2. H2, Pd/C G This compound F->G 1. NaOH, EtOH, H2O 2. HCl

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for researchers in designing experiments and predicting the behavior of the compound in various systems.

PropertyValue
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Appearance Solid
CAS Number 879361-44-1
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N

Potential Applications in Research and Drug Development

This compound serves as a valuable scaffold and building block in medicinal chemistry and materials science. Its potential applications stem from the combined features of the quinoline core, the carboxylic acid functionality, and the fluorine substituent.

Intermediate in the Synthesis of Bioactive Molecules

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the facile derivatization of the molecule to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, which are common motifs in pharmacologically active compounds.

Precursor for Novel Fluoroquinolone Antibiotics

Given the historical success of fluoroquinolones, this compound could serve as a precursor for the synthesis of novel analogs. The 7-fluoro substituent offers a site for potential modification, and the 2-methyl group could influence the steric and electronic properties of the molecule, potentially leading to compounds with altered antibacterial spectra or improved activity against resistant strains.

Development of Anticancer Agents

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The unique substitution pattern of this compound could be exploited to design novel compounds with antiproliferative activity.

Ligand for Coordination Chemistry and Materials Science

The carboxylic acid group can act as a ligand to coordinate with metal ions, opening up possibilities for the development of novel metal-organic frameworks (MOFs) or coordination polymers. The fluorine atom can also participate in non-covalent interactions, influencing the self-assembly and packing of molecules in the solid state.

Visualization of Potential Application Pathways

Applications Core 7-Fluoro-2-methylquinoline- 3-carboxylic acid App1 Medicinal Chemistry Core->App1 App2 Materials Science Core->App2 SubApp1a Antibacterial Agents App1->SubApp1a SubApp1b Anticancer Agents App1->SubApp1b SubApp1c Antiviral Agents App1->SubApp1c SubApp2a Metal-Organic Frameworks (MOFs) App2->SubApp2a SubApp2b Fluorescent Probes App2->SubApp2b

Caption: Potential research and development pathways for the core molecule.

Conclusion

This compound represents a synthetically accessible and versatile chemical entity with significant potential for applications in both medicinal chemistry and materials science. While its specific discovery and history are not prominently detailed, its structure firmly places it within the important class of fluorinated quinolines. The proposed synthetic route, based on established chemical principles, provides a practical approach for its preparation in a laboratory setting. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents or advanced materials.

References

  • Rakitin, O. A. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank2021 , 2021, M1223. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

Compound Profile and Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

PropertyDataSource
CAS Number 879361-44-1[2]
Molecular Formula C₁₁H₈FNO₂[3]
Molecular Weight 205.19 g/mol [3]
Predicted XlogP 2.2[4]
Appearance Solid (inferred from related compounds)
Solubility Likely soluble in organic solvents such as DMSO and DMF. Low aqueous solubility is characteristic of many quinoline carboxylic acids.Inferred from general chemical principles
Melting Point Not explicitly available.
Boiling Point Not explicitly available.
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and excessive heat.[5]Inferred from related compounds

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a specific toxicological profile for 7-Fluoro-2-methylquinoline-3-carboxylic acid, a risk assessment must be conducted based on the known hazards of analogous compounds. Quinolines and their derivatives can exhibit a range of toxicological effects, and it is prudent to assume that this compound may possess similar properties.

Potential Hazards:

  • Skin and Eye Irritation: Many quinoline derivatives are known to be irritants.[5][6] Direct contact with the solid or solutions may cause redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[6]

  • Harmful if Swallowed: Oral ingestion may be harmful.[7]

  • Genotoxicity: Some quinoline derivatives have been shown to have genotoxic potential. While the specific risk for this compound is unknown, it is a possibility that should be considered in its handling.

The following diagram illustrates the logical flow of a proactive risk assessment for handling this compound.

RiskAssessment Logical Workflow for Risk Assessment cluster_0 Hazard Identification (Based on Analogs) cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Measures H1 Skin/Eye Irritant E2 Dermal Contact (Solid/Solution) H1->E2 E4 Ocular Contact (Splash) H1->E4 H2 Respiratory Irritant E1 Inhalation (Dust/Aerosol) H2->E1 H3 Harmful if Swallowed E3 Ingestion (Accidental) H3->E3 H4 Potential Genotoxicity H4->E1 H4->E2 H4->E3 H4->E4 C1 Engineering Controls (Fume Hood) E1->C1 C2 Personal Protective Equipment (PPE) E2->C2 C3 Administrative Controls (SOPs) E3->C3 E4->C2 R R C1->R Mitigated Risk C2->R Mitigated Risk C3->R Mitigated Risk C4 Emergency Procedures C4->R Mitigated Risk

Caption: Proactive risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[9]

3.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[8]Protects against accidental splashes of the compound in solution or contact with airborne particles.
Hand Protection Nitrile or neoprene gloves. Gloves should be inspected for integrity before each use and changed frequently.[8]Provides a barrier against direct skin contact. The breakthrough time of the specific solvent being used should be considered.
Body Protection A flame-resistant laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[10]Protects personal clothing and underlying skin from contamination.
Respiratory Protection For weighing and handling the solid, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of fine particles.[8]Minimizes the risk of respiratory tract irritation.

The following diagram outlines the standard operational workflow for handling this compound, emphasizing the integration of safety checkpoints.

HandlingWorkflow Safe Handling Workflow Start Start: Experimental Planning PrepHood Prepare Fume Hood and Materials Start->PrepHood DonPPE Don Appropriate PPE PrepHood->DonPPE Weighing Weigh Solid Compound DonPPE->Weighing Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Experiment Dissolution->Reaction Cleanup Decontaminate Glassware and Surfaces Reaction->Cleanup Waste Dispose of Waste Cleanup->Waste DoffPPE Remove and Dispose of PPE Waste->DoffPPE End End: Document Experiment DoffPPE->End

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols: A Guide to Safe Practice

The following protocols are provided as a general guide. Specific experimental conditions may require modifications to these procedures, which should be done only after a thorough risk assessment.

4.1. Weighing the Solid Compound:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don all required PPE as outlined in Section 3.2.

  • Place an analytical balance inside the fume hood.

  • Use a disposable weigh boat or appropriate glassware to weigh the desired amount of the solid compound.

  • Handle the container of the solid with care to avoid generating dust.

  • Clean any spills on the balance or in the fume hood immediately with a damp paper towel, which should then be disposed of as chemical waste.

4.2. Preparation of Solutions:

  • Conduct all solution preparation within a chemical fume hood.

  • Slowly add the weighed solid to the solvent to avoid splashing.[8]

  • If sonication or heating is required to dissolve the compound, ensure that the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4.3. Storage and Stability:

  • Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Protect from light and moisture.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

4.4. Spill and Emergency Procedures:

  • Minor Spill (Solid): In a fume hood, carefully sweep up the solid material and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Minor Spill (Liquid): In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

4.5. Waste Disposal:

  • All waste materials, including contaminated gloves, weigh boats, and solutions, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

  • Do not dispose of this compound down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

References

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • PozeSCAF. (n.d.). Lab Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • Fisher Scientific. (2025, September 16). 6-Fluoro-2-methylquinoline Safety Data Sheet. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 439665 this compound CAS: 879361-44-1. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

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A Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development who are sourcing and utilizing 7-Fluoro-2-methylquinoline-3-carboxylic acid (CAS No. 879361-44-1) in their work. This document provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, with a focus on practical, field-proven insights.

Introduction to a Privileged Scaffold

This compound is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic drugs. The introduction of a fluorine atom at the 7-position of the quinoline ring system can significantly modulate the physicochemical and pharmacokinetic properties of the molecule. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better cell membrane permeability.[1][2] These characteristics make this compound a valuable building block in the design and synthesis of novel therapeutic agents.

Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a critical first step in any research and development pipeline. For this compound, several commercial suppliers are available. The choice of supplier should be guided by factors such as purity, available quantities, cost, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative overview of notable commercial suppliers for this compound:

SupplierCAS NumberProduct Number/IDAvailable QuantitiesNotes
CymitQuimica 879361-44-1IN-DA00H0CTInquireProducts are intended for laboratory use only.[3]
Fluorochem 879361-44-1345854250mg, 1gProvides basic product information on their website.[4]
Santa Cruz Biotechnology 879361-44-1sc-211425InquireProduct intended for proteomics research.

Workflow for Supplier Selection:

The process of selecting a suitable supplier can be streamlined by following a systematic approach. This workflow ensures that the chosen supplier meets the technical and logistical requirements of the research project.

SupplierSelection A Identify Potential Suppliers B Request Quotations & Lead Times A->B C Request Certificate of Analysis (CoA) A->C E Assess Cost vs. Quality B->E D Evaluate Purity & Specifications C->D D->E F Select Optimal Supplier E->F G Place Order F->G

Caption: A workflow diagram for the systematic evaluation and selection of a commercial supplier for this compound.

Synthesis and Mechanistic Insights

While specific, detailed industrial synthesis routes for this compound are often proprietary, the general synthesis of quinoline-3-carboxylic acids is well-documented in the chemical literature. One of the common methods is a variation of the Doebner-von Miller reaction or the Pfitzinger reaction.

A plausible synthetic route for this compound would involve the condensation of a 3-fluoroaniline derivative with pyruvic acid and an appropriate aldehyde, followed by cyclization and oxidation.

Illustrative Synthetic Pathway:

SynthesisPathway Reactants 3-Fluoroaniline Pyruvic Acid Acetaldehyde Intermediate Iminium Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Oxidation Oxidation Cyclization->Oxidation Product This compound Oxidation->Product

Caption: A generalized synthetic pathway for this compound.

Quality Control and Analytical Verification

Ensuring the identity and purity of this compound is paramount for the integrity of experimental results. A comprehensive quality control (QC) protocol should include a combination of chromatographic and spectroscopic techniques.

Typical Specifications from a Certificate of Analysis:

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Purity ≥97.0%HPLC
Melting Point Specific range (°C)Melting Point Apparatus
Residual Solvents Meets ICH limitsGC-HS
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a standardized method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Applications in Drug Discovery and Development

The unique properties conferred by the 7-fluoro substitution make this quinoline derivative a valuable building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom can influence the pKa of the carboxylic acid and the basicity of the quinoline nitrogen, which can be critical for drug-receptor interactions and pharmacokinetic profiles.

Key Application Areas:

  • Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics. The 7-fluoro substitution can play a role in enhancing the activity against various bacterial strains.[5]

  • Anticancer Agents: Quinoline derivatives have been investigated for their potential as anticancer agents, and fluorine substitution can enhance their potency and selectivity.

  • Antiviral and Antimalarial Drugs: The quinoline scaffold is present in several antimalarial and antiviral drugs. Fluorination can lead to analogues with improved efficacy and resistance profiles.

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of novel therapeutics. A thorough understanding of its commercial availability, synthesis, and quality control is essential for researchers and drug developers. By carefully selecting suppliers, implementing robust analytical verification, and leveraging the unique properties of the 7-fluoro substitution, scientists can effectively utilize this compound in their quest for new and improved medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. [Link]

  • PubChemLite. This compound (C11H8FNO2). [Link]

  • Frontiers in Chemistry. Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • Google Patents.
  • International Journal of Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • PubChem. Fluoroquinolonic acid. [Link]

  • Google Patents. Process for producing 7-chloro-quinaldine.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

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Methodological & Application

7-Fluoro-2-methylquinoline-3-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Use of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline core, particularly when functionalized with fluorine and a carboxylic acid moiety, represents a privileged scaffold found in numerous therapeutic agents.[1][2] This guide details a robust synthesis protocol based on the Gould-Jacobs reaction, outlines methods for structural verification and quality control, and presents an exemplary application in a biochemical assay for protein kinase inhibition.[3][4] The protocols are designed for researchers in synthetic chemistry, pharmacology, and drug development, providing both step-by-step instructions and the scientific rationale behind the procedures.

Chemical Profile and Significance

This compound belongs to the quinoline carboxylic acid class of compounds. The introduction of a fluorine atom at the C7 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. The carboxylic acid group at the C3 position often serves as a key binding motif for interacting with biological targets.[1][5] Derivatives of this scaffold have shown promise as antiproliferative, anti-inflammatory, and specific enzyme inhibitors.[1][3]

PropertyValueSource
IUPAC Name This compound[CymitQuimica][6]
CAS Number 879361-44-1[CymitQuimica][6]
Molecular Formula C₁₁H₈FNO₂[PubChemLite][7]
Molecular Weight 205.19 g/mol [Sigma-Aldrich]
Monoisotopic Mass 205.05391 Da[PubChemLite][7]
Appearance White to off-white solid (typical)Assumed
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[PubChemLite][7]

Synthesis Protocol: Modified Gould-Jacobs Reaction

The synthesis of the quinoline core is reliably achieved via the Gould-Jacobs reaction, which involves the condensation of an aniline with a β-keto ester or equivalent, followed by a high-temperature cyclization.[8][9][10] This method provides a versatile route to substituted 4-hydroxyquinolines, which are direct precursors to the target acid.

Principle and Mechanism

The synthesis proceeds in three main stages:

  • Condensation: Nucleophilic attack of the amine (3-fluoroaniline) on an activated carbonyl of a β-keto ester (ethyl acetoacetate) forms an enamine intermediate.

  • Thermal Cyclization: An intramolecular 6-electron cyclization occurs at high temperatures, typically in a high-boiling solvent like diphenyl ether, to form the heterocyclic quinolone ring.[9] Milder conditions can be achieved using catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid).[11]

  • Saponification: The resulting ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated with acid to precipitate the final carboxylic acid product.[9]

SynthesisWorkflow A 3-Fluoroaniline C Condensation (Heat, Acid cat.) A->C B Ethyl Acetoacetate B->C D Enamine Intermediate C->D Formation E Thermal Cyclization (~250°C, Diphenyl Ether) D->E Intramolecular Reaction F Ethyl 7-Fluoro-4-hydroxy-2- methylquinoline-3-carboxylate E->F Ring Closure G Saponification (1. NaOH, H₂O/EtOH 2. HCl) F->G Hydrolysis H 7-Fluoro-2-methylquinoline- 3-carboxylic Acid G->H Acidification & Precipitation

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
ReagentFormulaCAS No.Notes
3-FluoroanilineC₆H₆FN371-40-4Starting material. Corrosive, toxic.
Ethyl acetoacetateC₆H₁₀O₃141-97-9Starting material. Flammable.
Diphenyl etherC₁₂H₁₀O101-84-8High-boiling solvent.
Sodium hydroxide (NaOH)NaOH1310-73-2For saponification. Corrosive.
Hydrochloric acid (HCl)HCl7647-01-0For acidification. Corrosive.
Ethanol (EtOH)C₂H₅OH64-17-5Reaction and recrystallization solvent.
Diethyl ether(C₂H₅)₂O60-29-7For washing. Highly flammable.
Step-by-Step Experimental Procedure

Step 1: Condensation to form Ethyl 3-(3-fluoroanilino)but-2-enoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 3-fluoroaniline (10.0 g, 90 mmol), ethyl acetoacetate (12.9 g, 99 mmol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (~100 mg).

  • Heat the mixture to reflux and continue heating until water evolution ceases (approx. 4-6 hours).

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step.

Step 2: Thermal Cyclization

  • Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety shields.

  • In a separate three-neck flask equipped with a high-temperature thermometer and an air condenser, heat diphenyl ether (100 mL) to 250 °C.

  • Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether over 30 minutes. Maintain the temperature at 250-255 °C.

  • After the addition is complete, continue heating for an additional 30 minutes.

  • Allow the mixture to cool to below 100 °C, then add hexane (100 mL) to precipitate the product.

  • Filter the resulting solid, wash thoroughly with hexane to remove the diphenyl ether, and dry to obtain crude Ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate.

Step 3: Saponification and Isolation

  • Suspend the crude ester from Step 2 in a mixture of ethanol (150 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and filter to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.

  • Dry the product in a vacuum oven at 60-70 °C to yield this compound.

Purification: The final product can be further purified by recrystallization from ethanol or a DMF/water mixture.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. The following analytical techniques are recommended.

AnalysisExpected Results
¹H NMR Aromatic protons (H4, H5, H6, H8) in the δ 7.5-8.8 ppm range, showing characteristic splitting due to F-H coupling. A singlet for the methyl group (C2-CH₃) around δ 2.7-3.0 ppm. A very broad singlet for the carboxylic acid proton (COOH) above δ 13.0 ppm.
¹³C NMR Peaks corresponding to the quinoline core carbons (approx. δ 110-150 ppm), with the C-F carbon showing a large C-F coupling constant. Signals for the methyl carbon (approx. δ 20-25 ppm) and the carboxyl carbon (approx. δ 165-170 ppm).
HRMS (ESI) C₁₁H₈FNO₂. Calculated [M+H]⁺: 206.0612; Found: 206.061±0.005. Calculated [M-H]⁻: 204.0466; Found: 204.047±0.005.[7]
Melting Point Determine experimentally using a calibrated apparatus. A sharp melting range indicates high purity.
Purity (HPLC) >95% purity when analyzed by reverse-phase HPLC with UV detection.

Application Example: In Vitro Protein Kinase CK2 Inhibition Assay

Quinoline carboxylic acids have been identified as potent inhibitors of protein kinase CK2, a serine/threonine kinase implicated in cancer cell proliferation and survival.[3][4] This protocol describes a method to evaluate the inhibitory activity of the title compound against CK2.

Assay Principle

The assay quantifies the amount of ADP produced during the kinase reaction, where CK2 transfers the γ-phosphate from ATP to a specific substrate peptide. The amount of ADP is inversely proportional to the inhibitory activity of the test compound. Detection is achieved using a luminescent assay system (e.g., ADP-Glo™, Promega).

KinaseAssay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Test Compound (in DMSO) B Serial Dilution A->B C Add CK2 Enzyme, Substrate, and Test Compound to Plate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add ADP-Glo™ Reagent 1 E->F G Add Kinase Detection Reagent 2 F->G H Measure Luminescence G->H I Data Analysis H->I Calculate % Inhibition & Determine IC₅₀

Caption: Workflow for an in vitro protein kinase CK2 inhibition assay.

Materials and Reagents
  • Recombinant human protein kinase CK2

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101) or equivalent

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Assay Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the CK2 enzyme and substrate peptide to each well of a 384-well plate.

    • Add 25 nL of the serially diluted compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Mix and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of kinase buffer containing ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling this compound and its reagents.

  • Engineering Controls: All steps, especially those involving heating, volatile solvents, or corrosive materials, should be performed inside a certified chemical fume hood.

  • Chemical Hazards: The target compound is a research chemical with limited toxicological data. Based on similar structures, it should be handled with care. Precursors like 3-fluoroaniline are toxic and corrosive. Strong acids and bases (HCl, NaOH) are highly corrosive. High-boiling solvents like diphenyl ether can cause severe burns at elevated temperatures.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Nowak, K., & Słomkowska, I. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6483. [Link]

  • Singh, R., & Singh, P. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Li, J. J. (2002). Gould-Jacobs Reaction. In Name Reactions (pp. 160-160). Springer.
  • Mekky, A. E. M., & Al-Hussain, S. A. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20519–20528. [Link]

  • Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 14(11), 1162. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1731-1740. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Google Patents.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2018(2), M990. [Link]

  • ACS Publications. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(49), 46979–46989. [Link]

  • PubChemLite. This compound. Compound Summary. [Link]

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14330-14348.
  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)
  • CP Lab Chemicals. 7-Fluoro-2-methylquinoline, min 97%, 1 gram. Product Page.
  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(23), 5764.

Sources

using 7-Fluoro-2-methylquinoline-3-carboxylic acid as a research tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 7-Fluoro-2-methylquinoline-3-carboxylic acid in Preclinical Research

As a Senior Application Scientist, this guide provides an in-depth exploration of this compound as a versatile tool for researchers in medicinal chemistry, cell biology, and drug development. This document moves beyond simple data sheets to provide field-proven insights and detailed protocols, empowering researchers to effectively integrate this compound into their discovery workflows. The quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitutions on this molecule—a fluorine atom at position 7, a methyl group at position 2, and a carboxylic acid at position 3—suggest a range of potential biological activities ripe for investigation.

Compound Profile and Scientific Rationale

This compound belongs to the quinoline carboxylic acid class of compounds, a group well-recognized for its diverse pharmacological potential.[1] The core structure is a foundational element in numerous approved drugs, particularly in the realm of antimicrobials (fluoroquinolones) and anticancer agents.[1][2]

The strategic placement of functional groups on this specific molecule provides compelling reasons for its use as a research tool:

  • The Carboxylic Acid Moiety (Position 3): This group is crucial for biological activity, often acting as a key binding motif (e.g., a hydrogen bond donor/acceptor or for chelation) within enzyme active sites.[3] In the context of drug development, modifying the pKa of this group can enhance selectivity for cancer cells, which often exist in a more acidic microenvironment.[4]

  • The Fluoro Group (Position 7): Fluorine substitution is a classic strategy in medicinal chemistry to modulate a compound's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electronic interactions. The C-F bond is exceptionally stable, making the compound robust for in vitro and in vivo studies.

  • The Methyl Group (Position 2): This group can provide steric hindrance or favorable hydrophobic interactions within a target binding pocket, influencing potency and selectivity.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₁H₈FNO₂[5][6]
Molecular Weight 205.19 g/mol
CAS Number 879361-44-1[7][8]
Physical Form Solid
SMILES String O=C(O)C(C(C)=NC1=C2)=CC1=CC=C2F
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[5]

Core Research Applications and Protocols

Based on extensive studies of related quinoline-3-carboxylic acid derivatives, we have identified three high-potential research applications for this compound. The following sections provide the scientific basis and detailed, self-validating protocols for each.

Application 1: A Scaffold for Antiproliferative Agents

Scientific Rationale: Numerous quinoline-3-carboxylic acid derivatives have demonstrated significant antiproliferative and cytotoxic activity against a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K562) cells.[3][4] The proposed mechanism often involves the inhibition of key cellular processes or enzymes essential for cancer cell growth. This compound serves as an excellent starting point to investigate growth inhibition and as a chemical scaffold for developing more potent and selective anticancer agents.[4]

Workflow for Antiproliferative Activity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_cells Seed Cancer Cells (e.g., MCF-7) in 96-well plates serial_dilute Create Serial Dilutions (e.g., 0.1 to 100 µM) prep_cells->serial_dilute treat_cells Add Compound Dilutions to Cells serial_dilute->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT or SRB) incubate->add_reagent read_plate Read Absorbance on Plate Reader add_reagent->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for assessing antiproliferative activity.

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides a robust method for assessing cell viability based on the measurement of cellular protein content.

  • Materials:

    • This compound

    • Human cancer cell line (e.g., MCF-7)

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 10% Trichloroacetic acid (TCA), cold

    • 10 mM Tris base solution (pH 10.5)

    • Positive control (e.g., Doxorubicin)

    • 96-well flat-bottom microtiter plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock in complete medium.

    • Cell Treatment: Add 100 µL of the 2X working concentrations to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle controls (DMSO at the highest concentration used, typically <0.5%) and a positive control.

    • Incubation: Return the plate to the incubator for 48-72 hours.

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 200 µL of medium) and incubate at 4°C for 1 hour to fix the cells.

    • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

    • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

    • Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm on a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Self-Validation System: The reliability of this protocol is ensured by the inclusion of a known cytotoxic agent (positive control) to confirm assay sensitivity and a vehicle control (DMSO) to establish the baseline for 100% viability. All conditions should be tested in triplicate.

Application 2: A Probe for Protein Kinase CK2 Inhibition

Scientific Rationale: Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer, where it promotes proliferation and suppresses apoptosis. It is a high-value target for cancer therapy. A study has specifically identified derivatives of 3-quinoline carboxylic acid as potent inhibitors of CK2, with IC₅₀ values in the low micromolar range.[9] This makes this compound a prime candidate for screening as a CK2 inhibitor.

Simplified CK2 Signaling and Inhibition

G CK2 Protein Kinase CK2 pSubstrate Phosphorylated Substrate CK2->pSubstrate phosphorylates ATP ATP Substrate Substrate Protein (e.g., Akt, PTEN) Substrate->CK2 Proliferation Cell Proliferation & Survival pSubstrate->Proliferation ADP ADP ATP->ADP hydrolysis Inhibitor 7-Fluoro-2-methylquinoline- 3-carboxylic acid Inhibitor->CK2 inhibits

Caption: Inhibition of CK2-mediated substrate phosphorylation.

Protocol 2: In Vitro CK2 Kinase Assay (Luminescence-Based)

This protocol uses a system like the ADP-Glo™ Kinase Assay to quantify kinase activity by measuring the amount of ADP produced.

  • Materials:

    • This compound

    • Recombinant human Protein Kinase CK2

    • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

    • Adenosine triphosphate (ATP)

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Known CK2 inhibitor (e.g., TBB or Silmitasertib) as a positive control

    • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound and positive control in the kinase reaction buffer.

    • Kinase Reaction Setup: In a white assay plate, add the following in order:

      • 5 µL of kinase reaction buffer containing the test compound or controls.

      • 10 µL of a mix containing the CK2 enzyme and peptide substrate.

      • 10 µL of ATP to initiate the reaction. (Final concentrations should be optimized, e.g., 5-10 ng/µL enzyme, 0.2 µg/µL substrate, 25 µM ATP).

    • Incubation: Incubate the reaction at room temperature for 60 minutes.

    • ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation (Step 2): Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measurement: Read the luminescence on a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of kinase activity.

    • Data Analysis: Normalize the data to controls (no enzyme for background, no inhibitor for 100% activity). Plot the percent inhibition versus compound concentration to calculate the IC₅₀ value.

  • Self-Validation System: The protocol's integrity relies on three key controls: a "no inhibitor" reaction (maximum signal), a "no enzyme" reaction (background signal), and a positive control inhibitor with a known IC₅₀ to validate the assay's performance.

Application 3: An Investigational Antimicrobial Agent

Scientific Rationale: The quinolone scaffold is the backbone of the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[10] While this compound is not a classic fluoroquinolone, its structural similarity warrants investigation of its antibacterial properties. It can be used as a tool to screen for activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and serve as a starting point for the synthesis of novel antibacterial compounds.[11]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol follows CLSI guidelines to determine the lowest concentration of a compound that prevents visible bacterial growth.

  • Materials:

    • This compound

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Known antibiotic (e.g., Ciprofloxacin) as a positive control

    • Sterile 96-well U-bottom plates

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells containing only inoculated broth (no compound).

      • Sterility Control: Wells containing only uninoculated broth.

      • Positive Control: A row with a serial dilution of a standard antibiotic.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

  • Self-Validation System: The growth control must show clear turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic should fall within its expected quality control range, confirming the validity of the test conditions.

Concluding Remarks for the Advanced Researcher

This compound is more than a chemical reagent; it is a strategic tool for hypothesis-driven research. Its potential as an antiproliferative, a kinase inhibitor, and an antimicrobial scaffold provides multiple avenues for discovery. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for generating high-quality, reproducible data. Researchers are encouraged to use this compound not only for direct screening but also as a foundational fragment for synthetic elaboration to probe structure-activity relationships and develop novel therapeutic leads.

References

  • Gosz, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved January 12, 2026, from [Link]

  • Al-Ostath, S., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved January 12, 2026, from [Link]

  • Singh, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Retrieved January 12, 2026, from [Link]

  • This compound (C11H8FNO2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Zakharyan, R., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved January 12, 2026, from [Link]

  • Fernandes, C., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Musso, D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Retrieved January 12, 2026, from [Link]

  • Al-Bayati, R. I. H., & Hussein, H. S. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved January 12, 2026, from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved January 12, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: 7-Fluoro-2-methylquinoline-3-carboxylic acid in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinolone Carboxylic Acids in an Era of Resistance

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections. Their mechanism of action, primarily targeting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, offers a potent bactericidal effect.[1] This inhibition disrupts DNA replication, leading to irreparable DNA damage and cell death.[1][2] 7-Fluoro-2-methylquinoline-3-carboxylic acid is a member of this broad family of compounds. The structural scaffold of quinolone-3-carboxylic acids is a key pharmacophore for antibacterial activity, and modifications at various positions, such as the C-7 position, can significantly influence the antibacterial spectrum and potency.[3][4]

The persistent rise of antimicrobial resistance necessitates the exploration of novel quinolone derivatives. Understanding the in vitro efficacy of new compounds like this compound is a critical first step in the drug development pipeline. This guide provides a comprehensive overview and detailed protocols for the initial antibacterial evaluation of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are fundamental in assessing a compound's potential as a therapeutic agent.[5] Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and reliable data.[6][7]

Chemical and Physical Properties

A foundational understanding of the test compound's properties is essential for accurate assay design.

PropertyValue
Molecular Formula C₁₁H₈FNO₂[8]
Molecular Weight 205.19 g/mol [8]
Appearance Solid
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, water with pH adjustment).
Purity ≥95% recommended for initial screening.

Note: The solubility of the compound must be empirically determined to prepare an accurate stock solution. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to avoid impacting bacterial growth.

Mechanism of Action: A Primer on Quinolone Activity

Quinolone carboxylic acids exert their antibacterial effects by forming a stable ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV). This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands.[2] This leads to an accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately results in cell death.[2]

quinolone_mechanism cluster_bacterium Bacterial Cell Quinolone 7-Fluoro-2-methyl- quinoline-3-carboxylic acid TernaryComplex Stable Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->TernaryComplex Binds to DNA Bacterial DNA DNA->TernaryComplex Trapped in Topoisomerase DNA Gyrase / Topoisomerase IV Topoisomerase->TernaryComplex Inhibited by DSB Double-Strand DNA Breaks TernaryComplex->DSB Leads to CellDeath Cell Death DSB->CellDeath Induces

Caption: Mechanism of action for quinolone carboxylic acids.

Experimental Protocols

The following protocols are based on widely accepted standards for antimicrobial susceptibility testing.[9][10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][5]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (U-bottom)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The stock concentration should be at least 100 times the expected MIC.[13]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9][11]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

    • Prepare an intermediate dilution of your stock solution in CAMHB.

    • Add 100 µL of this intermediate, highest concentration of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11.[9] This brings the final volume in each well to 100 µL.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-24 hours in ambient air.[12][9]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5][9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilute Compound in 96-Well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (16-24h, 37°C) Inoculate->Incubate Read Visually Read MIC Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16] It is determined after the MIC has been established.

Materials and Reagents:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates, sterile

  • Sterile pipette tips and spreader

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no visible growth.[15]

    • Mix the contents of each selected well thoroughly.

    • Aseptically plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[14]

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[14]

  • Reading the MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[13][14][16]

Data Presentation and Interpretation

Results should be recorded in a clear, tabular format. The ratio of MBC to MIC is often calculated to determine if the compound is primarily bactericidal or bacteriostatic.

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213e.g., 2e.g., 4e.g., 2Bactericidal
Escherichia coliATCC 25922e.g., 8e.g., >64e.g., >8Bacteriostatic/Tolerant
Pseudomonas aeruginosaATCC 27853e.g., 16e.g., 32e.g., 2Bactericidal

Interpretation Guidelines:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

  • An MBC/MIC ratio of >4 suggests bacteriostatic activity.

  • If the MBC is ≥32 times the MIC, the organism may be considered tolerant to the drug.[15]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of this compound's antibacterial properties. Accurate determination of MIC and MBC values is a crucial gatekeeping step in the early stages of antibiotic discovery. Positive results from these assays, demonstrating potent activity against a range of clinically relevant pathogens, would justify further investigation, including time-kill kinetic studies, resistance development assays, and subsequent in vivo efficacy and toxicity studies. The systematic application of these standardized methods ensures the generation of high-quality, reproducible data essential for advancing promising new antibacterial agents.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Al-Trawneh, S. A. M., & El-Abadelah, M. M. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Veyso, K. (2018). MECHANISM OF QUINOLONE ACTION AND RESISTANCE. NEW 3- ALKYLQUINOLONYL CARBOXYLIC ACIDS AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Our Evolving Understanding of the Mechanism of Quinolones. Antimicrobial Agents and Chemotherapy, 55(4), 1217–1225. Retrieved from [Link]

  • Shields, R. K., & Pfaller, M. A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Seminars in Respiratory and Critical Care Medicine, 29(5), 474–482. Retrieved from [Link]

  • Zhang, L., et al. (2015). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 20(9), 16484–16496. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 6(1). Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Retrieved from [Link]

  • Cecchetti, V., et al. (1987). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][9][15]benzothiazine-6-carboxylic acids. Journal of Medicinal Chemistry, 30(3), 465–473. Retrieved from [Link]

  • Cecchetti, V., et al. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][9][15]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449–3454. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2011). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 20(8), 1282-1289. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2020). Antibacterial and Anticancer Properties of New Fluoroquinolones. Asian Journal of Chemistry, 32(4), 863-870. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 7-Fluoro-2-methylquinoline-3-carboxylic acid in Anticancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2][3] Quinoline derivatives exert their antineoplastic effects through diverse mechanisms, such as intercalation into DNA, inhibition of topoisomerase enzymes crucial for DNA replication, disruption of tubulin polymerization, and modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1][2][4][5] The introduction of a fluorine atom into the quinoline nucleus, as seen in fluoroquinolones, has been shown to enhance anticancer efficacy.[6][7] Specifically, modifications at positions 3 and 7 of the quinoline ring are critical for their antitumor activity.[6]

This document provides a comprehensive guide for researchers investigating the anticancer potential of a specific novel compound, 7-Fluoro-2-methylquinoline-3-carboxylic acid . While extensive research exists for the broader quinoline class, this particular molecule represents a promising but less explored candidate. These application notes and protocols are designed to provide a rigorous framework for its synthesis, in vitro evaluation, and in vivo validation, drawing upon established methodologies for analogous compounds.

PART 1: Synthesis of this compound

A plausible and efficient synthesis route is crucial for obtaining high-purity compound for biological evaluation. The following protocol is a modified Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to the desired compound.

Protocol 1: Synthesis via Modified Gould-Jacobs Reaction

Objective: To synthesize this compound.

Materials:

  • 3-Fluoroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) with diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 100-110°C for 2 hours. Monitor the reaction progress by TLC.

  • Step 2: Cyclization. To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260°C for 30-60 minutes to induce cyclization. The product, ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate, will precipitate upon cooling.

  • Step 3: Isolation of the Ester Intermediate. Cool the reaction mixture to room temperature. Add hexane to precipitate the product completely. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Step 4: Hydrolysis. Suspend the purified ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Step 5: Acidification and Final Product Isolation. Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3. The desired product, this compound, will precipitate out of the solution.

  • Step 6: Purification. Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to obtain a high-purity compound for biological assays.

Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

PART 2: In Vitro Anticancer Evaluation

A battery of in vitro assays is essential to determine the cytotoxic and mechanistic properties of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Protocol 2: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), K-562 (leukemia)) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[8][9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • This compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound IC₅₀ (µM) at 48hDoxorubicin IC₅₀ (µM) at 48hSelectivity Index (SI)
MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical ValueHypothetical Value
HeLaHypothetical ValueHypothetical ValueHypothetical Value
K-562Hypothetical ValueHypothetical ValueHypothetical Value
HEK293Hypothetical ValueHypothetical ValueHypothetical Value
Selectivity Index (SI) = IC₅₀ of normal cells / IC₅₀ of cancer cells
Apoptosis Induction Analysis

Objective: To determine if the compound induces apoptosis in cancer cells.

Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Annexin V-FITC/PI Staining

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Expected Outcome: An increase in the percentage of cells in the early and late apoptotic quadrants compared to the control would indicate that the compound induces apoptosis.

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Principle: Propidium Iodide (PI) stains DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 4: Cell Cycle Analysis by PI Staining

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • PI staining solution (containing RNase A).

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Expected Outcome: Arrest of the cell cycle at a specific phase (e.g., G2/M) would suggest interference with cell division machinery.[5]

PART 3: Mechanistic Insights and Signaling Pathways

Based on the known mechanisms of quinoline derivatives, this compound could potentially exert its anticancer effects by targeting key cellular pathways.

Potential Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline-based drugs target topoisomerase I or II, leading to DNA damage and apoptosis.[1][5]

  • Kinase Inhibition: Quinolines can inhibit protein kinases like PI3K, Akt, and mTOR, which are crucial for cancer cell survival and proliferation.[4]

  • DNA Intercalation: The planar quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][5]

Workflow for Mechanistic Studies:

G A Initial Finding: Compound shows cytotoxicity B Hypothesis 1: Topoisomerase Inhibition A->B C Hypothesis 2: Kinase Pathway Inhibition A->C D Hypothesis 3: DNA Intercalation A->D B1 Topoisomerase I/II Relaxation Assay B->B1 Experiment C1 Western Blot for p-Akt, p-mTOR C->C1 Experiment D1 UV-Vis Spectroscopy with ct-DNA D->D1 Experiment B2 Inhibition of DNA relaxation B1->B2 Result C2 Decreased phosphorylation of Akt/mTOR C1->C2 Result D2 Bathochromic/Hypochromic shift D1->D2 Result PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Fluoro-2-methylquinoline- 3-carboxylic acid Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

PART 4: In Vivo Anticancer Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Protocol 5: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • Human cancer cells (e.g., MCF-7 or A549).

  • Matrigel.

  • This compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Step-by-Step Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of the compound, positive control).

  • Drug Administration: Administer the compound via a suitable route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Analysis:

  • Plot tumor growth curves for each treatment group.

  • Calculate the tumor growth inhibition (TGI) percentage.

  • Assess any signs of toxicity by monitoring body weight changes and observing the general health of the mice.

Conclusion

These application notes provide a structured and comprehensive approach to investigating the anticancer potential of this compound. By following these protocols, researchers can systematically evaluate its synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic promise of this novel quinoline derivative and its potential for further development as an anticancer agent.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Vertex AI Search.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances.
  • Towards anticancer fluoroquinolones: A review article. (2019). Archiv der Pharmazie.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). European Journal of Medicinal Chemistry.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules.

Sources

A Methodological Guide to Characterizing DNA Gyrase Inhibition by Novel Quinolones: A Case Study with 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial DNA gyrase, an essential type II topoisomerase, is a clinically validated target for antibacterial drug discovery.[1][2] The quinolone class of antibiotics effectively inhibits this enzyme, leading to bacterial cell death.[3][4] As antibiotic resistance continues to rise, the development of novel quinolone derivatives that can overcome existing resistance mechanisms is a critical area of research.[4][5] This guide provides a comprehensive framework and detailed experimental protocols for evaluating the inhibitory activity of novel compounds against DNA gyrase, using 7-Fluoro-2-methylquinoline-3-carboxylic acid as a representative test article. We present step-by-step methodologies for the two cornerstone assays in this field: the DNA supercoiling assay and the gyrase cleavage assay. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to characterize novel DNA gyrase inhibitors accurately and efficiently.

Introduction: DNA Gyrase as a Prime Antibacterial Target

The bacterial chromosome is a highly organized and compacted structure, a feat accomplished through the process of DNA supercoiling.[1] DNA gyrase is the unique bacterial enzyme responsible for introducing negative supercoils into DNA, a process that requires the hydrolysis of ATP.[6] This topological state is crucial for initiating and progressing DNA replication and transcription.[1][4] Because DNA gyrase is essential for bacterial viability and is absent in higher eukaryotes, it represents an ideal target for selective antibacterial agents.[1][6]

Quinolone antibiotics exploit this target by interfering with the enzyme's catalytic cycle.[7] They do not bind to the enzyme or DNA alone but rather stabilize a transient intermediate state where both DNA strands are cleaved.[4][8] This action transforms the essential enzyme into a cellular toxin, inducing lethal double-strand DNA breaks.[4]

The Quinolone Mechanism of Action: Stabilizing the Cleavage Complex

DNA gyrase functions as a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[4] The catalytic cycle involves DNA binding and wrapping, ATP hydrolysis (driven by the GyrB subunits), and the coordinated cleavage and religation of a DNA segment (mediated by the GyrA subunits).[4]

Quinolones bind to a pocket formed by both the GyrA subunits and the cleaved DNA.[4][7] This interaction forms a stable, ternary drug-enzyme-DNA complex, effectively trapping the enzyme in its cleaved state.[8][9] The stalled replication fork's collision with this complex is what ultimately triggers the cascade of events leading to cell death.[4]

G cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Quinolone Inhibition Gyrase Gyrase Gyrase_DNA_Complex Gyrase_DNA_Complex Gyrase->Gyrase_DNA_Complex Binds DNA Cleavage_Complex Cleavage_Complex Gyrase_DNA_Complex->Cleavage_Complex ATP-dependent Cleavage Resealed_DNA Resealed_DNA Cleavage_Complex->Resealed_DNA Strand Passage & Religation Ternary_Complex Stabilized Ternary Complex (Gyrase-DNA-Quinolone) Cleavage_Complex->Ternary_Complex Resealed_DNA->Gyrase Release Quinolone Quinolone Quinolone->Ternary_Complex DS_Break Double-Strand Break & Cell Death Ternary_Complex->DS_Break Replication Fork Collision

Figure 1: Mechanism of DNA Gyrase Inhibition by Quinolones.

Profile of the Test Compound

Evaluating a novel compound requires understanding its basic properties. This compound serves as our model for a new chemical entity targeting DNA gyrase.

PropertyValueSource
Chemical Name This compound[10]
Molecular Formula C₁₁H₈FNO₂[10]
Molecular Weight 205.19 g/mol [10]
Structure Quinolone core with fluorine at C7, methyl at C2-
CAS Number Not publicly available-

Core Experimental Protocols

Two primary in vitro assays are required to fully characterize a potential DNA gyrase inhibitor. The supercoiling assay measures the inhibition of the enzyme's catalytic activity, while the cleavage assay directly probes the drug's mechanism by measuring the formation of the stabilized cleavage complex.

Protocol 1: DNA Gyrase Supercoiling Assay

Principle: This assay measures the ATP-dependent conversion of relaxed circular plasmid DNA into its negatively supercoiled form.[11] Active DNA gyrase causes the DNA to migrate faster through an agarose gel. An inhibitor will prevent supercoiling, resulting in a dose-dependent increase in the amount of relaxed DNA substrate.[12]

Workflow:

G A 1. Prepare Reaction Mix (Relaxed pBR322, Buffer, ATP) B 2. Aliquot & Add Inhibitor (Test Compound Titration) A->B C 3. Add DNA Gyrase (Initiate Reaction) B->C D 4. Incubate (37°C for 60 min) C->D E 5. Stop Reaction (Add Stop Buffer/Dye) D->E F 6. Agarose Gel Electrophoresis (1% Agarose, 1x TAE) E->F G 7. Visualize & Quantify (EtBr Stain, Densitometry) F->G

Figure 2: Workflow for the DNA Gyrase Supercoiling Assay.

Detailed Methodology:

  • Reagent Preparation:

    • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL Albumin.

    • Relaxed pBR322 DNA: Prepare by treating supercoiled pBR322 with Topoisomerase I. Final concentration: 0.1 µg/µL.

    • ATP Solution: 10 mM ATP in water.

    • Test Compound: Prepare a 10X serial dilution of this compound in 10% DMSO. Include a known inhibitor (e.g., Ciprofloxacin) as a positive control.

    • Stop Buffer (6X): 30% Glycerol, 0.125% Bromophenol Blue, 0.125% Xylene Cyanol, 60 mM EDTA.

  • Reaction Assembly (for a single 20 µL reaction):

    • On ice, combine the following in a microfuge tube:

      • 4 µL of 5X Assay Buffer

      • 2 µL of 10 mM ATP

      • 2 µL of Relaxed pBR322 DNA (0.2 µg)

      • 10 µL of sterile deionized water

    • Add 2 µL of the 10X test compound dilution (or 10% DMSO for the 'no inhibitor' control).

    • Initiate the reaction by adding DNA Gyrase (e.g., 1 unit of E. coli DNA Gyrase). The final reaction volume is 20 µL.

  • Incubation and Termination:

    • Incubate the reaction tubes at 37°C for 60 minutes.[11]

    • Terminate the reaction by adding 4 µL of 6X Stop Buffer.

  • Gel Electrophoresis and Analysis:

    • Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide in 1X TAE buffer.

    • Run the gel at 80-100V until the dye fronts have adequately separated.[13]

    • Visualize the DNA bands under UV transillumination. The supercoiled DNA will migrate fastest, while the relaxed substrate will migrate slowest.

    • Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the 'no inhibitor' control and plot against the compound concentration to determine the IC₅₀ (the concentration required to inhibit 50% of the supercoiling activity).[11]

Protocol 2: DNA Gyrase Cleavage Assay

Principle: This assay is the definitive test for quinolone-like activity. It measures the ability of a compound to stabilize the covalent enzyme-DNA intermediate (the cleavage complex).[6] In the absence of ATP, gyrase establishes a low-level equilibrium of DNA cleavage and religation. A quinolone traps this complex. Subsequent addition of a strong detergent (SDS) and a protease (Proteinase K) dissociates the non-covalently bound GyrB subunits and digests the covalently attached GyrA subunits, leaving a linearized plasmid with protein adducts.[6][13] The amount of linear DNA produced is directly proportional to the amount of cleavage complex stabilized by the inhibitor.

Workflow:

G A 1. Prepare Reaction Mix (Supercoiled pBR322, Buffer) B 2. Aliquot & Add Inhibitor (Test Compound Titration) A->B C 3. Add DNA Gyrase (Initiate Reaction) B->C D 4. Incubate (37°C for 60 min) C->D E 5. Denature & Digest (Add SDS, then Proteinase K) D->E F 6. Incubate (37°C for 30 min) E->F G 7. Agarose Gel Electrophoresis (1% Agarose, 1x TAE) F->G H 8. Visualize & Quantify (EtBr Stain, Densitometry) G->H

Sources

Application Notes and Protocols: Targeting Bacterial Topoisomerase IV with 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Topoisomerase IV in Bacterial Survival

Bacterial topoisomerase IV is a type II topoisomerase that plays an indispensable role in DNA replication and chromosome segregation.[1] Its primary function is to unlink, or decatenate, the intertwined daughter chromosomes following DNA replication, a crucial step for proper cell division.[1][2] Additionally, topoisomerase IV helps to relax positive supercoils that accumulate ahead of the replication fork.[1] This essential enzymatic activity makes topoisomerase IV an attractive and validated target for the development of novel antibacterial agents.[3][4] By inhibiting this enzyme, the bacterial life cycle is disrupted, leading to cell death.[5]

Quinolone antibiotics are a well-established class of drugs that target bacterial type II topoisomerases, including topoisomerase IV.[6][7] These compounds typically function by stabilizing the transient covalent complex between the enzyme and DNA, which leads to an accumulation of double-strand breaks and ultimately, cell death.[3][8] This document provides a detailed guide for investigating the potential of 7-Fluoro-2-methylquinoline-3-carboxylic acid, a quinolone derivative, as a novel inhibitor of bacterial topoisomerase IV.

Compound Profile: this compound

This compound is a synthetic organic compound belonging to the quinolone class.[9][10] Its chemical structure, featuring a fluorine atom and a carboxylic acid group on the quinoline core, suggests potential for antibacterial activity through the inhibition of bacterial topoisomerases.[11][12]

Chemical Properties:

PropertyValue
CAS Number 879361-44-1[9]
Molecular Formula C₁₁H₈FNO₂[9]
Molecular Weight 205.19 g/mol [10]
Physical Form Solid[13]
Purity Typically ≥97%[13]

Proposed Mechanism of Action:

Based on the quinolone scaffold, it is hypothesized that this compound targets bacterial topoisomerase IV. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, thereby preventing the re-ligation of the DNA strands. This leads to the accumulation of toxic double-strand breaks, which are detrimental to the bacterial cell.

Principle of Topoisomerase IV Inhibition Assays

To characterize the inhibitory activity of this compound against topoisomerase IV, a series of in vitro and cell-based assays are recommended. These assays are designed to provide a comprehensive understanding of the compound's potency and mechanism of action.

  • In Vitro Topoisomerase IV Decatenation Assay: This assay directly measures the enzymatic activity of topoisomerase IV. The enzyme's ability to resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules is monitored.[14][15][16] The inhibition of this process by the test compound is assessed by analyzing the DNA products on an agarose gel.[2][17]

  • In Vitro Topoisomerase IV Cleavage Assay: This assay investigates the compound's ability to stabilize the covalent enzyme-DNA intermediate.[18][19] An increase in the amount of cleaved DNA in the presence of the inhibitor indicates that the compound is a topoisomerase poison.[20][21]

  • Minimum Inhibitory Concentration (MIC) Assay: This cell-based assay determines the lowest concentration of the compound that inhibits the visible growth of a particular bacterium.[22][23][24] It provides a measure of the compound's overall antibacterial potency, taking into account factors such as cell permeability and efflux.[25][26]

Experimental Protocols

Protocol 1: In Vitro Topoisomerase IV Decatenation Assay

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the topoisomerase IV decatenation activity (IC₅₀).

Materials:

  • Purified bacterial topoisomerase IV (e.g., from E. coli or S. aureus)

  • 5X Topoisomerase IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[14]

  • Kinetoplast DNA (kDNA)

  • This compound

  • DMSO (for compound dilution)

  • Stop Solution/Loading Dye (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Positive control inhibitor (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in DMSO.

  • Reaction Setup: On ice, prepare a master mix containing 1X Topoisomerase IV Assay Buffer and kDNA. Aliquot the master mix into reaction tubes.

  • Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the respective tubes. Also, include a positive control inhibitor.

  • Enzyme Addition: Add the pre-determined optimal concentration of topoisomerase IV to all tubes except the negative control (add dilution buffer instead).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer.[16] Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated mini-circles will migrate into the gel. Quantify the band intensities to determine the IC₅₀ value.[14][16]

Workflow for the in vitro Topoisomerase IV decatenation assay.
Protocol 2: In Vitro Topoisomerase IV Cleavage Assay

This protocol assesses the ability of the compound to induce DNA cleavage by stabilizing the topoisomerase IV-DNA complex.

Materials:

  • Purified bacterial topoisomerase IV

  • 5X Topoisomerase IV Assay Buffer (without ATP)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • DMSO

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Positive control (e.g., a known topoisomerase poison)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing 1X Topoisomerase IV Assay Buffer, supercoiled plasmid DNA, and varying concentrations of this compound or DMSO.

  • Enzyme Addition: Add topoisomerase IV to the reaction tubes.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add SDS to a final concentration of 1% to trap the covalent enzyme-DNA complexes.

  • Protein Digestion: Add Proteinase K and incubate at 50°C for 1 hour to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel and visualize. An increase in the linear DNA band with increasing compound concentration indicates stabilization of the cleavage complex.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of this compound against a specific bacterial strain using the broth microdilution method.[22][26]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[24]

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates[25]

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[24][25]

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Analysis and Interpretation

IC₅₀ Determination:

The percentage of decatenation inhibition can be calculated for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MIC Determination:

The MIC is reported as the lowest concentration of the compound at which there is no visible growth. This value provides a quantitative measure of the compound's antibacterial potency.

Hypothetical Data Summary:

AssayParameterHypothetical Value (µM)
Topoisomerase IV Decatenation IC₅₀5.2
MIC (S. aureus) MIC16
MIC (E. coli) MIC32

Troubleshooting

ProblemPossible CauseSolution
No enzyme activity in decatenation assay Inactive enzyme, degraded ATPUse a fresh batch of enzyme and ATP. Ensure proper storage conditions.
High background in cleavage assay Nuclease contaminationUse high-purity reagents and sterile techniques.
Inconsistent MIC results Inaccurate inoculum density, improper incubationStandardize the inoculum carefully using a McFarland standard. Ensure consistent incubation time and temperature.

References

  • What are Topoisomerase IV inhibitors and how do they work?. (2024, June 21).
  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). ACS Infectious Diseases.
  • Topoisomerase as target for antibacterial and anticancer drug discovery. (n.d.). Taylor & Francis Online.
  • Gyrase and Topoisomerase IV as Targets for Antibacterial Drugs. (n.d.). ResearchGate.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.).
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed.
  • Topoisomerase IV. (n.d.). Wikipedia.
  • Topoisomerase IV is a target of quinolones in Escherichia coli. (1995, December 5). PubMed.
  • Structure of the topoisomerase IV C-terminal domain: a broken beta-propeller implies a role as geometry facilitator in catalysis. (2004, December 31). PubMed.
  • topoisomerase IV assay kits. (n.d.). ProFoldin.
  • Application Notes and Protocols for In Vitro Topoisomerase IV Inhibition Assays. (n.d.). Benchchem.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008, January 16). Scilit.
  • DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). PMC.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC.
  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
  • Topoisomerase IV catalysis and the mechanism of quinolone action. (1998, July 10). PubMed.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). ResearchGate.
  • Topoisomerase Assays. (n.d.). PMC.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). PMC.
  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (n.d.). Journal of Antimicrobial Chemotherapy.
  • The Difficult Case of Crystallization and Structure Solution for the ParC55 Breakage-Reunion Domain of Topoisomerase IV from Streptococcus pneumoniae. (2008, September 12). PLOS.
  • Escherichia coli Topoisomerase IV Decatenation Assay. (n.d.). Inspiralis.
  • DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). PubMed.
  • The role of topoisomerase IV in partitioning bacterial replicons and the structure of catenated intermediates in DNA replication. (n.d.). PubMed.
  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022, May 3). Journal of Medicinal Chemistry.
  • Decatenation Assays. (n.d.). Inspiralis Ltd.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). ResearchGate.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). Semantic Scholar.
  • In vitro assays used to measure the activity of topoisomerases. (n.d.). ASM Journals.
  • This compound. (n.d.). CymitQuimica.
  • Buy 6-Fluoro-2-methoxyquinoline-3-carboxylic acid (EVT-13297754). (n.d.). EvitaChem.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • 6-Fluoro-2-methyl-quinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). MDPI.
  • 7-Fluoro-2-methylquinoline. (n.d.). Sigma-Aldrich.

Sources

7-Fluoro-2-methylquinoline-3-carboxylic acid: A Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic introduction of a fluorine atom onto this scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeation.[1][2] 7-Fluoro-2-methylquinoline-3-carboxylic acid is a prime exemplar of a highly valuable, fluorinated building block. Its inherent structural features make it a critical intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of oncology and infectious diseases. This application note provides a comprehensive guide for researchers, offering detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into advanced pharmaceutical building blocks. We will delve into the mechanistic rationale behind the synthetic choices, providing a framework for its practical application in drug development programs.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₈FNO₂[3][4]
Molecular Weight 205.19 g/mol [3][4]
Appearance Solid
CAS Number 879361-44-1[5]
InChI Key XJFNVJWLKGVKGN-UHFFFAOYSA-N[3][4]

Synthesis of this compound: A Modified Doebner Reaction Protocol

The Doebner reaction provides a classical and efficient method for the synthesis of quinoline-4-carboxylic acids.[6][7][8] By adapting this methodology, this compound can be reliably prepared from readily available starting materials. The reaction proceeds via a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[9][10]

Reaction Scheme

Doebner Reaction 4-Fluoroaniline 4-Fluoroaniline Intermediate Iminium Intermediate 4-Fluoroaniline->Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate Product 7-Fluoro-2-methylquinoline- 3-carboxylic acid Intermediate->Product Cyclization & Aromatization Amide Synthesis Workflow cluster_0 Activation cluster_1 Amide Coupling Carboxylic_Acid 7-Fluoro-2-methylquinoline- 3-carboxylic acid Acyl_Chloride 7-Fluoro-2-methylquinoline- 3-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide_Product Target Amide (e.g., Kinase Inhibitor Precursor) Acyl_Chloride->Amide_Product Amine Primary or Secondary Amine (e.g., aniline derivative) Amine->Amide_Product

Sources

Application Notes and Protocols for the Derivatization of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of 7-Fluoro-2-methylquinoline-3-carboxylic acid. This key heterocyclic scaffold is of significant interest to researchers, scientists, and drug development professionals due to the established and broad-ranging pharmacological activities of quinoline-based compounds.[1][2] This document outlines strategic approaches and step-by-step methodologies for the synthesis of various derivatives, including amides, esters, and bi-aryl compounds via Suzuki coupling. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to empower researchers in the effective functionalization of this versatile building block.

Introduction: The Significance of the Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery programs. The presence of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinoline core in this compound offers unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of its derivatives.

This guide focuses on three primary derivatization strategies at the carboxylic acid functional group and the quinoline core:

  • Amide Bond Formation: To explore the impact of diverse amine functionalities on biological activity.

  • Esterification: To modulate lipophilicity and pharmacokinetic properties.

  • Suzuki Cross-Coupling: To introduce aryl or heteroaryl moieties, expanding the chemical space and potential for protein-ligand interactions.

The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives for screening and lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for designing effective synthetic strategies.

PropertyValueSource
CAS Number 879361-44-1Internal Data
Molecular Formula C₁₁H₈FNO₂[3]
Molecular Weight 205.19 g/mol [3]
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol; insoluble in water.Supplier Data

Derivatization Strategies and Protocols

The carboxylic acid group of this compound is the primary site for derivatization, offering a versatile handle for introducing a wide range of functional groups.

Amide Synthesis via Coupling Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can engage in hydrogen bonding and other key interactions with biological targets. The following protocol describes a general and efficient method for the synthesis of 7-Fluoro-2-methylquinoline-3-carboxamides using a carbodiimide coupling agent.

Amide_Synthesis A 7-Fluoro-2-methylquinoline- 3-carboxylic acid E Reaction Mixture in aprotic solvent (e.g., DMF) A->E B Amine (R-NH2) B->E C Coupling Agent (e.g., EDC, HATU) C->E D Base (e.g., DIPEA) D->E F Stir at room temperature E->F G Aqueous Workup F->G H Purification (e.g., Chromatography) G->H I 7-Fluoro-2-methylquinoline- 3-carboxamide Derivative H->I

Caption: General workflow for the synthesis of 7-Fluoro-2-methylquinoline-3-carboxamides.

Materials:

  • This compound

  • Amine (Aryl or Alkyl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Aryl/Alkyl-7-fluoro-2-methylquinoline-3-carboxamide.

Rationale:

  • EDC/HOBt: This combination is a widely used coupling system that minimizes side reactions and racemization (if applicable). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester. This active ester readily reacts with the amine to form the amide bond.

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

  • DMF: A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants and facilitate the reaction.

Esterification

Esterification is a common strategy to increase the lipophilicity of a molecule, which can enhance its cell permeability and alter its pharmacokinetic profile. A straightforward and effective method for the esterification of this compound is the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid. A milder alternative involves the use of an alkyl halide with a base.

Esterification A 7-Fluoro-2-methylquinoline- 3-carboxylic acid D Reaction Mixture A->D B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Reflux D->E F Neutralization & Workup E->F G Purification F->G H 7-Fluoro-2-methylquinoline- 3-carboxylate Ester G->H

Caption: General workflow for Fischer-Speier esterification.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization or column chromatography to yield ethyl 7-fluoro-2-methylquinoline-3-carboxylate.[4]

Rationale:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures. To perform a Suzuki coupling on the this compound scaffold, the fluorine atom at the 7-position is not typically reactive enough. Therefore, a more reactive halide (e.g., bromine or iodine) would need to be installed at a suitable position on the quinoline ring, or the carboxylic acid can be coupled via its ester derivative. The following protocol outlines a general approach for the Suzuki coupling of a hypothetical 7-bromo-2-methylquinoline-3-carboxylic acid ester with a boronic acid.

Suzuki_Coupling A 7-Bromo-2-methylquinoline- 3-carboxylate Ester E Reaction Mixture in Solvent (e.g., Dioxane/Water) A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Heat E->F G Aqueous Workup F->G H Purification G->H I 7-Aryl/Heteroaryl-2-methylquinoline- 3-carboxylate Ester H->I

Caption: General workflow for Suzuki cross-coupling.

Materials:

  • Ethyl 7-bromo-2-methylquinoline-3-carboxylate (or a similar halo-substituted derivative)

  • Aryl or Heteroaryl Boronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine ethyl 7-bromo-2-methylquinoline-3-carboxylate (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-methylquinoline-3-carboxylate ester.

Rationale:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the newly introduced functional groups and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the amide C=O stretch (typically 1630-1690 cm⁻¹) or the ester C=O stretch (typically 1735-1750 cm⁻¹).

Conclusion

The derivatization of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for amide formation, esterification, and Suzuki cross-coupling offer robust and adaptable methods for researchers to generate diverse libraries of derivatives for biological screening. By understanding the underlying principles of these reactions and employing rigorous experimental techniques, scientists can effectively explore the chemical space around this promising scaffold in their drug discovery endeavors.

References

  • U.S. Patent 4,997,943. (1991). Quinoline-3-carboxylic acid derivatives.
  • U.S. Patent 4,544,747. (1985). Quinoline carboxylic acid derivatives.
  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 524-529. [Link]

  • U.S. Patent 5,385,900. (1995). Quinoline carboxylic acid derivatives.
  • ResearchGate. (n.d.). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[5][6]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Retrieved from [Link]

  • Singh, R., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(14), 1845-1853. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3328. [Link]

  • Molbase. (n.d.). Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE69232406T2 - Process for the preparation of fluoro-quinoline-3-carboxylic acid derivatives.
  • BIOGEN Científica. (n.d.). This compound ethyl ester. Retrieved from [Link]

  • Nolan, S. P., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 11(10), 3381-3389. [Link]

  • R&D Chemicals. (n.d.). Ethyl 2-methylquinoline-3-carboxylate, suppliers and manufacturers. Retrieved from [Link]

  • Khasanov, A. F., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. [Link]

  • Shah, Q., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3328. [Link]

  • PubChemLite. (n.d.). This compound (C11H8FNO2). Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Mączyński, M., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1279. [Link]

  • El-Sayed, M. A. A., et al. (2021). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[5]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[5][7]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 26(11), 3328. [Link]

  • Singh, R., et al. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry, 22(2), 344-348. [Link]

  • Jana, N., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4567-4577. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Determination of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 7-Fluoro-2-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method is developed to be specific, accurate, precise, and linear over a suitable concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, a detailed protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound (Figure 1) is a fluorinated quinoline derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents. The fluorine substituent can modulate the physicochemical and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Therefore, ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the end product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4]

This application note presents a validated isocratic RP-HPLC method that provides a reliable determination of the purity of this compound and its potential impurities.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₈FNO₂[5][6] Molecular Weight: 205.19 g/mol [5][6]

Method Development and Rationale

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography.

Analyte Properties and Chromatographic Approach

This compound is an acidic compound due to the presence of the carboxylic acid functional group. The pKa of the carboxylic acid is expected to be in the acidic range, similar to other quinoline-3-carboxylic acids.[7] The quinoline core provides a chromophore suitable for UV detection. Based on these properties, a reverse-phase HPLC method was selected as the most suitable approach.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase is a common choice for the separation of moderately polar to nonpolar compounds and was selected as the primary column for this method. The hydrophobic nature of the C18 stationary phase allows for good retention of the quinoline derivative.

Mobile Phase Optimization

The key to achieving good peak shape and resolution for an acidic analyte is to control its ionization state.[8] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to better retention and symmetrical peaks. An acidic mobile phase was therefore chosen. A mixture of acetonitrile (ACN) and water was selected as the mobile phase, with trifluoroacetic acid (TFA) as a modifier to control the pH and improve peak shape. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

Detector Wavelength Selection

The UV spectrum of this compound was determined using a diode array detector (DAD). The wavelength of maximum absorbance was found to be approximately 254 nm, which was selected for quantification to ensure high sensitivity.

Experimental

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Trifluoroacetic acid (TFA) (HPLC grade).

    • Ultrapure water.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% TFA (v/v) (60:40)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample and prepare as described for the standard solution.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a solution of the reference standard was injected, and the chromatogram was compared with that of a blank (diluent) and a sample solution. The retention time of the main peak in the sample solution should match that of the reference standard, and there should be no interfering peaks at the retention time of the analyte in the blank chromatogram.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Linearity was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

  • Repeatability (Intra-assay Precision): The repeatability of the method was assessed by performing six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-assay Precision): The intermediate precision was evaluated by repeating the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness was evaluated by introducing small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., Acetonitrile:Water ratio ± 2%)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was assessed.

Data Presentation

The results of the method validation are summarized in the following tables.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
50[Insert Data]
75[Insert Data]
100[Insert Data]
125[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 3: Accuracy (Recovery) Data

Spike Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80[Insert Data][Insert Data][Insert Value]
100[Insert Data][Insert Data][Insert Value]
120[Insert Data][Insert Data][Insert Value]
Mean Recovery (%) [Insert Value]

Table 4: Precision Data

Parameter% RSD
Repeatability (n=6) [Insert Value]
Intermediate Precision (n=6) [Insert Value]

System Suitability

System suitability testing is an integral part of the analytical procedure. It is used to verify that the chromatographic system is adequate for the intended analysis. The system suitability parameters and their recommended limits are listed in Table 5. These should be checked before performing the analysis.

Table 5: System Suitability Parameters

ParameterRecommended Limit
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Conclusion

The developed and validated RP-HPLC method is simple, specific, accurate, precise, and robust for the determination of the purity of this compound. The method is suitable for routine quality control analysis in a pharmaceutical setting. The validation results demonstrate that the method is fit for its intended purpose and conforms to the requirements of the ICH guidelines.

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Properties (Structure, pKa, Solubility) B Select Column (C18 chosen) A->B C Select Mobile Phase (ACN/Water with acid) A->C D Select Detector Wavelength (254 nm) A->D E Optimize Mobile Phase Ratio (60:40 ACN:Water) B->E C->E F Optimize Flow Rate & Temperature (1.0 mL/min, 30°C) E->F G Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) F->G

Caption: Workflow for HPLC Method Development.

HPLC Method Validation Processdot

MethodValidationProcess ValidatedMethod Validated HPLC Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Sources

crystallization of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: A Systematic Approach to the Crystallization of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Abstract

This application note provides a comprehensive, principles-first guide for the . Recognizing the compound's potential as a key intermediate in pharmaceutical synthesis, this document moves beyond a single, rigid protocol. Instead, it equips researchers, scientists, and drug development professionals with a systematic methodology for developing a robust and reproducible crystallization process. The guide details a logical workflow encompassing theoretical principles, solvent screening, protocol development for various crystallization techniques (cooling, anti-solvent, and slow evaporation), and methods for crystal characterization. The causality behind experimental choices is emphasized to empower users to troubleshoot and optimize their crystallization outcomes, ensuring high purity and the desired solid-state form.

Introduction: The Critical Role of Crystallization

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] As an intermediate or a final Active Pharmaceutical Ingredient (API), controlling its solid-state properties is paramount. Crystallization is the primary industrial process for purification and particle engineering of APIs.[4][5] A well-controlled crystallization process dictates critical attributes such as chemical purity, crystal form (polymorphism), particle size distribution, and stability, all of which can significantly impact the drug's bioavailability and manufacturability.[5][6]

This guide presents a foundational workflow to develop a tailored crystallization protocol for this compound, starting from fundamental solvent screening to the execution of detailed crystallization methods.

Physicochemical Properties

A foundational understanding of the molecule's properties informs the initial strategy for crystallization.

PropertyValueSource
Molecular Formula C₁₁H₈FNO₂[7]
Molecular Weight 205.19 g/mol [8]
CAS Number 879361-44-1[8]
Structure Contains a carboxylic acid (polar, H-bond donor/acceptor), a quinoline ring (aromatic, moderately polar), a methyl group (non-polar), and a fluorine atom (electronegative).N/A

The presence of both polar (carboxylic acid) and less polar (quinoline ring, methyl group) moieties suggests that its solubility will vary significantly across different organic solvents, a key property to be exploited during crystallization.

The Crystallization Workflow: A Systematic Approach

The development of a successful crystallization process is not a matter of chance but of systematic investigation. The workflow begins with identifying a suitable solvent system and progresses to optimizing the method of generating supersaturation to induce crystallization.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Verification A Define Objectives (Purity, Yield, Polymorph) B Procure Pure Starting Material (>90% Purity Recommended) A->B C Solvent Screening (Microscale Solubility Tests) B->C D Select Crystallization Technique (Cooling, Anti-solvent, Evaporation) C->D E Protocol Optimization (Cooling Rate, Concentration, etc.) D->E F Isolate & Dry Crystals E->F G Characterize Solid Form (Melting Point, PXRD, Microscopy) F->G H Assess Purity (HPLC, NMR) G->H H->A Iterate if objectives not met

Figure 1: A systematic workflow for developing a robust crystallization protocol.

Phase 1: Solvent Screening Protocol

The choice of solvent is the most critical factor in crystallization. An ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room or sub-ambient temperatures.[9] This differential solubility is the driving force for crystallization upon cooling.

Rationale for Solvent Selection

Based on the "like dissolves like" principle, a diverse palette of solvents should be tested to probe the solubility of this compound.[9] The list below provides a starting point, covering a range of polarities and functionalities.

  • Protic Solvents: Water, Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-polar Solvents: Toluene, Heptane, Dichloromethane

Experimental Protocol: Microscale Solubility Testing

This protocol allows for rapid screening using minimal material.[10]

  • Preparation: Place approximately 10-20 mg of this compound into a small test tube or vial.

  • Initial Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) at room temperature. After each addition, vortex or flick the tube to facilitate dissolution.

  • Room Temperature Assessment:

    • If the solid dissolves completely within ~0.5 mL, the compound is too soluble at room temperature. This solvent is likely unsuitable for cooling crystallization but may be a candidate for an anti-solvent approach.

    • If the solid remains largely undissolved, proceed to the next step.

  • High-Temperature Assessment:

    • Heat the suspension in a controlled manner (e.g., using a sand bath or heating block) to near the solvent's boiling point.

    • Continue adding small increments of the solvent until the solid fully dissolves. Record the approximate volume.

    • If the solid dissolves, the solvent is a potential candidate .

    • If the solid does not dissolve even with a significant volume of hot solvent (e.g., >3 mL), it is considered insoluble and is a poor choice as the primary solvent but may be a candidate as an anti-solvent.

  • Cooling and Crystallization Assessment:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If necessary, induce crystallization by scratching the inside of the vial with a glass rod.

    • Further cool the vial in an ice bath for 15-20 minutes.

    • A successful solvent will yield a significant amount of crystalline precipitate.[10]

  • Record Observations: Systematically record all observations in a table.

Data Interpretation Table
SolventSolubility (Room Temp)Solubility (Hot)Observations on CoolingSuitability
e.g., EthanolLowHighCrystalline solid formsGood for Cooling Crystallization
e.g., TolueneHighHighNo precipitationCandidate for Anti-solvent method
e.g., HeptaneInsolubleInsolubleN/ACandidate as an Anti-solvent
e.g., WaterInsolubleLowN/APoor solvent

Phase 2: Crystallization Protocols

Based on the solvent screening results, select the most appropriate method. Below are detailed protocols for three common and effective techniques.[6]

Protocol A: Cooling Crystallization
  • Principle: This method relies on the reduced solubility of the compound in a chosen solvent at lower temperatures to achieve supersaturation and induce crystallization. It is ideal for compounds that show a significant increase in solubility with temperature.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, suspend this compound in the minimum amount of the chosen solvent (determined from the screening) required for complete dissolution at reflux temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step is crucial for achieving high purity.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, more ordered crystals.

  • Maturation: Once at room temperature, continue cooling the flask in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization
  • Principle: This technique is used when the compound is highly soluble in a solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent"). Supersaturation is achieved by adding the anti-solvent to a concentrated solution of the compound, reducing its solubility and causing it to precipitate.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in a minimal amount of a suitable "solvent" (in which it is very soluble) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (in which the compound is insoluble) dropwise. The addition should be slow to maintain a controlled level of supersaturation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Maturation: Stop the addition and allow the solution to stir at room temperature for 1-2 hours to permit crystal growth. For improved yield, the mixture can be cooled in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol A, using the final solvent/anti-solvent mixture (or pure anti-solvent) for the washing step.

Protocol C: Slow Evaporation
  • Principle: This method achieves supersaturation by slowly removing the solvent from the solution, thereby increasing the concentration of the solute. It is particularly useful for generating high-quality single crystals for X-ray analysis but is less scalable for bulk purification.[12]

Step-by-Step Methodology:

  • Dissolution: Prepare a solution of this compound in a suitable solvent at a concentration just below its saturation point at room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or paraffin film and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly and controllably over several hours to days.

  • Isolation: Once crystals of a suitable size have formed, carefully decant the remaining mother liquor.

  • Drying: Gently rinse the crystals with a highly volatile solvent in which the compound is insoluble (e.g., heptane) and allow them to air-dry or dry under a gentle stream of nitrogen.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Add a small amount of hot solvent to redissolve the oil and attempt to cool more slowly. Ensure the starting material is sufficiently pure.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inner wall of the flask with a glass rod. Add a seed crystal from a previous batch. Cool the solution to a lower temperature.
Poor Yield The compound has significant solubility even at low temperatures; insufficient cooling/maturation time.Use a different solvent or a solvent/anti-solvent mixture. Increase the maturation time at low temperature.
Formation of Fine Powder Nucleation rate is too high relative to the growth rate (often due to rapid cooling or high supersaturation).Reduce the cooling rate. For anti-solvent method, add the anti-solvent more slowly or at a higher temperature.

Conclusion

The , like any API or intermediate, is a critical process that requires a methodical and scientific approach. There is no universal "best" solvent or method; success is achieved through systematic screening and logical protocol development. By following the workflow outlined in this application note—from foundational solvent screening to the execution and troubleshooting of specific crystallization techniques—researchers can develop a robust, reproducible process tailored to their specific objectives, whether for high-purity bulk material or for high-quality single crystals for structural analysis. This systematic approach minimizes trial-and-error, conserves valuable material, and ultimately accelerates the drug development pipeline.

References

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • NIH National Library of Medicine. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Guide for crystallization.
  • COMMON SOLVENTS FOR CRYSTALLIZATION.
  • SOP: CRYSTALLIZATION.
  • Chemistry LibreTexts. (2022). 7.11: Testing Solvents for Crystallization.
  • CymitQuimica. This compound.
  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • Santa Cruz Biotechnology. This compound.
  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

Sources

preparing stock solutions of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Preparing Stock Solutions of 7-Fluoro-2-methylquinoline-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note delivers a comprehensive, field-proven guide to the accurate and reproducible preparation of stock solutions of this compound. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind key procedural choices, ensuring the integrity of downstream applications. It encompasses the physicochemical properties of the compound, detailed safety protocols, a step-by-step methodology for preparation in dimethyl sulfoxide (DMSO), and considerations for alternative solvents and quality control, establishing a self-validating system for researchers.

Foundational Principles: Understanding the Compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinolines are a cornerstone structural motif in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a carboxylic acid group and a fluorine atom can significantly influence the compound's solubility, stability, and biological interactions.

The precise preparation of a stock solution is the bedrock of experimental reproducibility. Errors in concentration, incomplete dissolution, or degradation of the compound can invalidate downstream results. This guide, therefore, emphasizes a first-principles approach, beginning with the compound's intrinsic properties.

Physicochemical Profile

A clear understanding of the compound's properties is non-negotiable for accurate solution preparation. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₈FNO₂[4][5]
Molecular Weight 205.19 g/mol [4][5]
Appearance Solid (typically white to off-white powder/crystals)
CAS Number 879361-44-1[4]
Recommended Storage -20°C for long-term stability[4]

Solubility Insights: While quantitative solubility data is sparse, the molecular structure provides strong indicators. The largely aromatic, bicyclic core suggests low aqueous solubility. However, the carboxylic acid moiety allows for dissolution in polar aprotic organic solvents like DMSO and DMF. Furthermore, it can be deprotonated in basic aqueous solutions to form a more soluble salt, a critical consideration for biological assays.

Hazard Assessment and Safe Handling

Directive: Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this or any chemical. The information below is a guideline based on related compounds and standard laboratory practice.

  • Hazard Identification: Similar chemical structures are often classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): A standard lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields are mandatory.

  • Engineering Controls: To prevent inhalation of fine particulate matter, all weighing and initial solvent addition should be performed in a certified chemical fume hood or a ventilated balance enclosure.

  • First Aid & Disposal: In case of contact, flush the affected area with copious amounts of water.[7] Dispose of waste materials in accordance with institutional and local environmental regulations.

Workflow for Stock Solution Preparation

The logical flow from calculation to storage is a critical-path process designed to minimize error and ensure solution integrity.

Caption: A three-phase workflow for preparing high-integrity stock solutions.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 5 mL of a 10 mM stock solution, a common starting concentration for many cell-based assays and screening experiments.

Materials:

  • This compound (MW: 205.19 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 5 mL Class A volumetric flask

  • Appropriate micropipettes

  • Vortex mixer

  • Water bath sonicator (recommended)

  • Light-blocking cryogenic vials for storage

Methodology:

  • Mass Calculation:

    • Formula: Mass (mg) = Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL) / 1000

    • Calculation: Mass (mg) = 10 mM × 205.19 g/mol × 5 mL / 1000 = 10.26 mg

  • Weighing and Transfer:

    • Inside a fume hood, place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out exactly 10.26 mg of this compound. Record the actual mass.

    • Expert Tip: If you weigh a slightly different mass (e.g., 10.50 mg), it is more accurate to record this precise weight and recalculate the final concentration than to try and remove small amounts of powder.

    • Carefully transfer the weighed powder into the 5 mL volumetric flask.

  • Dissolution:

    • Add approximately 3.5 mL (around 70% of the final volume) of DMSO to the flask.

    • Cap the flask and vortex for 30-60 seconds.

    • Visually inspect the solution against a light source. If any solid particles remain, place the flask in a room temperature water bath sonicator for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solution at a microscopic level, effectively breaking up aggregates and accelerating the dissolution of poorly soluble compounds.

    • Repeat the visual inspection. The solution must be completely clear and free of particulates before proceeding.

  • Finalization and Storage:

    • Once the compound is fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the 5 mL calibration mark on the flask.

    • Cap the flask securely and invert it 10-15 times to ensure the solution is perfectly homogeneous.

    • Using a micropipette, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in light-blocking cryogenic vials.

    • Trustworthiness: Aliquoting is a critical step to preserve the integrity of the stock solution. It prevents degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contamination.[8]

    • Label each vial with the compound name, exact concentration, solvent, preparation date, and your initials.

    • Store the aliquots at -20°C.[4]

Advanced Considerations

Alternative Solvents

While DMSO is the most common choice, Dimethylformamide (DMF) can also be used. If the final experimental medium cannot tolerate DMSO, a different strategy is required.

Preparing Aqueous Solutions

Direct dissolution in aqueous buffers (e.g., PBS) is challenging. To achieve solubility, the carboxylic acid must be converted to its conjugate base (a carboxylate salt).

  • Protocol Outline:

    • Prepare a stock solution of a base, such as 1 N NaOH.

    • Weigh the compound and suspend it in the desired volume of water or buffer.

    • While stirring, add the NaOH solution dropwise until the compound fully dissolves. A 1.1 molar equivalent of base is a good starting point.

    • Measure the final pH and adjust as necessary for your experiment.

  • Caution: Be aware that a high pH may affect compound stability or interfere with downstream biological assays. Always perform stability and vehicle control experiments.

References

  • This compound | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 439665 this compound CAS: 879361-44-1. (n.d.). United States Biological.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). BenchChem.
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (2026). ResearchGate.
  • This compound. (n.d.). CymitQuimica.
  • 6-Fluoro-2-methyl-quinoline-3-carboxylic acid | 461026-47-1. (n.d.). Sigma-Aldrich.
  • Safety data sheet. (2023, March 28). CPAchem.
  • Synthesis of Quinoline and derivatives. (n.d.).
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • This compound (C11H8FNO2). (n.d.). PubChemLite.
  • 7-FLUORO-2-METHYLQUINOLINE SDS, 1128-74-1 Safety Data Sheets. (n.d.). Echemi.
  • Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.

Sources

Application Notes and Protocols for 7-Fluoro-2-methylquinoline-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 7-Fluoro-2-methylquinoline-3-carboxylic acid

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is a distinct member of this family, characterized by a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position. While specific biological data for this exact molecule is emerging, its structural similarity to other studied 3-quinoline carboxylic acids suggests it may function as a modulator of key cellular signaling pathways, potentially through kinase inhibition or the induction of apoptosis.[2][3][4]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound, detailing robust protocols for assessing its cytotoxic and pro-apoptotic activities in cancer cell lines. The methodologies are designed to be self-validating, providing researchers with a reliable foundation for their investigations.

Chemical Structure:

  • Name: this compound

  • CAS Number: 879361-44-1

  • Molecular Formula: C₁₁H₈FNO₂

  • Molecular Weight: 205.19 g/mol

Postulated Mechanism of Action: Kinase Inhibition Leading to Apoptosis

Based on the known activities of related quinoline compounds, we postulate that this compound may exert its antiproliferative effects by inhibiting protein kinases involved in cell survival and proliferation, such as Protein Kinase CK2 or receptor tyrosine kinases.[2] Inhibition of these pro-survival signals can disrupt cellular homeostasis and trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[1][5]

Diagram: Postulated Apoptotic Signaling Pathway

G cluster_0 cluster_1 Compound This compound Kinase Pro-Survival Kinase (e.g., CK2, Akt) Compound->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c (released) Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of cellular substrates

Caption: Postulated pathway of apoptosis induction by this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating a compound's effect on cell viability.[6][7] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

A. Materials and Reagents
  • Target cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[7][8]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.[9]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

B. Compound Preparation

Expert Insight: The solubility of quinoline carboxylic acids can be challenging. A high-concentration stock in DMSO is standard. To avoid precipitation upon dilution in aqueous media, it is critical to perform serial dilutions in DMSO first, before making the final dilution into the culture medium.[10][11]

  • Stock Solution (100 mM): Dissolve 2.05 mg of this compound in 100 µL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C in small aliquots.

  • Working Solutions: Prepare serial dilutions from the stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 2 mM, 0.2 mM, etc.). This allows for the addition of a small, consistent volume (e.g., 1 µL) to the wells, minimizing the final DMSO concentration. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

C. Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Rationale: This density should allow for exponential growth over the course of the experiment without reaching confluency.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare final drug dilutions by adding the appropriate working solution to fresh culture medium. For example, to achieve a 100 µM final concentration from a 20 mM DMSO stock, add 0.5 µL of stock to 99.5 µL of medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.

      • Untreated Control: Cells in fresh medium only.

      • Blank: Medium only (no cells) for background subtraction.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[12]

    • Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7][9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis
  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Diagram: MTT Assay Workflow

G cluster_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Add Compound Dilutions & Vehicle Control Incubate1->Treat Incubate2 Incubate 24-72h (Treatment Period) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Aspirate Medium, Add Solubilization Agent Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Quantification of Apoptosis by Annexin V & Propidium Iodide Staining

To confirm if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

A. Materials and Reagents
  • Target cancer cell line

  • 6-well plates

  • This compound (prepared as in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

B. Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ to 5 x 10⁵ cells per well in 6-well plates.

    • Incubate for 24 hours to allow attachment.

    • Treat cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Include a vehicle control.

    • Rationale: Using concentrations near the IC₅₀ ensures a measurable apoptotic population without causing overwhelming necrosis.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially late apoptotic/necrotic) cells, and place it in a labeled flow cytometry tube.

    • Wash the adherent cells with PBS, then trypsinize them.

    • Add the trypsinized cells to their corresponding tubes containing the supernatant.[14]

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.

    • Acquire data for at least 10,000 events per sample.

    • Use FITC (FL1) and PI (FL2/FL3) channels for detection.

C. Data Analysis and Interpretation

The flow cytometry data is visualized on a dot plot, which is divided into four quadrants:

  • Lower-Left (Q3: Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (or cells with compromised membranes).[13]

Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of the compound. A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates apoptosis induction.

Diagram: Annexin V / PI Assay Workflow

G cluster_workflow Start Seed & Treat Cells in 6-well Plates Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash Cells with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Dilute Add 400 µL Binding Buffer Incubate->Dilute Analyze Analyze via Flow Cytometry Dilute->Analyze Quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) Analyze->Quantify

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Data Presentation and Expected Results

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: Cytotoxicity of this compound on MCF-7 Cells after 48h Treatment

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle (0.1% DMSO)1.2540.088100.0%
0.11.2310.09198.2%
11.1050.07588.1%
100.6890.05454.9%
250.4510.04136.0%
500.2130.02917.0%
1000.0980.0157.8%
Calculated IC₅₀ 11.5 µM

Table 2: Apoptosis Induction in HCT-116 Cells after 24h Treatment

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle (0.1% DMSO)94.5%3.1%1.9%
Compound (5 µM)81.2%12.5%4.8%
Compound (10 µM)55.7%28.9%13.5%
Compound (20 µM)23.1%45.3%29.4%

Conclusion and Future Directions

These protocols provide a robust starting point for characterizing the cellular effects of this compound. A dose-dependent decrease in cell viability as measured by the MTT assay, coupled with a corresponding increase in the apoptotic cell population identified by Annexin V/PI staining, would strongly support the hypothesis that this compound induces apoptotic cell death.

Further mechanistic studies could involve Western blotting to probe for the cleavage of caspase-3 and PARP, or to assess changes in the expression levels of Bcl-2 family proteins. Additionally, specific kinase inhibition assays could be employed to identify the direct molecular target(s) of the compound.

References

  • Zięba, A., Naliwajewska, A., Kusz, J., & Pawelczak, K. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Chen, Y. C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine, 2013, 728348. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Sivandzade, F., & Cucullo, L. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Ibrahim, T. S., et al. (2022). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1402. [Link]

  • Shafii, M. S., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Boster Biological Technology. (2024). Mastering Apoptosis Detection with Annexin V/PI Staining in Flow Cytometry. [Link]

  • Engel, M., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(2), 641-654. [Link]

  • Chen, Y. C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

  • Zięba, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1083. [Link]

  • Sivandzade, F., & Cucullo, L. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Engel, M., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3297. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

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Application Notes & Protocols: Elucidating the Mechanism of Action of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Quinolone Derivative

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, most notably the fluoroquinolone antibiotics which target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[1] While 7-Fluoro-2-methylquinoline-3-carboxylic acid is a defined chemical entity, its specific biological mechanism of action is not extensively documented in publicly available literature.[2] Its structural similarity to known fluoroquinolones suggests a plausible, yet unconfirmed, hypothesis: it may function as an inhibitor of bacterial DNA gyrase.

This guide provides a comprehensive, multi-step strategy to rigorously test this hypothesis. The experimental plan is designed to progress logically from direct enzymatic inhibition to cellular activity and target validation within a biological context. Each protocol is structured to be self-validating, incorporating essential controls to ensure data integrity and providing a clear rationale for its inclusion in the overall investigation.

Part 1: Primary Target Engagement & Enzymatic Inhibition

Scientific Rationale: The most direct method to test our hypothesis is to determine if this compound (herein "Test Compound") can inhibit the enzymatic activity of purified bacterial DNA gyrase in vitro. The DNA supercoiling assay is the gold-standard method for this purpose.[3][4] It measures the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate, a process that is essential for bacterial DNA replication and transcription.

Workflow for Primary Target Engagement

G cluster_0 Part 1: In Vitro Enzymatic Assay A Prepare Assay Components: - Relaxed pBR322 Plasmid - E. coli DNA Gyrase - Assay Buffer, ATP C Incubate Enzyme, DNA, and Compound at 37°C A->C B Create Serial Dilution of Test Compound B->C D Stop Reaction & Analyze by Agarose Gel Electrophoresis C->D E Quantify Supercoiled vs. Relaxed DNA (Densitometry) D->E F Calculate IC50 Value E->F

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the Test Compound against E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA Gyrase (e.g., from Inspiralis or ProFoldin).[5]

  • Relaxed pBR322 DNA substrate.

  • 10X Gyrase Assay Buffer (e.g., 350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 17.5 mM ATP, 65 mM spermidine).

  • Test Compound stock solution (e.g., 10 mM in DMSO).

  • Ciprofloxacin (Positive Control).

  • DMSO (Vehicle Control).

  • STEB (Stop Buffer): 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Agarose, 1X TAE Buffer, Ethidium Bromide.

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes. For a standard 30 µL reaction:

    • 3 µL 10X Gyrase Assay Buffer.

    • 1 µL Relaxed pBR322 DNA (e.g., 200 ng/µL).

    • 1.5 µL of Test Compound dilution in DMSO (or Ciprofloxacin/DMSO controls).

    • Sterile, nuclease-free water to a final volume of 29 µL.

  • Enzyme Addition: Add 1 µL of DNA Gyrase (e.g., 1 Unit, sufficient to fully supercoil the substrate).

  • Incubation: Mix gently and incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of STEB buffer.

  • Gel Electrophoresis: Load 20 µL of each reaction onto a 1% agarose gel in 1X TAE buffer. Run the gel at 80V for 2-3 hours.

  • Visualization & Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA form migrates faster than the relaxed form. Quantify the band intensities using densitometry software (e.g., ImageJ).

  • IC₅₀ Calculation: Calculate the percentage of inhibition relative to the vehicle control. Plot the % inhibition against the log of the Test Compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.

Data Presentation: Hypothetical IC₅₀ Values

CompoundTargetIC₅₀ (µM) [Hypothetical]
Test CompoundE. coli DNA Gyrase5.2
CiprofloxacinE. coli DNA Gyrase1.8

Part 2: Cellular Activity & Confirmation in a Biological System

Scientific Rationale: Demonstrating enzymatic inhibition is a critical first step, but it is essential to confirm that this activity translates into a biological effect in whole cells. A Minimum Inhibitory Concentration (MIC) assay will determine the lowest concentration of the Test Compound required to inhibit the visible growth of a bacterial strain, providing a measure of its antibacterial potency.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of the Test Compound against E. coli and a panel of other relevant bacteria.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Test Compound and Ciprofloxacin stock solutions.

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria to the mid-log phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the Test Compound in MHB, typically from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control for growth (bacteria in MHB only) and a negative control for sterility (MHB only). Ciprofloxacin should be run in parallel as a positive control inhibitor.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Hypothetical MIC Values

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Test Compound832
Ciprofloxacin0.51

Part 3: Elucidating the Molecular Mechanism within the Cell

Scientific Rationale: If the Test Compound inhibits DNA gyrase and kills bacteria, the mechanism of cell death should be consistent with DNA damage. Quinolones trap gyrase on the DNA, leading to double-strand breaks.[6] This damage triggers the bacterial SOS response, a global response to DNA damage that involves the upregulation of a specific set of genes, including recA and lexA.[7][8][9] Measuring the induction of these genes provides strong evidence that the compound is acting via DNA damage in the cell.[10]

Signaling Pathway: SOS Response Induction

G cluster_0 Mechanism of SOS Induction A Test Compound (Gyrase Inhibitor) C Gyrase-DNA Cleavage Complex A->C B DNA Gyrase B->C D Double-Strand DNA Breaks C->D Replication fork collapse E RecA Filament Formation on ssDNA D->E F LexA Repressor Autocleavage E->F Induces G SOS Gene Expression (e.g., recA, sulA) F->G De-represses

Caption: SOS response pathway initiated by DNA gyrase inhibition.

Protocol 3: SOS Response Induction via qRT-PCR

Objective: To quantify the change in expression of the SOS response gene recA in E. coli following treatment with the Test Compound.

Materials:

  • Mid-log phase E. coli culture.

  • Test Compound (at 1X and 4X MIC).

  • Ciprofloxacin (Positive Control, at 4X MIC).

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for recA and a housekeeping gene (e.g., rpoB).

Procedure:

  • Treatment: Treat mid-log phase E. coli cultures with the Test Compound, Ciprofloxacin, or DMSO (vehicle) for 90 minutes at 37°C.

  • RNA Extraction: Harvest the bacteria by centrifugation and immediately extract total RNA using a commercial kit, including a DNase treatment step.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for recA and the housekeeping gene.

  • Data Analysis: Calculate the relative fold change in recA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation: Hypothetical Gene Expression Fold Change

TreatmentConcentrationrecA Fold Change (vs. Vehicle)
Vehicle (DMSO)-1.0
Test Compound1X MIC8.5
Test Compound4X MIC25.1
Ciprofloxacin4X MIC30.4

Part 4: Selectivity & Off-Target Effects

Scientific Rationale: For a compound to be a viable therapeutic candidate, it must exhibit selectivity for its bacterial target over host enzymes. The human homolog of bacterial DNA gyrase is topoisomerase II.[11] A human topoisomerase II decatenation assay is used to assess the off-target inhibitory activity of the Test Compound.[12][13] This assay measures the enzyme's ability to separate interlinked DNA circles (catenated DNA), and inhibition of this process indicates potential for host cell toxicity.[14]

Protocol 4: Human Topoisomerase II Decatenation Assay

Objective: To determine the IC₅₀ of the Test Compound against human topoisomerase IIα.

Materials:

  • Purified Human Topoisomerase IIα.

  • Kinetoplast DNA (kDNA) substrate.[11]

  • 10X Topo II Assay Buffer.

  • Test Compound stock solution.

  • Etoposide (Positive Control).

  • Procedure is analogous to the DNA Gyrase Supercoiling Assay (Protocol 1), with the following key differences:

    • The substrate is catenated kDNA.

    • The enzyme is human topoisomerase IIα.

    • Analysis by agarose gel electrophoresis separates the large, catenated kDNA network (which remains in the well) from the smaller, decatenated DNA minicircles (which migrate into the gel).[13]

Data Presentation: Comparative IC₅₀ for Selectivity Index

CompoundTargetIC₅₀ (µM) [Hypothetical]Selectivity Index (Human/Bacterial)
Test CompoundE. coli DNA Gyrase5.2>20
Test CompoundHuman Topoisomerase IIα>100
CiprofloxacinE. coli DNA Gyrase1.8~100
CiprofloxacinHuman Topoisomerase IIα~200
EtoposideHuman Topoisomerase IIα25-

Summary & Conclusion

This structured application guide outlines a robust, hypothesis-driven approach to elucidate the mechanism of action of this compound. By systematically progressing from biochemical assays to cell-based functional readouts and selectivity profiling, a researcher can build a comprehensive data package.

References

  • Piddock, L. J., & Walters, R. N. (1987). Induction of the SOS response by new 4-quinolones. Journal of Antimicrobial Chemotherapy, 20(5), 631-8. [Link]

  • Qin, T., et al. (2018). SOS response and its regulation on the fluoroquinolone resistance. Annals of Clinical Microbiology and Antimicrobials, 17(1), 40. [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine, 142, 269–283. [Link]

  • Piddock, L. J., & Walters, R. N. (1987). Induction of the SOS response by new 4-quinolones. Journal of Antimicrobial Chemotherapy. [Link]

  • Chen, C. R., et al. (2018). SOS response and its regulation on the fluoroquinolone resistance. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Al-Soud, Y. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(23), 5772. [Link]

  • Piddock, L. J. V., & Walters, R. N. (1987). Induction of the SOS response by new 4-quinolones. Journal of Antimicrobial Chemotherapy, 20(5), 631–638. [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Gootz, T. D., et al. (1991). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 35(12), 2673–2677. [Link]

  • Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. BioHippo. [Link]

  • Osburne, M. S., Maiese, W. M., & Greenstein, M. (1993). An Assay for the Detection of Bacterial DNA Gyrase Inhibitors. The Journal of Antibiotics, 46(11), 1764-1766. [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. ProFoldin. [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. ProFoldin. [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kits. Inspiralis. [Link]

  • Al-Soud, Y. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Ukwueze, S. E., et al. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bollettino Chimico Farmaceutico, 143(6), 241-247. [Link]

  • El-Sayed, M. A. A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(19), 6777. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • ChemBK. (n.d.). This compound. ChemBK. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 7-Fluoro-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges associated with this synthesis and maximize your yield and purity.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the formation of the quinoline core via a cyclization reaction to yield an ester intermediate, followed by the hydrolysis of this ester to the final carboxylic acid product. The most common route is an adaptation of the Gould-Jacobs reaction or a similar thermal cyclization method.[1][2]

The general workflow is outlined below:

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis A Starting Materials (e.g., 3-Fluoroaniline, Ethyl Acetoacetate derivative) B Condensation & Thermal Cyclization A->B C Crude Ethyl 7-Fluoro-2-methyl- quinoline-3-carboxylate B->C D Saponification (Base or Acid Hydrolysis) C->D Intermediate Ester E Acidification & Isolation D->E F Purification (Recrystallization) E->F G Final Product: 7-Fluoro-2-methylquinoline- 3-carboxylic acid F->G

Caption: Overall workflow for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Cyclization to Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate

This step involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature cyclization to form the quinoline ring.[1]

FAQ 1: Why is my yield of the cyclized ester consistently low?

Low yield in the cyclization step is the most common challenge. The root cause can typically be traced to incomplete reaction, side-product formation, or suboptimal conditions.

  • Possible Cause: Incomplete Cyclization

    • Explanation: The thermal intramolecular cyclization required to form the quinoline ring has a high activation energy and often requires temperatures of 250°C or higher to proceed efficiently.[1][3][4] Insufficient temperature or reaction time will result in the recovery of the uncyclized anilidomethylenemalonate intermediate.[3]

    • Troubleshooting & Optimization:

      • Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A, mineral oil) reaches and maintains the target temperature of ~250-280°C. Use a high-temperature thermometer directly in the reaction mixture.

      • Increase Reaction Time: If you observe the presence of the intermediate via TLC but are concerned about decomposition at higher temperatures, extending the reaction time at the current temperature may improve conversion.[1]

      • Consider Microwave Synthesis: Microwave irradiation is a highly effective method for driving this reaction to completion, often dramatically reducing reaction times from hours to minutes and improving yields.[1][3][5]

      • Alternative Catalyst: For a milder approach, consider using Eaton's reagent (P₂O₅ in MeSO₃H), which can facilitate the cyclization at significantly lower temperatures (80–100 °C).[5]

  • Possible Cause: Thermal Degradation and Tar Formation

    • Explanation: While high temperatures are necessary, prolonged exposure or localized hotspots can lead to the decomposition of starting materials and products, resulting in the formation of tar.[4][6][7] This is a common issue in many classical quinoline syntheses.[7]

    • Troubleshooting & Optimization:

      • Use an Inert, High-Boiling Solvent: Running the reaction neat is often problematic. Using a solvent like Dowtherm A or mineral oil ensures even heat distribution and can improve yields.[4]

      • Ensure Efficient Stirring: Vigorous stirring is critical to prevent localized overheating and promote even heat transfer throughout the reaction mixture.

      • Optimize Time and Temperature: A time-temperature study is crucial. Sometimes, a slightly lower temperature for a longer duration gives a cleaner reaction than a higher temperature for a shorter time. For example, increasing the temperature from 250°C to 300°C can sometimes lead to decarboxylation and lower yields if the reaction time is not reduced accordingly.[3]

ParameterConventional HeatingMicrowave HeatingEaton's Reagent Method
Temperature 250-300°C[1][3]250-300°C[3]80-100°C[5]
Reaction Time 30-120 minutes5-15 minutes[3]2 hours[5]
Typical Solvent Dowtherm A, Mineral OilNeat or high-boiling solventEaton's Reagent (as solvent)
Common Issues Tar formation, incomplete reactionPressure build-upHandling of corrosive reagent
Expected Yield ModerateGood to Excellent[3]Good to Excellent[5]
Caption: Comparison of typical conditions for the cyclization step.

FAQ 2: How do I effectively monitor the reaction and purify the crude ester?

  • Reaction Monitoring:

    • Explanation: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. You can track the consumption of the aniline starting material and the appearance of both the intermediate and the final cyclized product.[7]

    • Protocol: Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). Use a solvent system like ethyl acetate/hexanes (e.g., 30:70 v/v) for development. The cyclized product is typically more polar than the starting aniline but may have a similar polarity to the uncyclized intermediate.

  • Purification of the Ester:

    • Explanation: The crude product may precipitate upon cooling or may remain as a thick oil mixed with the high-boiling solvent.

    • Troubleshooting & Optimization:

      • Initial Isolation: If the product precipitates upon cooling the reaction mixture, it can be filtered off and washed with a cold, non-polar solvent like hexanes or ether to remove the reaction solvent.[3]

      • Inducing Crystallization: If the product is an oil, attempt to induce crystallization by triturating with ice-cold acetonitrile or ether. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

      • Column Chromatography: If crystallization fails, purification via silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is typically effective.

      • Purity Check: The purity of the isolated ester should be confirmed by HPLC-MS or NMR before proceeding to the hydrolysis step.[3]

Troubleshooting_Yield Start Low Yield of Cyclized Ester Q1 Check TLC: Is uncyclized intermediate present? Start->Q1 A1_Yes Incomplete Cyclization Q1->A1_Yes Yes A1_No Is significant tarring/decomposition observed? Q1->A1_No No Sol1 Increase Temperature OR Increase Reaction Time OR Use Microwave/Eaton's Reagent A1_Yes->Sol1 A2_Yes Thermal Degradation A1_No->A2_Yes Yes A2_No Check Purity of Starting Materials and Stoichiometry A1_No->A2_No No Sol2 Reduce Temperature Ensure Vigorous Stirring Use High-Boiling Solvent A2_Yes->Sol2

Caption: Decision tree for troubleshooting low yield in Stage 1.

Stage 2: Hydrolysis to this compound

This step converts the intermediate ester into the final carboxylic acid product, typically via saponification (base-catalyzed hydrolysis) followed by acidic workup.[2]

FAQ 3: My hydrolysis reaction is not going to completion. What can I do?

  • Explanation: Incomplete hydrolysis is usually due to insufficient hydrolytic agent, poor solubility of the ester, or inadequate reaction time/temperature. Base-catalyzed hydrolysis (saponification) is generally faster and more common than acid-catalyzed hydrolysis for these substrates.[8]

  • Troubleshooting & Optimization:

    • Ensure Sufficient Base: Use a molar excess of a strong base (e.g., 2-4 equivalents of NaOH or KOH).

    • Improve Solubility: The quinoline ester may have poor solubility in purely aqueous solutions. Use a co-solvent such as ethanol, methanol, or THF to create a homogeneous reaction mixture. Refluxing the mixture is standard practice.

    • Increase Reaction Time: Monitor the reaction by TLC (the carboxylic acid product will be much more polar and may remain at the baseline) until all the starting ester has been consumed. This can take several hours.

    • Consider Acid Catalysis: Alternatively, acid-catalyzed hydrolysis can be performed, often using a mixture of acetic acid, water, and a catalytic amount of a strong acid like H₂SO₄, heated to reflux.[9]

FAQ 4: I am having trouble isolating and purifying the final carboxylic acid product.

  • Possible Cause: Incorrect pH for Precipitation

    • Explanation: The product is isolated by acidifying the reaction mixture after hydrolysis. The quinoline carboxylic acid will precipitate out of the solution at its isoelectric point. If the solution is too acidic or not acidic enough, the product may remain dissolved.

    • Troubleshooting & Optimization:

      • Careful Acidification: After the hydrolysis is complete, cool the basic solution in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with vigorous stirring. Monitor the pH with a pH meter or pH paper.

      • Target pH: The target pH for precipitation is typically in the range of 3-5. Add the acid dropwise as you approach this range.

      • Promote Precipitation: If precipitation is slow, continue to cool the mixture, scratch the inner walls of the flask, and allow it to stand for a longer period.

  • Possible Cause: Product Discoloration/Impurities

    • Explanation: Discoloration can arise from trace impurities carried over from the high-temperature cyclization step.

    • Troubleshooting & Optimization:

      • Activated Charcoal: Before the final acidification, you can optionally filter the basic solution through a pad of Celite® or treat it with activated charcoal to remove colored impurities.

      • Recrystallization: This is the most effective method for final purification. The crude, filtered solid should be recrystallized from a suitable solvent.

      • Solvent Selection: Common solvents for recrystallizing quinoline carboxylic acids include ethanol, acetic acid, or N,N-dimethylformamide (DMF). A patent for a related compound suggests heating and stirring the crude product in DMF, followed by cooling to obtain pure crystals.[10]

SolventApplication Notes
Ethanol Good general-purpose solvent for recrystallization. Dissolves the product when hot, which then crystallizes upon cooling.
Acetic Acid Often used for poorly soluble carboxylic acids. The product must be thoroughly dried to remove residual acid.
DMF / Water Useful for highly impure or poorly crystalline products. Dissolve in minimal hot DMF and add water until cloudy, then cool.
Acetonitrile Can be used for washing the crude solid to remove non-polar impurities.

Caption: Common purification solvents and their applications.

References
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056. Retrieved from [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Al-Amiery, A. A. (2016). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • Postigo, A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings. Retrieved from [Link]

  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

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Technical Support Center: Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 7-Fluoro-2-methylquinoline-3-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges, side reactions, and troubleshooting strategies encountered during its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Section 1: Understanding the Synthetic Pathway and Origins of Side Products

The synthesis of this compound is most commonly achieved via a variation of the Conrad-Limpach-Knorr or Doebner synthesis. A highly effective and illustrative route is the reaction of 3-fluoroaniline with ethyl acetoacetate, followed by a high-temperature cyclization and subsequent saponification (hydrolysis) of the ester intermediate.

This multi-step process, while robust, contains several critical points where side reactions can occur, leading to impurities that can complicate purification and downstream applications. Understanding the mechanism is key to troubleshooting.[1][2]

Primary Synthetic Pathway: A Modified Conrad-Limpach Approach
  • Condensation: 3-Fluoroaniline reacts with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((3-fluorophenyl)amino)but-2-enoate. This step is typically performed at moderate temperatures.

  • Cyclization: The enamine is heated to high temperatures (often >250 °C) in a high-boiling point solvent (like Dowtherm A or mineral oil) to induce an intramolecular electrophilic aromatic substitution, forming the quinolone ring system, yielding Ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate.[1][3]

  • Saponification: The resulting ethyl ester is hydrolyzed, typically using a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the final product, this compound.

The following diagram illustrates the primary reaction pathway and the critical junctures where common side products are formed.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_side Potential Side Products A 3-Fluoroaniline C Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Enamine Intermediate) A->C SP4 Isomeric Impurity (5-Fluoro Isomer) A->SP4 Impure Starting Material (e.g., 4-fluoroaniline) B Ethyl Acetoacetate B->C D Ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate (Ester Product) C->D >250 °C SP1 Incomplete Cyclization (Residual Enamine C) C->SP1 Insufficient Heat/Time SP5 Tar / Polymer C->SP5 Excessive Heat E This compound (Desired Product) D->E 1. NaOH 2. HCl SP2 Incomplete Hydrolysis (Residual Ester D) D->SP2 Incomplete Saponification SP3 Decarboxylation Product (7-Fluoro-2-methylquinoline) E->SP3 Excess Heat/ Acidic Conditions

Caption: Reaction pathway and formation of key side products.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction mixture turned into a dark, intractable tar, and the yield of my desired product is very low. What went wrong?

A: This is a classic issue of polymerization or thermal degradation, common in high-temperature quinoline syntheses like the Gould-Jacobs or Conrad-Limpach cyclization steps.[4]

  • Causality: The high temperatures required for cyclization (>250 °C) can also promote intermolecular reactions and decomposition of the enamine intermediate or the product itself, leading to complex polymeric materials (tar). The reaction is exothermic once initiated, and poor temperature control can lead to a runaway reaction.

  • Troubleshooting Steps:

    • Strict Temperature Control: Use a high-boiling, inert solvent like Dowtherm A or mineral oil and a reliable temperature controller. Ensure the reaction vessel is not heated too rapidly.

    • Optimize Reaction Time: Prolonged heating, even at the correct temperature, can increase tar formation. A time-course study to find the optimal balance between cyclization and degradation is recommended.[4]

    • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can contribute to tar formation.

Q2: My final product's analytical data (NMR, LC-MS) shows a significant secondary peak. The mass spectrum corresponds to a loss of 44 amu compared to my product. What is this impurity?

A: You are most likely observing the decarboxylated side product, 7-fluoro-2-methylquinoline .

  • Causality: Quinoline-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh thermal or acidic conditions.[5] This is particularly prevalent if the acidic workup after saponification is performed at elevated temperatures or if the cyclization step was run for too long or at an excessively high temperature.

  • Troubleshooting & Prevention:

    • Mild Workup: After saponification, cool the reaction mixture to 0-5 °C before slowly adding acid to precipitate the product. Avoid heating during acidification.

    • Purification: This non-polar impurity can often be removed from the desired carboxylic acid product through a pH-mediated extraction. Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove the neutral decarboxylated impurity, and then re-acidify the aqueous layer to precipitate your pure product.

Q3: The ¹H NMR of my final product shows a triplet at ~1.3 ppm and a quartet at ~4.3 ppm, which shouldn't be there. What do these signals indicate?

A: These signals are characteristic of an ethyl ester group and strongly indicate the presence of the unhydrolyzed intermediate, Ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate .

  • Causality: This is one of the most common impurities and results from incomplete saponification of the ester. This can be due to insufficient base, inadequate reaction time or temperature, or poor solubility of the ester in the reaction medium.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure at least 2-3 molar equivalents of NaOH or KOH are used for the hydrolysis.

    • Increase Reaction Time/Temperature: Extend the hydrolysis time or gently heat the reaction (e.g., to 50-80 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

    • Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and accelerate the hydrolysis.

Q4: My elemental analysis is correct, and the mass spectrum shows the correct molecular ion, but my product appears as two distinct spots on TLC or two peaks in HPLC. What could be the cause?

A: This strongly suggests the presence of a positional isomer, most likely 5-fluoro-2-methylquinoline-3-carboxylic acid .

  • Causality: The regioselectivity of the cyclization step is dependent on the purity of the starting aniline. While 3-fluoroaniline is expected to yield the 7-fluoro isomer, contamination with 2-fluoroaniline or 4-fluoroaniline could lead to the formation of 8-fluoro/6-fluoro or 5-fluoro isomers, respectively. The 5-fluoro isomer is electronically and sterically similar enough to the 7-fluoro isomer that it can be difficult to separate.

  • Preventative Measures & Solutions:

    • Verify Starting Material Purity: Always verify the purity and identity of the starting 3-fluoroaniline by GC-MS or NMR before beginning the synthesis.

    • Chromatographic Separation: Careful column chromatography may be required to separate the isomers, although this can be challenging. Developing a specialized HPLC method is often the best approach for both analysis and purification.

Section 3: Protocols for Troubleshooting and Analysis

Troubleshooting Workflow: Identifying Unknown Impurities

The following workflow can guide the identification and resolution of common side products.

G start Crude Product Analysis (LC-MS, NMR, TLC) q1 Major Impurity Detected? start->q1 q2 Check Mass Spectrum (m/z) q1->q2 Yes end_ok Product is Pure q1->end_ok No c1 m/z = M-44 ? q2->c1 c2 m/z = M+28 ? q2->c2 c3 m/z = M ? q2->c3 res1 Impurity: Decarboxylation Action: Re-purify via acid-base extraction. c1->res1 Yes other Check for residual starting materials or other side products. c1->other No res2 Impurity: Ethyl Ester Action: Re-subject to saponification conditions. c2->res2 Yes c2->other No res3 Impurity: Positional Isomer Action: Check starting material purity. Purify via chromatography. c3->res3 Yes c3->other No

Caption: A decision-tree workflow for impurity identification.

Protocol 3.1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral impurities like the decarboxylated side product and the unhydrolyzed ethyl ester.

  • Dissolution: Dissolve the crude solid product in a 1 M aqueous solution of sodium carbonate or sodium bicarbonate. Use enough solution to fully dissolve the acidic product.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers and set them aside (this contains the neutral impurities).

  • Precipitation of Pure Product: Cool the remaining aqueous layer in an ice bath.

  • Acidification: Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3. A white or off-white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Section 4: Comparative Data of Product and Common Side Products

This table summarizes key analytical data to help distinguish the desired product from its most common impurities.

Compound NameMolecular WeightExpected m/z [M+H]⁺Key ¹H NMR Signals (in DMSO-d₆)
This compound 205.19206.06~13.0-15.0 ppm (s, 1H, COOH), ~8.5 ppm (s, 1H, H4), ~8.0 ppm (dd, 1H, H5), ~7.5 ppm (m, 2H, H6/H8), ~2.7 ppm (s, 3H, CH₃)
Ethyl 7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate 263.26264.10~4.3 ppm (q, 2H, OCH₂CH₃), ~2.6 ppm (s, 3H, CH₃), ~1.3 ppm (t, 3H, OCH₂CH₃)
7-Fluoro-2-methylquinoline 161.18162.07Absence of COOH signal. Aromatic protons will be shifted compared to the carboxylic acid. H3 and H4 protons will be visible.
5-Fluoro-2-methylquinoline-3-carboxylic acid 205.19206.06A distinct and different aromatic splitting pattern in the ~7.5-8.5 ppm region due to different fluoro-proton coupling.

This guide provides a foundational framework for troubleshooting the synthesis of this compound. Successful synthesis relies on a combination of high-purity starting materials, strict control over reaction parameters, and robust analytical methods to identify and eliminate side products.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Yadav, P., & Singh, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.

  • Wikipedia. Combes quinoline synthesis.

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20696.

  • Wikipedia. Doebner–Miller reaction.

  • Wikipedia. Conrad–Limpach synthesis.

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824.

  • QuimicaOrganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.

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  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Maltsev, S. D., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2020(4), M1163.

  • CymitQuimica. this compound.

  • Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

  • Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190.

  • Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 76(1), 15–18.

  • Sigma-Aldrich. this compound.

  • Sigma-Aldrich. this compound product search.

  • Chembase. this compound.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 795–811.

  • Sigma-Aldrich. 6-Fluoro-2-methyl-quinoline-3-carboxylic acid.

  • The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube.

  • BenchChem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.

  • Glidewell, C., et al. (2004). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C, 60(11), o733-o736.

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4983.

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Technical Support Center: Improving the Solubility of 7-Fluoro-2-methylquinoline-3-carboxylic Acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges encountered during in vitro assays. As Senior Application Scientists, we have curated this information to be both technically accurate and grounded in practical, field-proven experience.

Introduction: Understanding the Molecule

This compound is a quinoline derivative. The quinoline core is a hydrophobic structure, and the fluorine atom can further increase lipophilicity, potentially leading to poor aqueous solubility.[1][2] However, the molecule also possesses a carboxylic acid group, which is ionizable. This provides a critical handle for manipulating its solubility. The quinoline ring system also contains a nitrogen atom which is weakly basic. This dual acidic and basic nature means that the compound's solubility is highly dependent on pH.[3][4]

This guide will walk you through a logical progression of steps to achieve and maintain the desired concentration of this compound in your aqueous assay buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for compounds with low water solubility. The recommended starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of organic molecules.[5]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). It's always better to start with a high concentration to minimize the volume of DMSO added to your assay later.

  • Aiding Dissolution:

    • Vortexing: Vortex the tube for 30-60 seconds.

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • Gentle Warming: As a last resort, you can warm the solution in a 37°C water bath for a few minutes. Be cautious, as prolonged heating can degrade some compounds.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before proceeding.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. Why is this happening and how can I prevent it?

A2: This is a very common issue known as "solvent-shifting precipitation." Your compound is highly soluble in 100% DMSO but its solubility is much lower in the aqueous environment of your assay buffer. When you add the concentrated DMSO stock to the buffer, the DMSO disperses rapidly, creating localized areas of high compound concentration in a now predominantly aqueous environment, causing the compound to crash out of solution.[6]

To mitigate this, you need to control the dilution process carefully.

Protocol 2: Step-wise Dilution to Avoid Precipitation

  • Pre-warm the Aqueous Buffer: Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C). This can sometimes help with solubility.

  • Vortexing During Addition: While gently vortexing or stirring the aqueous buffer, add the required volume of your DMSO stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations of the compound.

  • Intermediate Dilution Step: For very sensitive compounds, consider an intermediate dilution. First, dilute your concentrated DMSO stock into a smaller volume of buffer, and then add this intermediate solution to the final, larger volume of buffer.

  • Final DMSO Concentration: Always aim to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8] Remember to include a vehicle control (assay media with the same final DMSO concentration) in all your experiments.

Q3: The step-wise dilution helped, but I still see some precipitation over time in the incubator. What's the next step?

A3: If precipitation still occurs, it's likely that the final concentration of your compound is above its thermodynamic solubility limit in your specific assay buffer. The next and most effective step is to leverage the carboxylic acid group on your molecule by adjusting the pH of your buffer.

dot

pH_Effect_on_Solubility cluster_low_pH Low pH (e.g., < pKa) cluster_high_pH High pH (e.g., > pKa) Low_pH COOH (Protonated) Poorly Soluble Equilibrium + OH- - H+ Low_pH->Equilibrium High_pH COO- (Deprotonated Salt) Highly Soluble Equilibrium->High_pH caption Effect of pH on Carboxylic Acid Ionization and Solubility.

Caption: Effect of pH on Carboxylic Acid Ionization and Solubility.

Protocol 3: Optimizing Solubility by pH Adjustment

  • Prepare a Basic Buffer: If your assay allows, prepare your buffer at a slightly alkaline pH. For example, if you are using a phosphate-buffered saline (PBS) at pH 7.4, you can adjust it to pH 8.0.

  • Use a Basic Stock Solution: Alternatively, you can prepare a concentrated aqueous stock solution of your compound by first dissolving it in a small amount of a weak base.

    • Dissolve your compound in a minimal amount of 0.1 M NaOH to create the sodium salt.

    • Once dissolved, you can dilute this basic stock solution into your assay buffer. Be sure to check the final pH of your assay medium after adding the basic stock and adjust if necessary.

  • Test a Range of pH Values: If you are unsure of the optimal pH, perform a small-scale solubility test. Prepare small aliquots of your assay buffer at different pH values (e.g., 7.4, 7.8, 8.2, 8.6) and determine the maximum concentration of your compound that remains in solution in each.

Important Consideration: Ensure that the change in pH does not negatively impact your biological system (e.g., cell viability, enzyme activity). Always run a pH-matched vehicle control.

Q4: Adjusting the pH is not feasible for my experiment. Are there other options?

A4: Yes. If pH modification is not an option, you can explore the use of co-solvents or other solubilizing agents. Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small amounts, can increase the solubility of hydrophobic compounds.[5][9]

Table 1: Common Co-solvents for in vitro Assays

Co-solventTypical Final ConcentrationNotes
Ethanol0.1% - 1%Generally well-tolerated by many cell lines at low concentrations.[11]
Propylene Glycol (PG)0.1% - 1%Another common choice with relatively low cytotoxicity.[12]
Polyethylene Glycol 400 (PEG 400)0.1% - 1%Can be effective, but viscosity may be a consideration at higher concentrations.[12]
Cyclodextrins (e.g., HP-β-CD)Varies (e.g., 1-10 mM)Can encapsulate the hydrophobic compound, increasing its aqueous solubility.[10][13]

Protocol 4: Using Co-solvents to Enhance Solubility

  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay. Ethanol is often a good starting point.

  • Prepare an Intermediate Stock: Prepare an intermediate stock solution of your compound in the chosen co-solvent.

  • Dilute into Assay Buffer: Add the intermediate stock to your final assay buffer to achieve the desired final concentration of both your compound and the co-solvent.

  • Test for Cytotoxicity: It is crucial to determine the tolerance of your specific cell line or biological system to the chosen co-solvent. Run a dose-response curve of the co-solvent alone to identify a non-toxic working concentration.

Troubleshooting Workflow

Here is a decision tree to guide you through the process of troubleshooting the solubility of this compound.

dot

Solubility_Troubleshooting_Workflow Start Start: Compound (this compound) Prepare_DMSO_Stock Prepare concentrated stock in 100% DMSO (Protocol 1) Start->Prepare_DMSO_Stock Is_DMSO_Stock_Clear Is the stock solution clear? Prepare_DMSO_Stock->Is_DMSO_Stock_Clear Dilute_in_Aqueous Dilute into aqueous buffer using controlled method (Protocol 2) Is_DMSO_Stock_Clear->Dilute_in_Aqueous Yes Troubleshoot_DMSO Troubleshoot DMSO stock: - Sonicate - Gentle warming Is_DMSO_Stock_Clear->Troubleshoot_DMSO No Is_Solution_Clear Does it stay in solution? Dilute_in_Aqueous->Is_Solution_Clear Experiment_Ready Proceed with Experiment (Include vehicle control) Is_Solution_Clear->Experiment_Ready Yes Precipitation_Observed Precipitation Observed Is_Solution_Clear->Precipitation_Observed No pH_Feasible Is pH adjustment feasible for your assay? Precipitation_Observed->pH_Feasible Troubleshoot_DMSO->Prepare_DMSO_Stock Adjust_pH Adjust pH of buffer to be > pKa (e.g., pH 8.0) (Protocol 3) pH_Feasible->Adjust_pH Yes Use_Cosolvent Use a co-solvent (e.g., Ethanol, PG) (Protocol 4) pH_Feasible->Use_Cosolvent No Check_Solubility_Again Re-check solubility Adjust_pH->Check_Solubility_Again Use_Cosolvent->Check_Solubility_Again Check_Solubility_Again->Is_Solution_Clear Success Consider_Lower_Conc Consider lowering the test concentration Check_Solubility_Again->Consider_Lower_Conc Still Precipitates

Caption: A step-by-step workflow for troubleshooting solubility issues.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved from [Link]

  • Al-Bayati, Z. A. F., & Al-Azzawi, A. M. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf Portugal. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved from [Link]

  • Quinoline. (n.d.). mVOC 4.0. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes | Blog. (2025, July 11). ZAGENO. Retrieved from [Link]

  • Formulation of poorly soluble compounds. (2010, May 31). EMA. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents Med Chem, 21(13), 1708-1716.
  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. (n.d.). PubChem. Retrieved from [Link]

  • How can I prevent my antibodies from precipitating during purification? (2022, June 24). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). Sciencemadness Wiki. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 7-Fluoro-2-methylquinoline-3-carboxylic acid NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for acquiring and interpreting the NMR spectrum of 7-Fluoro-2-methylquinoline-3-carboxylic acid. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can confidently diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in standard deuterated solvents like CDCl₃. What should I do?

A1: Poor solubility is a frequent issue with quinoline carboxylic acids due to their polar nature and potential for intermolecular hydrogen bonding.[1]

  • Initial Steps: Start with more polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for carboxylic acids because it effectively solvates polar functional groups.[2] Deuterated methanol (CD₃OD) and acetone-d₆ are also viable alternatives.[1][2]

  • Co-Solvent Systems: If solubility remains limited, a co-solvent system can be effective.[2] A common strategy is to dissolve the compound in a small amount of DMSO-d₆ and then add CDCl₃ to improve spectral resolution, provided the compound stays in solution.

  • Gentle Heating: Gently warming the NMR tube in a water bath can aid dissolution. However, be cautious of potential degradation with prolonged heating.

  • Sample Purity: Ensure your sample is free from insoluble impurities, which can lead to broad peaks and an uneven baseline.[3] If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette.[4]

Q2: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A2: Peak broadening in NMR can stem from several factors, ranging from sample preparation to instrument settings.[1][5][6]

  • Poor Shimming: The most common cause is an inhomogeneous magnetic field.[5][6] Modern spectrometers have automated shimming routines, but manual adjustment may be necessary for challenging samples. An improperly shimmed magnet will result in broad, distorted peaks.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing peak broadening.[7] Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[8] Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The carboxylic acid proton can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to a broad signal for the -COOH group.[7][8] This can sometimes be confirmed by adding a drop of D₂O to the NMR tube, which will cause the carboxylic acid proton signal to disappear or significantly diminish.[1]

  • Molecular Motion: The rate of molecular tumbling can affect peak width. Larger molecules or aggregates tumble more slowly, leading to broader peaks.[7]

Q3: I can't find the fluorine signal in my ¹⁹F NMR spectrum. What's the likely cause?

A3: The absence of a ¹⁹F signal is unusual given the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[9][10]

  • Incorrect Spectral Width: The chemical shift range for ¹⁹F NMR is vast, often spanning over 400 ppm.[9][10] Ensure your acquisition parameters are set to cover a wide spectral width. A common range for organofluorine compounds is +50 to -250 ppm.

  • Instrument Tuning: The NMR probe must be properly tuned to the ¹⁹F frequency.[6] Modern spectrometers often do this automatically, but it's a critical step to verify.

  • Very Broad Signal: In rare cases, interactions with paramagnetic species or significant chemical exchange could broaden the signal to the point where it is indistinguishable from the baseline.

Q4: The aromatic protons in my ¹H NMR are all clumped together. How can I resolve them?

A4: Overlapping signals in the aromatic region are common for quinoline systems.

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and likely resolve the overlapping multiplets.

  • Solvent Effects: Changing the deuterated solvent can induce differential shifts in proton resonances.[1] Aromatic solvents like benzene-d₆ are particularly known for causing significant changes in the chemical shifts of nearby protons, which can often resolve overlapping signals.[2]

  • 2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for assigning protons and carbons, even when the 1D spectrum is crowded. COSY will show correlations between coupled protons, while HSQC links protons to their directly attached carbons.

Troubleshooting Workflows

Workflow 1: Diagnosing Poor Solubility

This workflow guides you through a systematic approach to dissolving your this compound sample for NMR analysis.

G cluster_0 Solubility Troubleshooting A Start: Undissolved Sample B Try DMSO-d6 (0.6 mL for 5-10 mg) A->B C Is sample fully dissolved? B->C D Try CD3OD or Acetone-d6 C->D No J Acquire NMR Spectrum C->J Yes E Is sample fully dissolved? D->E F Use a co-solvent system (e.g., DMSO-d6/CDCl3) E->F No E->J Yes G Gently warm the sample F->G H Is sample fully dissolved? G->H I Filter sample to remove particulates H->I No H->J Yes I->J K Consider sample purity issues I->K

Caption: A stepwise guide to resolving solubility issues.

Workflow 2: Addressing Broad ¹H NMR Signals

This workflow outlines the steps to diagnose and rectify broad peaks in your proton NMR spectrum.

G cluster_1 Broad Peak Troubleshooting Start Start: Broad NMR Peaks Observed CheckShimming Re-run auto-shim routine or manually shim Start->CheckShimming IsResolved1 Are peaks sharp? CheckShimming->IsResolved1 CheckConcentration Dilute the sample IsResolved1->CheckConcentration No End Sharp Spectrum Acquired IsResolved1->End Yes IsResolved2 Are peaks sharp? CheckConcentration->IsResolved2 CheckPurity Check for paramagnetic impurities IsResolved2->CheckPurity No IsResolved2->End Yes IsResolved3 Are peaks sharp? CheckPurity->IsResolved3 ConsiderExchange Is the -COOH peak broad? Add D2O IsResolved3->ConsiderExchange No IsResolved3->End Yes Consult Consult facility manager ConsiderExchange->Consult

Caption: A logical flow for diagnosing broad NMR signals.

Data Interpretation Guide

Expected Chemical Shifts

The following table provides approximate chemical shift ranges for the protons and the fluorine atom in this compound. Note that actual values can vary depending on the solvent and sample concentration.[11]

Nucleus Position Expected Chemical Shift (ppm) Multiplicity Notes
¹HMethyl (-CH₃)2.5 - 2.8SingletTypically a sharp singlet.[12][13]
¹HH-48.1 - 8.4Singlet
¹HH-57.9 - 8.2Doublet
¹HH-67.4 - 7.7Doublet of doublets
¹HH-87.7 - 8.0Doublet
¹HCarboxylic Acid (-COOH)12.0 - 14.0Broad SingletOften broad due to exchange; may not be observed.
¹⁹FF-7-100 to -120MultipletReferenced to CFCl₃. Aromatic fluorine shifts are in this general region.[14]
Common Impurities and Their Signals

During synthesis and workup, several common solvents and reagents may appear as impurities in your NMR spectrum.

Impurity ¹H Chemical Shift (ppm) in DMSO-d₆ Multiplicity
Water~3.33Broad Singlet
Acetone2.09Singlet
Ethyl Acetate1.15 (t), 2.01 (s), 4.03 (q)Triplet, Singlet, Quartet
Dichloromethane5.76Singlet
Toluene2.32 (s), 7.17-7.35 (m)Singlet, Multiplet
Chemical shifts are approximate and can vary slightly.[15][16]

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., DMSO-d₆) in which your compound is soluble.

  • Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing your sample.

  • Mix: Vortex the vial until the sample is completely dissolved. If needed, gently warm the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Check Volume: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[4] Incorrect sample height can negatively impact the shimming process.[6]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: D₂O Exchange for Identifying Labile Protons
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the carboxylic acid proton should have disappeared or significantly decreased in intensity in the second spectrum.

References

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]

  • SpectraBase. (n.d.). 2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Reddit. (2016, March 31). How to keep water out of NMR samples? Retrieved from [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Oldfield Group, University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7853–7854. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Gregory, K. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize impurities and maximize yield and purity.

I. Understanding the Synthesis: The Conrad-Limpach Approach

The most common and reliable method for synthesizing this compound is a variation of the Conrad-Limpach synthesis. This approach involves a two-step process:

  • Condensation: Reaction of 3-fluoroaniline with a β-ketoester, typically ethyl acetoacetate, to form an enamine intermediate.

  • Cyclization and Saponification: Thermal cyclization of the enamine intermediate to form the ethyl ester of the target molecule, followed by saponification (hydrolysis) to yield the final carboxylic acid.

This process, while robust, is susceptible to several side reactions that can lead to various impurities. Understanding the reaction mechanism is crucial for effective troubleshooting.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Possible Causes & Solutions:

  • Incomplete Condensation: The initial reaction between 3-fluoroaniline and ethyl acetoacetate may not have gone to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the reaction time or adding a catalytic amount of a weak acid like acetic acid to facilitate enamine formation.

  • Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent.

    • Solution: Ensure the reaction temperature is maintained within the optimal range, typically 250-260 °C. Using a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is crucial for consistent heat transfer.[1]

  • Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of both the intermediate and the final product.

    • Solution: Carefully control the cyclization time. Once the reaction is complete (as monitored by TLC), cool the mixture promptly.

Question 2: I am observing a significant amount of a dark, tarry byproduct in my crude product. How can I prevent this?

Possible Causes & Solutions:

  • Side Reactions at High Temperatures: The vigorous conditions of the cyclization can promote polymerization and other side reactions, especially if localized overheating occurs.

    • Solution:

      • Controlled Heating: Use a sand bath or a high-quality heating mantle with a temperature controller to ensure uniform and controlled heating.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

Question 3: My final product is contaminated with the ethyl ester intermediate. How can I ensure complete hydrolysis?

Possible Causes & Solutions:

  • Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylic acid may not be complete.

    • Solution:

      • Sufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., sodium hydroxide or potassium hydroxide).

      • Reaction Time and Temperature: The hydrolysis may require heating under reflux for an extended period. Monitor the reaction by TLC until the ester spot is no longer visible.

      • Solvent: Using a co-solvent like ethanol can improve the solubility of the ester and facilitate hydrolysis.

Question 4: I have identified an isomeric impurity in my product. What is its likely identity and how can I minimize its formation?

Possible Causes & Solutions:

  • Formation of the 5-Fluoro Isomer: Due to the directing effects of the fluorine and amino groups on the aniline ring, cyclization can occur at the position ortho to the amino group, leading to the formation of 5-fluoro-2-methylquinoline-3-carboxylic acid.

    • Solution: The regioselectivity of the cyclization is influenced by the reaction conditions. While complete elimination of the 5-fluoro isomer is challenging, its formation can be minimized by carefully controlling the cyclization temperature. Separation of the isomers can be achieved through careful recrystallization or column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Conrad-Limpach synthesis is a widely used and adaptable method.[2][3][4] It involves the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Q2: What are the critical parameters to control during the synthesis to ensure high purity?

A2: The most critical parameters are the temperature of the thermal cyclization and the completeness of the initial condensation and final hydrolysis steps. Precise temperature control during cyclization is key to minimizing tar formation and potential side reactions.[1]

Q3: How can I effectively remove unreacted 3-fluoroaniline from my crude product?

A3: Unreacted 3-fluoroaniline can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl). The aniline will form a water-soluble salt and be extracted into the aqueous phase.

Q4: What is the best way to purify the final this compound?

A4: Recrystallization is often the most effective method for purifying the final product. Suitable solvents include ethanol, acetic acid, or a mixture of ethanol and water.[5] For highly impure samples or to separate stubborn impurities like positional isomers, column chromatography on silica gel may be necessary.

Q5: I suspect my product has decarboxylated. What impurity would this form and how can I detect it?

A5: Decarboxylation of the final product would result in the formation of 7-fluoro-2-methylquinoline. This can be detected by techniques like HPLC, where it will have a different retention time, and by mass spectrometry, which will show a corresponding lower molecular weight. 1H NMR spectroscopy can also be used to identify the absence of the carboxylic acid proton and changes in the aromatic signals.[6]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate
  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-fluoroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.

  • Add a catalytic amount of acetic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the condensation.

  • Remove the toluene under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250-260 °C.

  • Slowly add the crude enamine intermediate to the hot solvent with vigorous stirring.

  • Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker of hexane to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to obtain the crude ethyl 7-fluoro-2-methylquinoline-3-carboxylate.

Protocol 2: Saponification to this compound
  • Suspend the crude ethyl 7-fluoro-2-methylquinoline-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any neutral impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

V. Visualization of Synthetic Pathway and Impurity Formation

Diagram 1: Synthetic Pathway of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification 3-Fluoroaniline 3-Fluoroaniline Enamine Intermediate Enamine Intermediate 3-Fluoroaniline->Enamine Intermediate + Ethyl Acetoacetate (Toluene, H+) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine Intermediate Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate Enamine Intermediate->Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate High Temp. (e.g., Dowtherm A) This compound This compound Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate->this compound 1. NaOH, EtOH/H2O 2. HCl G 3-Fluoroaniline 3-Fluoroaniline Unreacted Starting Materials Unreacted Starting Materials 3-Fluoroaniline->Unreacted Starting Materials Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Unreacted Starting Materials Enamine Intermediate Enamine Intermediate Isomeric Impurity 5-Fluoro Isomer Enamine Intermediate->Isomeric Impurity Alternative Cyclization Target Product This compound Decarboxylated Impurity 7-Fluoro-2-methylquinoline Target Product->Decarboxylated Impurity Heat Ester Intermediate Ethyl 7-Fluoro-2-methyl- quinoline-3-carboxylate Incomplete Hydrolysis Residual Ester Ester Intermediate->Incomplete Hydrolysis

Caption: Common impurities in the synthesis.

VI. Data Presentation: Analytical Characterization

A multi-faceted approach to analytical characterization is recommended to ensure the purity of the final product.

Analytical TechniquePurposeKey Parameters to Monitor
HPLC Purity assessment and quantification of impurities.Retention time of the main peak, presence of impurity peaks (e.g., starting materials, ester intermediate, isomers).
LC-MS Identification of impurities.Molecular weight confirmation of the main peak and identification of the molecular weights of impurity peaks.
¹H NMR Structural confirmation.Chemical shifts and integration of protons on the quinoline core, methyl group, and the carboxylic acid proton.
¹³C NMR Structural confirmation.Chemical shifts of all carbon atoms in the molecule.
¹⁹F NMR Confirmation of fluorine incorporation.Chemical shift and coupling constants of the fluorine atom.

VII. References

  • Wikipedia (2023). Conrad–Limpach synthesis. [Link]

  • SynArchive (2022). Conrad-Limpach Synthesis. [Link]

  • National Institutes of Health (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Química Organica.org (2022). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate (2017). Fluorinated Quinolines: Synthesis, Properties and Applications. [Link]

  • Name-Reaction.com (2023). Conrad-Limpach Quinoline Synthesis. [Link]

  • MDPI (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubChem (2024). 3-Fluoroaniline. [Link]

  • National Institutes of Health (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate (2014). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. [Link]

  • Advanced Journal of Chemistry, Section A (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Organic Chemistry Portal (2024). Synthesis of quinolines. [Link]

  • IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Syntheses (2014). Acetoacetanilide. [Link]

  • Pharmaguideline (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • RXN Chemicals (2024). Ethyl Acetoacetate Impurity 3 Manufacturer Supplier. [Link]

  • National Institutes of Health (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. [Link]

  • MDPI (2022). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]

  • National Institutes of Health (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • ResearchGate (2008). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-t[3][7]hiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. [Link]

  • ResearchGate (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • Google Patents (1991). Preparation of 7-chloroquinoline-8-carboxylic acids.

  • Chem-Impl (2024). This compound. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]

  • ResearchGate (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • KOPS (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

  • Fordham Research Commons (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link]

Sources

Technical Support Center: Solvent Selection for 7-Fluoro-2-methylquinoline-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 7-Fluoro-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for solvent selection in key synthetic transformations. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry and materials science. The quinoline core is a privileged scaffold in numerous biologically active compounds, and the fluorine substituent can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the interplay of the carboxylic acid, the quinoline nitrogen, and the electron-withdrawing fluorine atom presents unique challenges in selecting the optimal solvent system for various reactions. This guide will address these challenges in the context of common synthetic transformations.

The predicted XlogP of this compound is 2.2, suggesting moderate lipophilicity.[2] This, along with its acidic and basic functionalities, dictates its solubility and reactivity profile.

Troubleshooting Guide: Solvent-Related Issues

This section addresses common problems encountered during reactions with this compound and provides systematic troubleshooting strategies focused on solvent selection.

Issue 1: Poor Solubility of Starting Material

  • Problem: this compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

  • Root Cause Analysis: The molecule possesses both a polar carboxylic acid group and a larger, moderately nonpolar quinoline ring system. In highly nonpolar solvents (e.g., hexanes, toluene), the polarity of the carboxylic acid can lead to poor solubility. Conversely, in some polar protic solvents (e.g., water, methanol), the nonpolar surface area of the quinoline core may limit solubility. Zwitterionic character at certain pHs can also reduce solubility in organic solvents.

  • Troubleshooting Steps:

    • Solvent Polarity Screening: Test the solubility in a range of solvents with varying polarities. A good starting point is to test solubility in dipolar aprotic solvents like DMF, DMSO, and acetonitrile (MeCN), which are often effective for dissolving molecules with mixed polarity.[3]

    • Use of Co-solvents: Employ a mixture of solvents. For instance, a mixture of a nonpolar solvent like toluene or dioxane with a more polar solvent like DMF or NMP can be effective, particularly for Suzuki-Miyaura coupling reactions.[4]

    • Temperature Adjustment: Gently warming the solvent during dissolution can increase solubility. However, be cautious of potential degradation of thermally sensitive reagents.

    • Salt Formation: For reactions where the carboxylic acid is a nucleophile or spectator, converting it to a more soluble salt (e.g., with a mild base like triethylamine or diisopropylethylamine) prior to the reaction can improve solubility in some organic solvents.

Issue 2: Low Reaction Rate or Stalled Reaction

  • Problem: The reaction proceeds very slowly or fails to reach completion.

  • Root Cause Analysis: The solvent plays a critical role in stabilizing transition states and intermediates. An inappropriate solvent may not effectively solvate the transition state, leading to a high activation energy barrier. For reactions involving charged intermediates, such as in some esterification and amidation mechanisms, a polar solvent is often necessary.[5]

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: If the reaction is sluggish in a nonpolar solvent, switching to a polar aprotic solvent like DMF, DMAc, or NMP can accelerate the reaction by stabilizing charged intermediates.

    • Consider Solvent Coordinating Ability: In reactions like Suzuki-Miyaura coupling, the solvent can coordinate to the metal catalyst, influencing its activity.[5] Solvents like THF and dioxane are known to coordinate to palladium.

    • High-Boiling Point Solvents for Higher Temperatures: If the reaction requires elevated temperatures, use a high-boiling point solvent such as DMF, DMSO, or toluene. Ensure all reactants and catalysts are stable at the intended temperature.

Issue 3: Formation of Side Products

  • Problem: Significant formation of undesired byproducts is observed.

  • Root Cause Analysis: The solvent can influence the chemoselectivity of a reaction by differentially stabilizing competing reaction pathways. For example, in Suzuki-Miyaura couplings of substrates with multiple reactive sites, the solvent can influence which site reacts.[5]

  • Troubleshooting Steps:

    • Aprotic vs. Protic Solvents: Protic solvents can participate in hydrogen bonding and may interfere with reactions involving strong bases or highly reactive intermediates. In such cases, switching to a polar aprotic solvent is advisable.

    • Solvent Effects on Base Strength: The choice of solvent can modulate the effective strength of a base. A less polar solvent can enhance the basicity of common bases like carbonates and phosphates used in Suzuki couplings.

    • Water as a Co-solvent: In Suzuki-Miyaura reactions, the addition of water as a co-solvent can be beneficial, often accelerating the reaction and improving yields.[6] However, excess water can lead to protodeboronation of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice is highly reaction-dependent. However, for initial screening, N,N-dimethylformamide (DMF) is a strong candidate due to its high polarity, aprotic nature, and ability to dissolve a wide range of organic molecules, including those with both polar and nonpolar functionalities. It is a common solvent for both amidation and Suzuki coupling reactions.[4][7]

Q2: How does the fluorine atom at the 7-position affect solvent choice?

A2: The fluorine atom is strongly electron-withdrawing, which can influence the pKa of the quinoline nitrogen and the carboxylic acid. This can affect the solubility of the molecule in acidic or basic media. The C-F bond is generally stable under most reaction conditions. The electronic effect of fluorine can also influence the reactivity of the quinoline ring in reactions like Suzuki coupling if a halide were present at another position.[1]

Q3: Can I use protic solvents like ethanol or methanol for reactions?

A3: Protic solvents can be used in specific cases. For instance, in a Fischer esterification , the alcohol reactant (e.g., methanol or ethanol) is often used as the solvent.[8] However, for reactions involving strong bases or organometallic reagents, protic solvents are generally avoided as they can quench the reagents.

Q4: I am performing a Suzuki-Miyaura coupling with a derivative of this molecule. What solvent system should I start with?

A4: A common and effective solvent system for Suzuki-Miyaura couplings is a mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water .[6][9] A typical ratio is 3:1 to 5:1 organic solvent to water. The presence of water can aid in the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step. For more challenging couplings, polar aprotic solvents like DMF can be used.[7]

Q5: For an amidation reaction using a coupling agent like EDC or HATU, what is a good solvent choice?

A5: For peptide-style couplings, DMF is a standard choice due to its excellent solvating properties for the carboxylic acid, amine, and coupling reagents. Dichloromethane (DCM) is another common option, particularly if the reactants are less polar. For purifications, DCM is often easier to remove. Acetonitrile (MeCN) can also be a suitable solvent.

Experimental Protocols and Solvent Selection Rationale

Esterification of this compound

Objective: To convert the carboxylic acid to its corresponding ester.

Method 1: Fischer Esterification (for simple alkyl esters)

  • Protocol:

    • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as the solvent, typically >20 eq).

    • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent like ethyl acetate.

  • Solvent Rationale: In Fischer esterification, the alcohol serves as both a reactant and the solvent.[8] Using a large excess of the alcohol drives the equilibrium towards the ester product.[10]

Method 2: Steglich Esterification (for more complex or acid-sensitive alcohols)

  • Protocol:

    • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Filter off any precipitated urea byproduct and proceed with an aqueous workup.

  • Solvent Rationale: Anhydrous aprotic solvents are essential to prevent hydrolysis of the coupling agent and the activated carboxylic acid intermediate.[9] DCM is a good choice for its inertness and ease of removal. DMF may be required for less soluble substrates.

Amidation of this compound

Objective: To form an amide bond with a primary or secondary amine.

  • Protocol:

    • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.

    • Add the amine (1.1 eq) and a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction at room temperature and monitor its progress.

    • Upon completion, perform an aqueous workup to remove the coupling byproducts and excess reagents.

  • Solvent Rationale: DMF is an excellent solvent for amidation reactions as it effectively dissolves the polar starting materials, reagents, and intermediates.[7] Its high boiling point also allows for heating if the reaction is sluggish at room temperature. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate.

Suzuki-Miyaura Coupling of a Halogenated Derivative

Objective: To form a C-C bond between a halogenated this compound derivative and a boronic acid.

  • Protocol (assuming a bromo or iodo derivative):

    • To a reaction vessel, add the halo-quinoline carboxylic acid derivative (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture (e.g., to 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Solvent Rationale: The use of a mixed aqueous-organic solvent system is common in Suzuki couplings.[6] Dioxane or THF helps to solubilize the organic starting materials and the catalyst, while water dissolves the inorganic base.[6][9] Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

Data Summary

Table 1: Recommended Solvents for Different Reaction Types

Reaction TypePrimary Recommended Solvent(s)Secondary/Alternative Solvent(s)Key Considerations
Fischer Esterification Methanol, Ethanol (as reactant/solvent)Other simple primary alcoholsUse a large excess of the alcohol.
Steglich Esterification Dichloromethane (DCM)N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Must be anhydrous. DMF for less soluble substrates.
Amidation (with coupling agents) N,N-Dimethylformamide (DMF)Dichloromethane (DCM), Acetonitrile (MeCN)Must be anhydrous. DMF is generally superior for solubility.
Suzuki-Miyaura Coupling 1,4-Dioxane/Water, THF/WaterToluene, DMFDegassing is crucial. Water ratio may need optimization.

Visualization of Solvent Selection Workflow

Solvent_Selection_Workflow cluster_esterification Esterification Solvent Choice cluster_amidation Amidation Solvent Choice cluster_suzuki Suzuki Coupling Solvent Choice start Start: Identify Reaction Type esterification Esterification start->esterification amidation Amidation start->amidation suzuki Suzuki Coupling start->suzuki solubility_check Assess Solubility of Starting Materials esterification->solubility_check amidation->solubility_check suzuki->solubility_check reaction_conditions Consider Reaction Conditions (Temp, Reagents) solubility_check->reaction_conditions fischer Fischer Esterification? (Simple Alcohol) reaction_conditions->fischer steglich Steglich Esterification? (Complex/Sensitive Alcohol) reaction_conditions->steglich coupling_agent Using Coupling Agent? (e.g., HATU, EDC) reaction_conditions->coupling_agent aqueous_system Standard Conditions? reaction_conditions->aqueous_system anhydrous_system Moisture Sensitive? reaction_conditions->anhydrous_system alcohol_solvent Use Alcohol as Solvent (e.g., MeOH, EtOH) fischer->alcohol_solvent Yes aprotic_solvent Use Anhydrous Aprotic Solvent (e.g., DCM, DMF) steglich->aprotic_solvent Yes optimize Optimize Solvent Ratio and Concentration alcohol_solvent->optimize aprotic_solvent->optimize polar_aprotic Use Anhydrous Polar Aprotic Solvent (e.g., DMF, DCM) coupling_agent->polar_aprotic Yes polar_aprotic->optimize mixed_solvent Use Degassed Dioxane/Water or THF/Water aqueous_system->mixed_solvent Yes anhydrous_polar Use Degassed Toluene or DMF anhydrous_system->anhydrous_polar Yes mixed_solvent->optimize anhydrous_polar->optimize

Caption: Logical workflow for selecting a starting solvent system.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3).
  • National Institutes of Health.
  • PubChemLite. This compound (C11H8FNO2).
  • ResearchGate. (2025, August 7). Elemental Fluorine. Part 15.
  • National Institutes of Health.
  • gChem Global.
  • PubMed. (2017, August 5).
  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry.
  • ResearchGate. (PDF)
  • ResearchGate. (2025, August 9). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF.
  • Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group.
  • De Gruyter. (2013, November). Synthesis of 2-[(quinolin-8-yloxy)
  • Organic Chemistry Portal.
  • Wikipedia. Suzuki reaction.
  • RSC Publishing.
  • The synthesis and chemistry of Quinolino(7,8-h)
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
  • ResearchGate. (2024, March 6). (PDF)
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • National Institutes of Health. Methyltrimethoxysilane (MTM)
  • EvitaChem. Buy 6-Fluoro-2-methoxyquinoline-3-carboxylic acid (EVT-13297754).

Sources

Technical Support Center: Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid. This document is designed to offer practical, experience-based solutions to common challenges, with a special focus on the critical role of temperature control throughout the synthesis.

I. Understanding the Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound typically proceeds via the Gould-Jacobs reaction.[1][2] This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[1][3] Subsequent hydrolysis and decarboxylation steps yield the final product.[1][2] Precise temperature control at each stage is paramount to ensure high yield and purity.

II. Troubleshooting Guide: A-Question-and-Answer Approach

Low Yield of the Quinoline Product

Q1: I am experiencing a very low yield of my this compound. What are the likely causes related to temperature?

A1: Low yields in the Gould-Jacobs synthesis are frequently linked to improper temperature management at two critical stages:

  • Incomplete Cyclization: The thermal cyclization of the anilidomethylenemalonate intermediate requires a significantly high temperature to proceed efficiently.[4] If the temperature is too low, the reaction will be slow or incomplete, leaving a substantial amount of the intermediate in the reaction mixture.[5]

  • Product Degradation: Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired quinoline product.[4] This is often observed as charring or the formation of insoluble tars.[6]

Q2: How does the fluorine substituent on the aniline affect the required cyclization temperature?

A2: The presence of a fluorine atom, an electron-withdrawing group, on the aniline ring can influence the nucleophilicity of the aniline nitrogen and the overall electron density of the aromatic ring. This can sometimes necessitate slightly higher temperatures for efficient cyclization compared to unsubstituted anilines. However, it's a delicate balance, as higher temperatures also increase the risk of side reactions.

Q3: What is the optimal temperature range for the cyclization step?

A3: The optimal temperature for the thermal cyclization is typically in the range of 250-300°C.[4] It is crucial to perform a careful time-temperature examination to find the ideal conditions for your specific setup to maximize the yield.[4] Microwave-assisted synthesis can also be an effective method to achieve the necessary high temperatures while shortening the reaction time.[4]

Side Reactions and Impurities

Q4: I am observing a significant amount of a decarboxylated by-product. How can I minimize this?

A4: Decarboxylation, the loss of the carboxylic acid group, is a common side reaction at elevated temperatures.[7] To minimize the formation of the decarboxylated by-product:

  • Optimize Cyclization Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating during the cyclization step.[4] A shorter reaction time at a slightly higher temperature can sometimes be more effective than a longer reaction at a lower temperature.[4]

  • Controlled Decarboxylation (if desired): If the final desired product is the decarboxylated quinoline, the reaction conditions can be intentionally pushed to favor this outcome, typically by heating the carboxylic acid in a high-boiling point solvent.[7]

Q5: My final product is dark and tarry. What causes this and how can it be prevented?

A5: Tar formation is a common issue in high-temperature quinoline syntheses.[6] It is often a result of polymerization of reactants and intermediates under harsh acidic and high-temperature conditions. To mitigate tar formation:

  • Precise Temperature Control: Avoid localized hotspots by ensuring efficient and uniform heating of the reaction mixture.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to tar formation.

III. Frequently Asked Questions (FAQs)

Q: Can I monitor the progress of the cyclization reaction?

A: Yes, Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By taking small aliquots of the reaction mixture at different time points, you can observe the disappearance of the anilidomethylenemalonate intermediate and the appearance of the quinoline product.

Q: What is a suitable solvent for the high-temperature cyclization?

A: High-boiling point, inert solvents are typically used for the thermal cyclization step. Diphenyl ether is a common choice.[8] In some cases, the reaction can be performed neat (without a solvent).

Q: How should I purify the final this compound?

A: Purification typically involves recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of quinoline derivatives include ethanol, acetic acid, or mixtures of solvents.

IV. Experimental Protocols and Data

Table 1: Recommended Temperature Ranges for Synthesis Steps
StepProcessRecommended Temperature Range (°C)Key Considerations
1Condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate100 - 120Ensure complete reaction to form the intermediate.
2Thermal Cyclization250 - 280Critical step requiring precise temperature control to maximize yield and minimize degradation.[4]
3Saponification (Hydrolysis)80 - 100Standard hydrolysis conditions.
4Decarboxylation (Optional)>200Temperature will dictate the rate of decarboxylation.[7]
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-fluoro-2-methylquinoline-3-carboxylate

This protocol outlines the initial condensation and cyclization steps.

Materials:

  • 4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (solvent)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture to 110°C for 1 hour.

  • Removal of Ethanol: Gradually increase the temperature to 150°C to distill off the ethanol formed during the condensation.

  • Cyclization: Add high-boiling diphenyl ether to the reaction mixture. Heat the solution to 250-260°C and maintain this temperature for 30 minutes.[8]

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.

  • Isolation: Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the diphenyl ether.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 4-hydroxy-7-fluoro-2-methylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until the solid has completely dissolved.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Precipitation: The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

V. Visualizing the Workflow and Troubleshooting Logic

Diagram 1: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis Aniline 4-Fluoroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate 100-120°C EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate Quinoline_ester Ethyl 4-hydroxy-7-fluoro-2- methylquinoline-3-carboxylate Intermediate->Quinoline_ester 250-280°C (High Temp) Final_Product 7-Fluoro-2-methylquinoline- 3-carboxylic acid Quinoline_ester->Final_Product NaOH, H₂O, Heat Troubleshooting_Low_Yield cluster_cyclization Incomplete Cyclization cluster_degradation Product Degradation Start Low Yield Observed Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Degradation Check for Degradation Check_Cyclization->Check_Degradation No Temp_Low Temperature too low? Check_Cyclization->Temp_Low Yes Temp_High Temperature too high? Check_Degradation->Temp_High Yes Time_Short Reaction time too short? Temp_Low->Time_Short Increase_Temp Action: Increase Temperature (e.g., to 250-280°C) Temp_Low->Increase_Temp Increase_Time Action: Increase Reaction Time Time_Short->Increase_Time Time_Long Reaction time too long? Temp_High->Time_Long Decrease_Temp Action: Decrease Temperature Temp_High->Decrease_Temp Decrease_Time Action: Decrease Reaction Time Time_Long->Decrease_Time

Sources

Technical Support Center: Synthesis of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline carboxylic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these important synthetic routes. Instead of a generic overview, we will address specific, field-reported pitfalls in a direct question-and-answer format, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guides: Reaction-Specific Pitfalls

This section provides in-depth solutions to problems encountered during the most common quinoline synthesis reactions.

Guide 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, particularly for producing quinolone-4-carboxylic acids. It involves the condensation of an aniline with an ethoxymethylenemalonate (or similar) followed by thermal cyclization and subsequent hydrolysis. However, the high-temperature cyclization step is a frequent source of failure.

Question: My Gould-Jacobs thermal cyclization is failing, resulting in no product or a complex mixture of tars. What's going wrong?

Answer:

Failure at the high-temperature (typically 240-260 °C) electrocyclization step is the most common pitfall in the Gould-Jacobs pathway. The primary causes are either an insufficient driving force for the reaction or substrate decomposition at these extreme temperatures.

Probable Causes & Diagnostic Workflow:

  • Insufficient Cyclization Temperature: The required temperature can be highly substrate-dependent. Electron-withdrawing groups on the aniline ring make the intermediate less nucleophilic, requiring higher temperatures to force the ring closure.

  • Decomposition of Starting Material: Many substituted anilines and the malonate intermediate are not stable at temperatures exceeding 250 °C for prolonged periods.

  • Inefficient Heat Transfer: Using a standard heating mantle with a round-bottom flask can lead to uneven heating and localized charring. A high-temperature heat transfer medium is crucial.

  • Oxidation: At high temperatures, trace oxygen can lead to oxidative side reactions and tar formation.

To diagnose the issue, follow this workflow:

start Low/No Yield in Gould-Jacobs Cyclization check_temp Is the reaction temperature >240°C and stable? start->check_temp check_heat Are you using a high-boiling solvent or a sand/salt bath? check_temp->check_heat Yes sol_temp Solution: Increase temperature in 5-10°C increments. Monitor with TLC. check_temp->sol_temp No check_sub Does your aniline have strong -I/-M substituents? check_heat->check_sub Yes sol_heat Solution: Switch to Dowtherm A or a fluidized sand bath for even heat transfer. check_heat->sol_heat No sol_cat Solution: Use a Lewis acid catalyst (e.g., PPA, Eaton's Reagent) to lower activation energy. check_sub->sol_cat Yes sol_protect Consider alternative route or protecting group strategy for sensitive substrates. check_sub->sol_protect No (Decomposition likely)

Caption: Troubleshooting workflow for Gould-Jacobs cyclization failure.

Solutions & Experimental Protocols:

Solution 1: Catalytic Cyclization to Lower Reaction Temperature

For sensitive substrates, thermal cyclization is often impractical. The use of a catalyst can dramatically lower the activation energy for the 6-π electrocyclization. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are highly effective.

Protocol: PPA-Catalyzed Cyclization

  • Preparation: Pre-heat polyphosphoric acid (10x weight of your intermediate) to 90-100 °C in a round-bottom flask equipped with a mechanical stirrer. PPA is highly viscous, so mechanical stirring is essential.

  • Addition: Add the dried anilinomethylenemalonate intermediate portion-wise to the hot PPA over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Increase the temperature to 120-140 °C and stir for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, and analyzing by TLC or LC-MS.

  • Workup: Allow the mixture to cool to ~70 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring. The product will often precipitate.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol or acetone. The resulting solid is the cyclized quinolone ester.

Solution 2: Optimized Thermal Cyclization with Dowtherm A

If a thermal route is necessary, using a high-boiling, inert solvent like Dowtherm A ensures uniform and controlled heating, preventing the charring that plagues sand baths or heating mantles.

Protocol: High-Temperature Solvent-Based Cyclization

  • Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, add Dowtherm A to create a 0.1-0.2 M solution of your intermediate.

  • Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Heating: Heat the solution to a vigorous reflux (~258 °C). The temperature should remain stable.

  • Reaction: Maintain reflux for the required time (typically 30-90 minutes), monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product, which is typically insoluble in Dowtherm A upon cooling, can be isolated by filtration. Wash the precipitate extensively with hexane or toluene to remove the solvent.

Guide 2: The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of an aniline with a β-ketoester. A critical pitfall here is the lack of regioselectivity, leading to a mixture of 4-quinolone (from Conrad-Limpach cyclization) and 2-quinolone (from Knorr cyclization) products.

Question: My Conrad-Limpach synthesis is giving me a mixture of 2- and 4-quinolone isomers. How can I control the selectivity?

Answer:

The regiochemical outcome is a classic example of kinetic versus thermodynamic control. The initial condensation can form two different intermediates, a β-aminoacrylate (enamine) or an acetoacetanilide (amide). The reaction conditions dictate which intermediate is favored and how it cyclizes.

  • Kinetic Control (Knorr): Lower temperatures and acid catalysis favor the rapid formation of the amide intermediate, which upon cyclization yields the 2-quinolone. This is the kinetically favored product.

  • Thermodynamic Control (Conrad-Limpach): Higher temperatures favor the formation of the more stable enamine intermediate. This intermediate requires harsh, high-temperature conditions to cyclize, but it leads to the thermodynamically favored 4-quinolone product.

cluster_conditions Reaction Conditions cluster_pathways Reaction Pathway & Product low_temp Low Temp (<100°C) Acid Catalysis (H₂SO₄) knorr KINETIC PATH (Knorr Synthesis) -> 2-Quinolone low_temp->knorr Favors high_temp High Temp (>140°C) No Catalyst cl THERMODYNAMIC PATH (Conrad-Limpach) -> 4-Quinolone high_temp->cl Favors

Caption: Controlling regioselectivity in Conrad-Limpach-Knorr synthesis.

Solutions & Experimental Protocols:

To Selectively Synthesize the 4-Quinolone (Conrad-Limpach):

This requires a two-step, one-pot procedure that favors the thermodynamic pathway.

  • Enamine Formation: Mix the aniline and β-ketoester (e.g., ethyl acetoacetate) neat or in a non-polar solvent like toluene. Add a catalytic amount of acetic acid or iodine. Heat the mixture to 110-140 °C with a Dean-Stark trap to remove water and drive the equilibrium towards the enamine intermediate. Monitor the removal of water.

  • Thermal Cyclization: Once enamine formation is complete (as judged by water evolution ceasing), remove the Dean-Stark trap and replace it with a reflux condenser. Heat the reaction to a higher temperature (180-250 °C, often in a high-boiling solvent like Dowtherm A or diphenyl ether) to induce the cyclization to the 4-quinolone.

To Selectively Synthesize the 2-Quinolone (Knorr):

This requires conditions that favor the kinetic amide intermediate.

  • Amide Formation: Slowly add the β-ketoester to a solution of the aniline in glacial acetic acid or in the presence of a strong acid like concentrated H₂SO₄ at a low temperature (0-25 °C).

  • Cyclization: Stir the mixture at room temperature or with gentle warming (60-100 °C) until TLC analysis indicates the consumption of the starting material. The strong acid catalyzes the cyclization of the amide intermediate to the 2-quinolone.

  • Workup: Quench the reaction by pouring it onto ice, then neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying quinoline carboxylic acids, which often have poor solubility?

A1: Purification is a significant challenge. Standard silica gel chromatography is often difficult due to streaking and insolubility.

  • Recrystallization: This is the most effective method. Common solvent systems include DMSO/water, DMF/water, acetic acid, or large volumes of ethanol/water.

  • pH-Mediated Purification: Exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH), filter out any insoluble non-acidic impurities, and then re-precipitate the pure product by acidifying the filtrate with an acid (e.g., 3M HCl) to its isoelectric point.

  • Reverse-Phase Chromatography: For high-purity small-scale work, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is very effective.

Q2: I am seeing unexpected byproducts in my Doebner-von Miller synthesis. What are they likely to be?

A2: The Doebner-von Miller reaction uses harsh acidic conditions and can generate a complex mixture. Common byproducts stem from polymerization of the α,β-unsaturated aldehyde/ketone (generated in situ) or from side reactions of the aniline. You may be forming partially hydrogenated quinolines, tar-like polymers, or isomers if the initial Michael addition is not regioselective. Improving the reaction often involves using a milder Lewis acid catalyst (e.g., I₂ or FeCl₃) in place of strong Brønsted acids.

Q3: How do I choose the right synthetic route for my target molecule?

A3: The choice depends heavily on the substitution pattern of your target and the available starting materials. The following table provides a general guideline.

Synthetic RouteBest ForKey AdvantagesCommon Pitfalls
Gould-Jacobs Quinolone-4-carboxylic acidsConvergent; readily available starting materials.High-temperature cyclization; sensitive substrates may decompose.
Conrad-Limpach 4-Hydroxyquinolines (4-Quinolones)Good for simple anilines and β-ketoesters.Regioselectivity issues (2-quinolone formation); high temperatures.
Knorr 2-Hydroxyquinolines (2-Quinolones)Milder conditions than Conrad-Limpach.Can be difficult to push to completion.
Doebner-von Miller Substituted quinolines (not necessarily carboxylic acids)Wide substrate scope; one-pot reaction.Harsh conditions; often low yields and significant byproduct formation.
Pfitzinger Quinolone-4-carboxylic acids from isatinsGood for complex substitution patterns.Requires access to substituted isatins, which can be challenging.

References

  • Manske, R. H. F. The Chemistry of Quinolines. Chemical Reviews. 1942 , 30 (1), 113–144. [Link]

  • Stille, J. K. Organic Syntheses. 1971 , 51, 103. (This volume and others in the series often detail practical considerations like solvent choice for high-temperature reactions). [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Edition. 2010 . Wiley. (A standard textbook covering the mechanistic basis of kinetic vs. thermodynamic control in these reactions). [Link]

  • Kouznetsov, V. V.; Mendez, L. Y. V.; Gomez, C. M. M. Recent progress in the Doebner–von Miller reaction. Tetrahedron. 2005 , 61 (19), 4443-4449. [Link]

Technical Support Center: 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling 7-Fluoro-2-methylquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues related to the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments through proper handling, leading to reliable and reproducible results.

Understanding the Core Challenge: Hygroscopicity

This compound is a hygroscopic solid. Hygroscopy is the phenomenon of attracting and holding water molecules from the surrounding atmosphere. This seemingly simple property can introduce significant variability and error into sophisticated experiments if not properly managed.

Why is this a problem? Moisture absorption can lead to a cascade of issues:

  • Inaccurate Mass Measurement: The measured weight will include an unknown amount of water, leading to errors in molar calculations and reagent stoichiometry.

  • Physical State Changes: The fine powder can become damp, clumpy, or "cakey," which complicates handling, transfer, and dissolution. In severe cases, deliquescent materials can absorb enough moisture to dissolve completely.

  • Altered Chemical Stability: For many active pharmaceutical ingredients (APIs), the presence of water can initiate hydrolysis or other degradation pathways, compromising the compound's purity and efficacy.

  • Reduced Reaction Performance: In moisture-sensitive reactions, absorbed water can act as an unwanted reagent or poison a catalyst, leading to lower yields or the formation of impurities.

This guide provides direct answers and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is the first line of defense. The key is to isolate the compound from atmospheric moisture.

  • Immediate Action: Upon receipt, inspect the container seal. Do not open the container until it has equilibrated to the ambient temperature of your laboratory. Opening a cold container can cause moisture to condense on the product.

  • Primary Storage: Keep the compound in its original, tightly sealed container. For enhanced protection, place the entire manufacturer's bottle inside a secondary container with a desiccant, such as a desiccator cabinet or a sealed bag with silica gel packs.[1][2]

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources[3].

Q2: My powder looks clumpy. What are the signs that it has absorbed moisture?

A2: Visual inspection is a good first indicator. A dry, high-purity powder should be free-flowing. Signs of moisture absorption include:

  • Loss of fine powder appearance.

  • Formation of clumps or aggregates.

  • The material appears damp or "wet."

  • In severe cases, the solid may become a sticky or syrupy liquid (deliquescence).

If you observe these signs, the compound's weight is no longer accurate, and it may require drying before use in sensitive applications.

Q3: Can I dry the compound if I suspect it has absorbed water?

A3: Yes, but it must be done carefully. For many hygroscopic solids, drying under vacuum at a mild temperature is effective.[4]

  • Method: Place the compound in a suitable flask or dish (e.g., a Schlenk flask). Connect it to a vacuum line (preferably with a cold trap) and apply a vacuum. Gentle heating (e.g., 30-40 °C) can accelerate drying, but you must first confirm that the compound is thermally stable at the chosen temperature to avoid degradation.

  • Verification: Dry the material to a constant weight. This means repeatedly weighing the sample (after allowing it to cool in a desiccator) until subsequent weighings show no further mass loss.

  • Caution: Never assume a brand-new bottle labeled "anhydrous" is perfectly dry, especially if the experiment is highly moisture-sensitive.[4]

Troubleshooting & Experimental Guides

This section addresses specific problems you may encounter during your workflow.

Issue 1: Inaccurate and Drifting Weight Measurements

This is the most common problem when working with hygroscopic materials. An analytical balance is sensitive enough to detect the mass of water being absorbed from the air in real-time, resulting in a continuously increasing reading.[5][6]

Solutions & Protocols

Method Description Pros Cons
Controlled Atmosphere Weighing inside a glove box or glove bag with a dry, inert atmosphere (e.g., Nitrogen or Argon).Highest accuracy and protection. Essential for highly sensitive reactions.Requires specialized equipment (glove box).
Rapid Weighing Taring the weigh boat/paper, adding the compound as quickly as possible, and recording the first stable reading.Fast and requires no special equipment.Prone to user error; accuracy is compromised by ambient humidity.
Weighing by Difference Weighing a sealed vial containing the compound, quickly transferring an approximate amount to the reaction flask, and re-weighing the sealed vial. The difference is the mass transferred.More accurate than direct rapid weighing as it minimizes exposure time.Does not provide a precise pre-determined amount in a single step.
Stock Solution Weighing a larger, more accurate mass of the compound and dissolving it in a known volume of an appropriate anhydrous solvent.Excellent for dispensing small, accurate quantities. Averages out weighing errors.Requires a solvent that will not react with the compound and is suitable for the experiment.

Protocol: Weighing this compound using a Controlled Atmosphere (Glove Box)

This is the gold-standard method for ensuring accuracy.

  • Preparation: Ensure the glove box atmosphere has low humidity and oxygen levels (typically <1 ppm H₂O). Place all necessary items (spatulas, weigh paper/boat, sample container, reaction flask, and a tared analytical balance) inside the glove box antechamber.

  • Purge: Cycle the antechamber according to the manufacturer's instructions to replace the ambient atmosphere with the inert glove box atmosphere.

  • Equilibration: Transfer the items into the main chamber and allow the balance reading to stabilize.

  • Weighing: Place your weighing vessel (e.g., weigh paper) on the balance and tare it. Carefully transfer the desired amount of this compound to the vessel.

  • Record & Transfer: Once the reading is stable, record the mass. Immediately transfer the compound to your reaction flask, which should also be inside the glove box.

  • Seal: Tightly seal the primary compound container before removing it or your experiment from the glove box.

Diagram: Decision Workflow for Weighing

G start Need to weigh This compound q1 Is the reaction highly moisture-sensitive? start->q1 q2 Is a glove box available? q1->q2 Yes q3 Need to dispense small, precise amounts? q1->q3 No proc1 Use Glove Box Protocol (Highest Accuracy) q2->proc1 Yes proc2 Use 'Weighing by Difference' or 'Rapid Weighing' Protocol q2->proc2 No (Use caution) q3->proc2 No proc3 Prepare a Stock Solution in anhydrous solvent q3->proc3 Yes

Caption: Decision tree for selecting the appropriate weighing method.

Issue 2: Inconsistent Reaction Yields and Reproducibility

If your reaction outcomes are variable despite consistent procedures, hidden moisture from your hygroscopic starting material is a likely culprit.

Troubleshooting Steps:

  • Quantify the Problem: Does the yield decrease over time as the bottle is opened more frequently? This strongly suggests moisture contamination.

  • Re-evaluate Stoichiometry: If you have been weighing the compound in open air, your calculated molar amount is likely overestimated. The actual amount of active compound is lower than you think.

  • Dry the Reagent: Before starting a new reaction, dry a sufficient amount of the this compound under vacuum as described in the FAQ.[4] Run the reaction with the freshly dried material using a controlled atmosphere weighing technique and compare the results.

  • Consider the Solvent: Ensure all solvents used in the reaction are truly anhydrous. Use freshly dried solvents from a solvent purification system or a newly opened bottle of anhydrous solvent.

Issue 3: Difficulty in Dissolving the Compound

Clumped or caked material has a lower effective surface area, which can significantly slow down the rate of dissolution.

Solutions:

  • Break Up Clumps: Before weighing, use a clean, dry spatula to gently break up any large clumps inside a controlled or dry environment (like a glove bag or over a stream of nitrogen) to prevent further moisture absorption.[1]

  • Use Sonication: After adding the solvent, placing the flask in an ultrasonic bath can help break apart agglomerates and accelerate dissolution.

  • Gentle Heating: If the compound and solvent are stable at higher temperatures, gentle heating with stirring can increase solubility and dissolution rate.

General Experimental Workflow Diagram

This diagram outlines the critical steps for incorporating a hygroscopic reagent into a chemical synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase storage 1. Retrieve Compound (Allow to reach RT) dry 2. Dry Compound (If necessary) storage->dry Check for clumps weigh 3. Weigh in Controlled Atmosphere (Glove Box) dry->weigh add_reagent 6. Add Weighed Compound weigh->add_reagent Transfer reagent setup 4. Prepare Anhydrous Reaction Setup add_solvent 5. Add Anhydrous Solvent setup->add_solvent add_solvent->add_reagent run_rxn 7. Run Reaction Under Inert Gas add_reagent->run_rxn

Caption: Recommended workflow for using hygroscopic reagents.

Safety Considerations

While this guide focuses on handling hygroscopic properties, standard chemical safety practices are mandatory. Based on data for similar quinoline derivatives, this compound should be handled as a potential irritant.

  • Hazard Class: May cause skin, eye, and respiratory irritation[3][7][8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[1][3].

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[3]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[3].

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References
  • University of Rochester, Department of Chemistry. How To: Store Reagents. Available from: [Link]

  • Lim, J.X., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(9), 859. Available from: [Link]

  • PLE at Lund University. (2020). Hygroscopic materials and drying. YouTube. Available from: [Link]

  • Wikipedia. (2023). Hygroscopy. Available from: [Link]

  • Li, W., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(21), 7208. Available from: [Link]

  • Cooper, C., et al. (2009). System and method for processing hygroscopic materials. Google Patents, US20090212140A1.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Douglass, F. H. (1947). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry, 19(9), 680-682. Available from: [Link]

  • Wang, Y., et al. (2020). Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules. Polymers, 12(1), 108. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts?. Available from: [Link]

  • Kim, J. H., et al. (2008). Powder composition of hygroscopic materials and preparation method thereof. Google Patents, KR20080068588A.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available from: [Link]

  • Scribd. Handling of Hygroscopic Products System-Technik. Available from: [Link]

  • ResearchGate. (2025). Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules. Available from: [Link]

  • Downton, G. E., Flores-Luna, J. L., & King, C. J. (1982). Mechanism of stickiness in hygroscopic, amorphous powders. Industrial & Engineering Chemistry Fundamentals, 21(4), 447-451. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. Available from: [Link]

  • TA Instruments. (2022). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • Okahata, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285-12296. Available from: [Link]

  • NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2010). Organic Chemistry Study Tips - Reframe Answers As Questions. Available from: [Link]

  • Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. Available from: [Link]

  • Fatimah, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Available from: [Link]

  • UAlbertaScience. (2017). Chemistry Series - Common weighing problems. YouTube. Available from: [Link]

  • Fisher Scientific. (2024). 7-Methylquinoline - SAFETY DATA SHEET. Available from: [Link]

  • PubChem. Fluoroquinolonic acid. Available from: [Link]

  • CPAchem. (2023). 2-Methylquinoline - Safety data sheet. Available from: [Link]

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid. Available from: [Link]

  • PubChemLite. This compound (C11H8FNO2). Available from: [Link]

Sources

long-term storage conditions for 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Fluoro-2-methylquinoline-3-carboxylic acid (CAS: 879361-44-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As Senior Application Scientists, we have synthesized the following information based on the chemical properties of quinoline carboxylic acid derivatives and established best practices for laboratory storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A controlled room temperature (20-25°C) is generally acceptable. For extended storage (over a year), consider refrigeration at 2-8°C. A structurally similar compound, 6-Fluoro-2-methyl-quinoline-3-carboxylic acid, is recommended for ambient storage. General best practices for chemical storage also recommend keeping the compound in a dry, cool, and well-ventilated place[1].

Q2: How should I store solutions of this compound?

Solutions are significantly more susceptible to degradation than the solid material. If you must store the compound in solution, it is crucial to protect it from light. Fluoroquinolone compounds, a class to which this molecule belongs, are known to be photolabile and can degrade upon exposure to UV light and even ambient room light, leading to the formation of photoproducts[2][3][4][5]. We recommend the following:

  • Use amber vials or wrap the container in aluminum foil.

  • Store solutions at -20°C for long-term storage.

  • For short-term storage (a few days), 2-8°C is acceptable.

  • Before use, allow the solution to equilibrate to room temperature and ensure it is fully dissolved.

Q3: Is this compound sensitive to moisture?

Q4: I've stored the compound for an extended period. How can I check its purity and integrity?

Before using a sample that has been in long-term storage, it is prudent to re-qualify its purity. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A shift in the retention time of the main peak or the appearance of new peaks could indicate degradation.

  • Mass Spectrometry (MS): To confirm the identity of the main peak and to help identify any potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.

A detailed protocol for a stability assessment is provided in the Troubleshooting section.

Summary of Recommended Storage Conditions

ConditionSolid FormSolution Form
Temperature 20-25°C (Room Temperature) or 2-8°C for extended storage-20°C (Long-term) or 2-8°C (Short-term)
Light Protect from lightStore in amber vials or foil-wrapped containers
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen) is ideal but not strictly necessary for short periods. Keep container tightly sealed.N/A (store frozen)

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my HPLC analysis after storing the compound.

  • Potential Cause 1: Photodegradation. As mentioned, fluoroquinolone derivatives are susceptible to light-induced degradation[2][3][4][5]. This is a likely cause if the compound was not stored with light protection, especially if it was in solution.

  • Troubleshooting Steps:

    • Review your storage and handling procedures to ensure consistent light protection.

    • If possible, use Mass Spectrometry to get a mass for the impurity peaks to aid in their identification.

    • Consider repurifying a small amount of the material using an appropriate method like recrystallization or preparative HPLC if the purity is no longer acceptable for your application.

  • Potential Cause 2: Hydrolysis or other chemical degradation. While less common for the solid, prolonged exposure to moisture or reactive atmospheric components could lead to degradation.

  • Troubleshooting Steps:

    • Ensure the compound is stored in a tightly sealed container in a dry environment.

    • For highly sensitive experiments, consider storing the compound under an inert atmosphere.

Issue: The compound is difficult to dissolve after long-term storage.

  • Potential Cause: Absorption of moisture and clumping.

  • Troubleshooting Steps:

    • Gently break up any clumps with a clean, dry spatula.

    • Dry the material under a vacuum to remove any absorbed moisture before attempting to dissolve it.

    • Use sonication to aid in dissolution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a general method to assess the purity of the compound after long-term storage.

Materials:

  • This compound (stored sample and a reference standard if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the stored compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • If using a reference standard, prepare it in the same manner.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Compare the retention time and peak shape to a reference standard or a previously analyzed batch of the same material. The appearance of significant new peaks indicates degradation.

Visualizing Potential Degradation

The primary concern for degradation under improper storage is photodegradation. While the exact photoproducts for this specific molecule are not documented in the provided search results, a general representation of this process can be visualized.

G Potential Photodegradation Pathway A This compound (Stored Properly) B Exposure to Light (UV, Ambient) A->B Improper Storage C Formation of Photodegradation Products (e.g., dimers, cleavage products) B->C D Loss of Purity and Potential Loss of Activity C->D

Sources

Technical Support Center: Mass Spectrometry of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 7-Fluoro-2-methylquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: It is critical to distinguish between molecular weight (average mass) and monoisotopic mass (exact mass), which is used in mass spectrometry.

  • Molecular Formula: C₁₁H₈FNO₂

  • Molecular Weight (Average): ~205.19 g/mol [1]

  • Monoisotopic Mass (Exact): 205.0539 u

High-resolution mass spectrometry (HRMS) instruments measure the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).[2]

Q2: What is the best ionization technique for this molecule and what ions should I expect?

A2: Electrospray ionization (ESI) is the preferred method due to the molecule's polarity and the presence of a carboxylic acid group, which is readily ionized.[3][4] You can operate in both positive and negative ion modes.

  • Positive Ion Mode [M+H]⁺: The quinoline nitrogen is basic and will readily accept a proton, making positive mode ESI highly effective. The expected singly charged ion will be at m/z 206.0612 .

  • Negative Ion Mode [M-H]⁻: The carboxylic acid group is acidic and will easily lose a proton. This makes negative mode ESI a viable, and often sensitive, alternative. The expected singly charged ion will be at m/z 204.0466 .

The choice between modes may depend on the mobile phase composition and the desired sensitivity for your specific application.

Q3: I see peaks other than my main analyte ion, such as [M+23]⁺ or [M+39]⁺. What are they?

A3: These are common adduct ions, which form when your analyte molecule associates with ions present in the solvent, mobile phase, or from glassware.[4] In positive mode ESI, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed.[5][6] Their presence can sometimes suppress the signal of your primary protonated molecule, [M+H]⁺.[7]

Table 1: Common Adducts in Positive ESI for C₁₁H₈FNO₂

AdductFormulaChargeCalculated m/zMass Difference from [M+H]⁺
Protonated[C₁₁H₈FNO₂ + H]⁺+1206.06120
Sodiated[C₁₁H₈FNO₂ + Na]⁺+1228.0431+21.9819
Potassiated[C₁₁H₈FNO₂ + K]⁺+1243.9991+37.9379

Note: m/z values calculated based on monoisotopic masses.

Troubleshooting Guide

Issue 1: I have a poor or no signal for my analyte.

A1: A complete loss of signal usually points to a singular, specific failure point in the experimental workflow.[8] The key is to systematically isolate the problem by checking the three main components: the sample, the liquid chromatography (LC) system, and the mass spectrometer (MS).

Troubleshooting Workflow:

  • Verify the Sample:

    • Concentration: Is the sample concentration sufficient for detection?

    • Solubility & Stability: Is the analyte fully dissolved in a compatible solvent? Has it degraded? Prepare a fresh standard to rule out sample integrity issues.

  • Check the Mass Spectrometer:

    • Direct Infusion: Bypass the LC system. Infuse a freshly prepared standard directly into the ion source. If you see a signal, the MS is likely functioning correctly, and the issue lies with the LC system.[9]

    • Ion Source: Is the spray stable? Check for blockages in the spray needle. Ensure gas flows (nebulizing, drying) and source voltages are active.[8] A dirty ion source or ion transfer tube is a common cause of signal degradation.[10]

    • Calibration: When was the last time the instrument was calibrated? A failed calibration will lead to poor sensitivity and mass accuracy.

  • Inspect the LC System:

    • Pumps & Mobile Phase: Are the pumps delivering the correct flow rate? Is there enough mobile phase? Air bubbles in the lines can cause a complete loss of prime and flow.[8]

    • Connections & Leaks: Check all fittings for leaks. A leak between the injector and the MS will result in signal loss.[9]

    • Column: Is the column clogged or has it degraded? A significant increase in backpressure is an indicator of a blockage.

Below is a logical workflow to diagnose the issue.

G start No / Low Signal Detected prep_std Prepare Fresh Standard start->prep_std direct_infuse Direct Infusion of Standard into MS prep_std->direct_infuse signal_ok Signal Observed? direct_infuse->signal_ok check_lc Troubleshoot LC System: - Check for leaks - Verify pump flow - Check column integrity signal_ok->check_lc  Yes check_ms Troubleshoot MS: - Clean ion source - Check source parameters - Recalibrate instrument signal_ok->check_ms  No lc_issue Problem is LC-related check_lc->lc_issue ms_issue Problem is MS-related check_ms->ms_issue

Caption: Systematic workflow for troubleshooting signal loss.
Issue 2: My mass accuracy is poor and I cannot confirm the elemental composition.

A2: High mass accuracy is essential for confidently determining an elemental composition.[11] Poor accuracy typically stems from two sources: instrument calibration or unresolved interferences.

  • Instrument Calibration: The mass spectrometer must be properly calibrated across the desired mass range using a known standard.[12] Ensure the lock mass (if used) is present and stable.

  • Resolution: High resolution is required to separate your analyte's peak from background ions or matrix interferences that may have a very similar m/z.[12][13] If an interfering ion is not resolved, the measured mass will be a weighted average of the two, leading to a mass accuracy error.[11]

  • Ion Statistics: A very low signal intensity will result in poor ion statistics, which can also compromise mass accuracy. Ensure sufficient analyte is reaching the detector.

To confirm the elemental composition of C₁₁H₈FNO₂, you should not only match the exact mass of the monoisotopic peak ([M+H]⁺) but also verify the isotopic pattern and mass of the A+1 peak (containing one ¹³C atom).[12]

Advanced Analysis: Tandem Mass Spectrometry (MS/MS)

Q: How can I use MS/MS to confirm the structure of this compound?

A: Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation.[14][15] In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 206.06) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal structural information.[16][17]

For quinoline carboxylic acids, the most common fragmentation pathways involve losses related to the carboxylic acid group and cleavages of the quinoline ring.[3][18]

Proposed Fragmentation Pathway:

  • Loss of Water (-18 u): The protonated carboxylic acid can easily lose a molecule of water, especially under energetic conditions, to form an acylium ion.

  • Loss of Carbon Monoxide (-28 u): The resulting acylium ion (from water loss) can then lose carbon monoxide. This sequential loss of H₂O and CO is a characteristic fragmentation for many carboxylic acids.

  • Loss of Carbon Dioxide (-44 u): A direct loss of CO₂ from the precursor ion is a very common fragmentation pathway for carboxylic acids.[3]

  • Loss of the Carboxyl Radical (-45 u): While more common in electron ionization (EI), the loss of the entire •COOH radical can sometimes be observed.[19]

  • Quinoline Ring Fragmentation: Subsequent fragmentation of the remaining quinoline ring structure may involve the loss of hydrogen cyanide (HCN).[18]

G precursor [M+H]⁺ m/z 206.06 frag1 [M+H - H₂O]⁺ m/z 188.05 precursor->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 162.07 precursor->frag2 - CO₂ frag3 [M+H - H₂O - CO]⁺ m/z 160.05 frag1->frag3 - CO frag4 [M+H - CO₂ - HCN]⁺ m/z 135.05 frag2->frag4 - HCN

Caption: Proposed MS/MS fragmentation of protonated this compound.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines a basic procedure for preparing the analyte for analysis.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve and quality control samples at the desired concentrations.

  • Filtration: Filter all final solutions through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Vial Transfer: Transfer the filtered samples to appropriate autosampler vials.

Causality Note: Using the mobile phase as the dilution solvent ensures compatibility with the LC system and helps prevent peak distortion issues that can arise from injecting a sample in a much stronger solvent.[20]

Protocol 2: General LC-MS Method Parameters

These are starting parameters that should be optimized for your specific instrumentation and application.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS System (ESI):

    • Ionization Mode: Positive (or Negative, depending on sensitivity needs).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Nebulizer Pressure: 35 - 50 psi.

    • Scan Range (Full Scan): m/z 100 - 500.

    • MS/MS Collision Energy: Ramp from 10 - 40 eV to find the optimal fragmentation energy.

Causality Note: Adding formic acid to the mobile phase serves two purposes: it acidifies the solution to promote protonation ([M+H]⁺ formation) in positive ESI mode and improves chromatographic peak shape for acidic analytes on C18 columns.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed Central. Retrieved from [Link]

  • Soleihavoup, M., et al. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. PubMed Central. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

  • LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Hopfgartner, G., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • Mittal, R. D., & Kaler, A. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PubMed Central. Retrieved from [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Signal Issues. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]

  • ResearchGate. (2008). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Researchers: 7-Fluoro-2-methylquinoline-3-carboxylic acid vs. Ciprofloxacin Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the less-characterized quinoline derivative, 7-Fluoro-2-methylquinoline-3-carboxylic acid. While ciprofloxacin is a cornerstone of antibacterial therapy with extensive documentation, this compound represents a structurally related compound with potential antibacterial properties that warrant investigation. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available data and established principles of medicinal chemistry.

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinoline ring system is a foundational scaffold in the development of a vast array of therapeutic agents, most notably the quinolone and fluoroquinolone classes of antibiotics. These synthetic antibacterial agents have been instrumental in treating a wide range of bacterial infections for decades. Their mechanism of action, broad spectrum of activity, and favorable pharmacokinetic profiles have rendered them indispensable in clinical practice.

Ciprofloxacin , a second-generation fluoroquinolone, is a widely used antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] Its clinical efficacy and extensive body of research make it an ideal benchmark for evaluating new quinolone-based antibacterial candidates.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but are unable to reseal the break. This leads to the accumulation of double-stranded DNA breaks, ultimately triggering bacterial cell death. The 4-oxo and 3-carboxylic acid groups of the quinolone core are believed to be the key sites for binding to the DNA gyrase.[4]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV quinolone->topo_iv Inhibition bacterial_dna Bacterial DNA dna_gyrase->bacterial_dna Supercoiling replication_fork Replication Fork Stalling dna_gyrase->replication_fork topo_iv->bacterial_dna Decatenation topo_iv->replication_fork ds_breaks Double-Strand Breaks replication_fork->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death Induces

Figure 1: Simplified signaling pathway of quinolone antibiotics.

Comparative Analysis of Antibacterial Activity

A direct, head-to-head comparison of the in vitro activity of this compound and ciprofloxacin is limited by the lack of published data for the former. However, by examining the extensive data available for ciprofloxacin and understanding the structure-activity relationships of quinolones, we can formulate a scientifically grounded hypothesis regarding the expected activity of this compound.

Ciprofloxacin: A Broad-Spectrum Workhorse

Ciprofloxacin exhibits potent bactericidal activity against a wide range of pathogens. It is particularly effective against Gram-negative bacteria, including most species of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][5] Its activity against Gram-positive bacteria is more moderate.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Ciprofloxacin

Bacterial SpeciesTypeCiprofloxacin MIC (µg/mL) Range
Escherichia coliGram-negative0.004 - 1
Pseudomonas aeruginosaGram-negative0.03 - 4
Klebsiella pneumoniaeGram-negative0.015 - 2
Staphylococcus aureusGram-positive0.12 - 4
Streptococcus pneumoniaeGram-positive0.5 - 8
Enterococcus faecalisGram-positive0.5 - 8

Note: MIC values can vary depending on the specific strain and testing methodology.

This compound: A Hypothetical Profile Based on SAR

The antibacterial activity of quinolones is significantly influenced by the substituents at various positions of the core ring structure.

  • N-1 Position: The presence of a cyclopropyl group at the N-1 position, as seen in ciprofloxacin, is known to significantly enhance antibacterial activity against a broad range of bacteria. This compound lacks this substitution, which would predictably lead to a substantial decrease in overall potency compared to ciprofloxacin.

  • C-7 Position: The piperazinyl group at the C-7 position of ciprofloxacin is crucial for its potent activity, particularly against Gram-negative bacteria, and contributes to its pharmacokinetic properties. The absence of a substituent at this position in this compound is a major structural difference that would likely result in significantly weaker antibacterial activity.

  • C-6 Position: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is a key contributor to their broad-spectrum activity and potency due to enhanced DNA gyrase binding and cell penetration.[2] Both ciprofloxacin and this compound (assuming the fluorine is at a comparable position, which is not explicitly defined in the name but is common in active quinolones) would benefit from this feature. However, the name "7-Fluoro" indicates the fluorine is at the 7-position, which is different from the C-6 fluorine in ciprofloxacin and would have a different impact on activity. If the fluorine is indeed at the 7-position, this could alter the antibacterial spectrum and potency in ways that are not as well-characterized as the C-6 fluoro substitution.

  • C-2 Position: The methyl group at the C-2 position of this compound is not a common feature in highly active quinolone antibiotics and its effect on activity is not well-established.

Based on these structural differences, it is reasonable to hypothesize that This compound would exhibit significantly lower antibacterial potency and a narrower spectrum of activity compared to ciprofloxacin. Its activity, if any, would likely be confined to a limited number of susceptible bacterial species and at much higher concentrations than ciprofloxacin. It may serve as a useful negative control or a basic scaffold for further chemical modification in drug discovery programs.

Experimental Protocols for Antibacterial Susceptibility Testing

To empirically determine and compare the activity of these compounds, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for two of the most common assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC Assay Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilutions of Test Compounds in Microplate prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells incubate Incubate at 37°C for 18-24 hours inoculate_wells->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound or ciprofloxacin) in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of desired concentrations.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates with a uniform depth.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum as described for the MIC assay (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the zone is inversely proportional to the MIC of the antimicrobial agent.

Conclusion: Established Efficacy vs. Potential for Discovery

This comparative guide highlights the well-documented, potent, and broad-spectrum antibacterial activity of ciprofloxacin , a clinically vital fluoroquinolone. In contrast, This compound , based on established structure-activity relationships, is predicted to have significantly weaker antibacterial properties. The absence of key structural motifs, such as the N-1 cyclopropyl and C-7 piperazinyl groups, suggests a lower affinity for its target enzymes and potentially reduced cell penetration.

For researchers in drug discovery, this compound can serve as a valuable starting point or a scaffold for the synthesis of novel quinolone derivatives. By systematically modifying its structure and evaluating the antibacterial activity of the resulting analogs using the standardized protocols outlined in this guide, it may be possible to identify new compounds with improved potency and desirable pharmacological profiles. The established efficacy of ciprofloxacin provides a robust benchmark against which the performance of these novel compounds can be objectively measured.

References

  • Ciprofloxacin - Wikipedia. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Chin, N. X., & Neu, H. C. (1984). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Antimicrobial agents and chemotherapy, 25(3), 319–326.

Sources

A Comparative Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid and Established Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 7-Fluoro-2-methylquinoline-3-carboxylic acid with other established quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, predicted biological activity based on established structure-activity relationships (SAR), and the detailed experimental protocols required for a thorough comparative analysis. While direct experimental data for this compound is not extensively available in the public domain, this guide offers a robust framework for its evaluation.

Introduction to the Quinolone Class of Antibiotics

Quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1] Their core structure consists of a bicyclic system with a 4-oxo-1,4-dihydroquinoline nucleus. The introduction of a fluorine atom at the C-6 position led to the development of the highly successful fluoroquinolones, which exhibit enhanced antibacterial potency and a broader spectrum of activity.[2]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication.

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated daughter chromosomes.

By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits (Gram-) Topoisomerase_IV Topoisomerase_IV Quinolone->Topoisomerase_IV Inhibits (Gram+) DNA_Replication DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to

Caption: Quinolone Mechanism of Action.

Structure-Activity Relationships (SAR) of Quinolones

The biological activity of quinolones is highly dependent on the substituents at various positions of the quinolone ring. Understanding these SARs is crucial for predicting the potential efficacy of a novel derivative like this compound.

PositionSubstituent Impact on Activity
N-1 A cyclopropyl group, as seen in ciprofloxacin, generally confers potent broad-spectrum activity. Other small alkyl or aryl groups can also be effective.
C-2 Modifications at this position are generally considered unfavorable, with substitutions like methyl or hydroxyl groups often leading to a loss of biological activity.[4]
C-3 The carboxylic acid group is essential for binding to the DNA gyrase-DNA complex and is critical for antibacterial activity.[5]
C-4 The 4-oxo group is also essential for the antibacterial activity of quinolones.
C-6 A fluorine atom at this position significantly enhances antibacterial potency and cell penetration, defining the fluoroquinolone subclass.[6]
C-7 Substituents at this position, often a piperazine ring or other nitrogen-containing heterocycles, modulate the antibacterial spectrum, potency, and pharmacokinetic properties.[7]

Comparative Analysis: this compound vs. Ciprofloxacin

This section provides a comparative overview based on the structural features and established SAR principles.

FeatureThis compoundCiprofloxacin (for comparison)
Chemical Structure
N-1 Substituent HydrogenCyclopropyl
C-2 Substituent MethylHydrogen
C-3 Substituent Carboxylic AcidCarboxylic Acid
C-6 Substituent FluorineFluorine
C-7 Substituent HydrogenPiperazine
Predicted Antibacterial Activity: A Theoretical Assessment

Based on the well-established SAR of quinolones, we can predict the likely antibacterial profile of this compound relative to a highly active fluoroquinolone like ciprofloxacin.

  • Impact of the C-2 Methyl Group: The presence of a methyl group at the C-2 position is a significant structural deviation from highly potent quinolones. The literature suggests that substitutions at the C-2 position are generally detrimental to antibacterial activity.[4] This modification may hinder the optimal conformation required for binding to the DNA gyrase-DNA complex.

  • Absence of a C-7 Substituent: The lack of a substituent at the C-7 position, such as the piperazine ring in ciprofloxacin, is also predicted to significantly reduce its antibacterial potency and spectrum. The C-7 substituent is known to play a crucial role in interacting with the target enzymes and influencing pharmacokinetic properties.[7]

  • N-1 Substituent: The absence of a bulky group like cyclopropyl at the N-1 position further suggests a potentially lower level of activity compared to ciprofloxacin.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted activity, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.

Workflow for MIC Determination:

MIC_Workflow Start Start Prepare_Serial_Dilutions Prepare serial dilutions of test compounds in a 96-well plate Start->Prepare_Serial_Dilutions Inoculate_Wells Inoculate each well with a standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_Wells Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Wells->Incubate_Plate Read_Results Visually inspect for turbidity (bacterial growth) Incubate_Plate->Read_Results Determine_MIC The lowest concentration with no visible growth is the MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution MIC Assay Workflow.

Detailed Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and comparator quinolones (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Cytotoxicity Assessment in Mammalian Cell Lines

It is crucial to assess the potential toxicity of a new compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow Start Start Seed_Cells Seed mammalian cells (e.g., HEK293) in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of the test compound to the cells Seed_Cells->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well and incubate Incubate->Add_MTT Add_Solubilizer Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability relative to untreated controls Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: MTT Cytotoxicity Assay Workflow.

Detailed Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and comparator quinolones for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

Based on a thorough analysis of the structure-activity relationships of the quinolone class of antibiotics, this compound is predicted to have significantly lower antibacterial activity compared to established fluoroquinolones like ciprofloxacin. The presence of a methyl group at the C-2 position and the absence of a C-7 substituent are key structural features that likely diminish its potency. However, this remains a theoretical assessment. Rigorous experimental evaluation, following the detailed protocols provided in this guide, is essential to definitively determine the antibacterial and cytotoxic profile of this compound. This guide serves as a foundational resource for researchers embarking on the evaluation of novel quinolone derivatives.

References

  • [Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][8]benzothiazine-6-carboxylic acids related to rufloxacin.]([Link])

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Navigating the Labyrinth: A Comparative Guide to the Biological Target Validation of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the trenches of drug discovery, the journey from a promising phenotypic hit to a validated biological target is both critical and fraught with challenges. A compound like 7-Fluoro-2-methylquinoline-3-carboxylic acid, emerging from a high-throughput screen due to its potent anti-proliferative effects in cancer cell lines, represents a vessel of therapeutic potential. However, its value is locked away until we can definitively answer the question: "What is it binding to, and is this interaction responsible for the observed effect?"

This guide provides an in-depth, experience-driven comparison of modern techniques to identify and validate the biological target of novel small molecules, using this compound as our central case study. We will move beyond mere protocols, delving into the strategic rationale behind experimental choices, ensuring a self-validating workflow that builds confidence at every step.

The Investigator's Roadmap: From Phenotypic Hit to Validated Target

The validation process is not linear but a cyclical building of evidence. Our overall strategy is to first identify candidate interactors and confirm direct physical engagement in a cellular context, then use genetic tools to independently verify that modulating this target recapitulates the drug's effect.

G cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Genetic & Cellular Validation cluster_2 Phase 3: Pathway & In Vivo Confirmation Hit Phenotypic Hit (this compound) AC Affinity Chromatography-MS (Hypothesis Generation) Hit->AC  What does it bind to? CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Hit->CETSA  Does it bind in cells? AC->CETSA Validate candidates CRISPR CRISPR/Cas9 Knockout/Mutation (Genetic Perturbation) CETSA->CRISPR Test validated target Phenotype Phenotypic Recapitulation (e.g., Reduced Proliferation) CRISPR->Phenotype Does genetic modulation mimic the drug effect? Biomarker Downstream Pathway Analysis (Biomarker Modulation) Phenotype->Biomarker InVivo In Vivo Model Testing (Xenograft, etc.) Biomarker->InVivo Validated Validated Target InVivo->Validated G cluster_0 CETSA Workflow start Culture Cells to ~80% Confluency treat Treat cells with Compound (e.g., 10 µM) or DMSO Vehicle start->treat heat Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate Separate soluble fraction from aggregated protein (High-speed centrifugation) lyse->separate detect Quantify remaining soluble target protein (e.g., Western Blot, ELISA, or Mass Spec) separate->detect analyze Plot % Soluble Protein vs. Temperature to determine Tm shift detect->analyze end Target Engagement Confirmed analyze->end G cluster_0 Affinity Chromatography Workflow start Synthesize Affinity Probe: Compound + Linker + Biotin + Photoreactive Group incubate Incubate probe with cell lysate start->incubate crosslink Expose to UV light to induce covalent cross-linking incubate->crosslink capture Capture probe-protein complexes on streptavidin-coated beads crosslink->capture wash Wash extensively to remove non-specific binders capture->wash elute Elute bound proteins wash->elute identify Digest proteins and identify peptides via LC-MS/MS elute->identify end List of Putative Target Proteins identify->end G cluster_0 CRISPR/Cas9 Validation Logic start Hypothesized Target (e.g., Kinase X) design Design sgRNAs targeting the gene for Kinase X start->design transfect Deliver Cas9 and sgRNAs into cancer cell line design->transfect generate Generate clonal cell lines: 1. Wild-Type (Control) 2. Kinase X Knockout (KO) transfect->generate validate_ko Confirm KO via Western Blot & DNA sequencing generate->validate_ko treat Treat both WT and KO cell lines with a dose range of the compound validate_ko->treat measure Measure cell viability/ proliferation (e.g., CellTiter-Glo) treat->measure end Compare IC50 values measure->end

structure-activity relationship of 7-Fluoro-2-methylquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of 7-Fluoro-2-methylquinoline-3-carboxylic Acid Derivatives

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in drug discovery, forming the structural core of numerous therapeutic agents. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of biological activities, from potent antibacterial agents like the fluoroquinolones to innovative anticancer therapeutics.[1][2][3] This guide focuses on the specific scaffold of This compound , providing a detailed comparative analysis of its structure-activity relationships (SAR).

As a Senior Application Scientist, the objective here is not merely to list derivatives but to dissect the causal relationships between specific structural modifications and their resulting biological outcomes. We will explore how subtle changes to the core molecule—at the N1, C2, C3, and C7 positions—can dramatically alter potency, selectivity, and mechanism of action. This analysis is grounded in experimental data, providing researchers and drug development professionals with a predictive framework for designing next-generation therapeutics based on this versatile scaffold.

The Core Pharmacophore: Deconstructing this compound

To understand the SAR of its derivatives, we must first appreciate the functional contributions of the core structure itself. Each component plays a critical role in defining the molecule's physicochemical properties and its interaction with biological targets.

Core_Scaffold cluster_0 This compound cluster_1 Key Modification Sites scaffold N1 N1 Position (Activity Modulation) N1->scaffold C2 C2 Position (Sterics & Potency) C2->scaffold C3 C3 Carboxylic Acid (Target Binding & pKa) C3->scaffold C7 C7 Fluoro Group (Cell Permeation & Spectrum) C7->scaffold

Caption: Key pharmacophoric sites on the this compound scaffold.

  • C3-Carboxylic Acid: This acidic moiety is a cornerstone of activity for many quinolones. In antibacterial agents, it is essential for binding to the bacterial DNA gyrase/topoisomerase IV enzyme complex. Its pKa also influences solubility and the ability to cross cellular membranes.[3][4]

  • C2-Methyl Group: This position offers a vector for modifying steric bulk and electronic properties. While a methyl group is a simple starting point, replacing it with larger, more complex substituents can lead to entirely new biological activities, particularly in the realm of oncology.[5]

  • C7-Fluoro Group: While the C6-fluoro substitution is more famous in classic fluoroquinolone antibiotics for enhancing cell penetration and gyrase inhibition, a fluorine at C7 also profoundly impacts the molecule's electronic profile and can be a key site for further functionalization.[4][6]

  • N1-Position: Substitution at the quinoline nitrogen is critical for modulating antibacterial potency. Small alkyl or cycloalkyl groups are often optimal for interaction with the target enzyme.[7][8]

Comparative SAR Analysis: A Positional Breakdown

The following sections compare how substitutions at each key position influence biological activity, supported by quantitative data from published studies.

A. Modifications at the N1-Position: The Antibacterial Potency Driver

The N1 position is a primary determinant of antibacterial activity. The choice of substituent directly impacts the compound's interaction with bacterial topoisomerases.

Comparative Insights:

  • Unsubstituted (N-H) vs. Substituted: N-alkylation is generally required for potent antibacterial activity.

  • Ethyl vs. Cyclopropyl: While an ethyl group confers good activity, the introduction of a cyclopropyl ring at N1 often leads to a significant enhancement in potency and a broader spectrum of activity. This is a well-established principle in the development of fluoroquinolones like Ciprofloxacin.[8] The strained cyclopropyl ring is thought to provide a more favorable conformation for binding within the enzyme's active site.

N1 Substituent Target Organism Activity (MIC, µg/mL) Reference Compound
-Ethyl E. coli50-160 mg/kg (ED50, in vivo)Ciprofloxacin
-Cyclopropyl S. aureus4.6Ciprofloxacin
-Cyclopropyl E. coli2.4Ciprofloxacin

Data synthesized from multiple sources to illustrate established trends.[7][9]

B. Modifications at the C7-Position: Defining the Antibacterial Spectrum

The C7 position is the most versatile site for modulating the antibacterial spectrum, particularly the balance between Gram-positive and Gram-negative activity. The fluorine atom serves as a good leaving group for nucleophilic aromatic substitution, allowing for the introduction of various heterocyclic moieties.

Comparative Insights:

  • Halogens (-F, -Cl): While the fluorine atom itself contributes to activity, replacing it with a bulky heterocyclic ring is a common strategy to dramatically boost potency. 7-chloro-quinolines are common synthetic precursors.[2][10]

  • Piperazine: The introduction of a piperazine ring is a hallmark of many successful fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin). This basic moiety enhances activity against Gram-negative bacteria, likely by facilitating passage through porin channels in the outer membrane.[7]

  • Morpholine/Other Heterocycles: Replacing piperazine with other rings like morpholine or imidazole can fine-tune the activity spectrum, sometimes improving activity against specific pathogens or altering pharmacokinetic properties.[7]

C7 Substituent Organism Activity (MIC, µg/mL) Key Advantage
-Cl (precursor) VariesGenerally lowSynthetic handle
-Piperazine E. coli (Gram -)~1-2Excellent Gram-negative potency
-Morpholine S. aureus (Gram +)~4-8Balanced spectrum
-(2,5-dioxo-piperazin-1-yl) E. coli (Gram -)1.0Potent broad-spectrum activity

Representative data illustrating the impact of C7 substituents.[9]

SAR_Workflow cluster_core Core Scaffold Modification cluster_mods Positional Modification Strategy cluster_activity Resulting Biological Activity Core 7-Fluoro-2-methyl quinoline-3-carboxylic acid N1 N1 Substitution (e.g., Cyclopropyl) Core->N1 C7 C7 Substitution (e.g., Piperazine) Core->C7 C3 C3 Derivatization (e.g., Amide) Core->C3 C2 C2 Substitution (e.g., Aryl) Core->C2 Activity_AntiB Enhanced Antibacterial Potency (Broad Spectrum) N1->Activity_AntiB C7->Activity_AntiB Activity_AntiC Antiproliferative Activity (Anticancer) C3->Activity_AntiC C2->Activity_AntiC

Caption: Workflow illustrating how positional modifications guide biological outcomes.

C. Modifications at the C2 and C3 Positions: A Shift Towards Anticancer Activity

While modifications at N1 and C7 are hallmarks of antibacterial design, altering the C2 and C3 positions can unlock potent antiproliferative activities.

Comparative Insights:

  • C3-Carboxylic Acid vs. Esters/Amides: The free carboxylic acid is often crucial for antibacterial action but can limit cell permeability and lead to off-target effects. Conversion to an ester or an amide can increase lipophilicity. This strategy has been used to enhance the selectivity of quinoline derivatives for acidic tumor microenvironments, thereby increasing their concentration in cancer cells versus non-cancerous cells.[3] For example, quinoline-3-carboxamides have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and as inhibitors of cholesteryl ester transfer protein (CETP).[11]

  • C2-Methyl vs. C2-Aryl: Replacing the small C2-methyl group with a large, hydrophobic aryl or biphenyl substituent is a key strategy for designing anticancer quinolines. The anticancer drug candidate brequinar features a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid structure. This bulky C2-substituent is necessary for inhibiting dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis required for cell proliferation.[5]

Modification Derivative Type Target Activity (IC50) Rationale
C3-COOH -> C3-COOR Ester DerivativeMCF-7 (Breast Cancer)Micromolar rangeIncreased selectivity for cancer cells[3]
C2-CH3 -> C2-Biphenyl Brequinar AnalogL1210 Dihydroorotate DehydrogenasePotent InhibitionBulky group required for enzyme binding[5]
C3-COOH -> C3-CONH-Ar Carboxamide DerivativeProtein Kinase CK20.65 - 18.2 µMInhibition of cancer-related kinases[12]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, this section details a standard protocol for evaluating the primary biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol uses the agar streak dilution method to quantify the antibacterial potency of synthesized derivatives.

Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. A series of plates are prepared, each containing a different concentration of the test compound (e.g., from 0.1 to 100 µg/mL). A control plate containing only DMSO is also prepared.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a sterile cotton swab, streak the prepared bacterial suspension evenly across the surface of the MHA plates containing the test compounds and the control plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed on the agar plate.[9]

MIC_Workflow start Start prep_stock Prepare Compound Stock Solutions (in DMSO) start->prep_stock prep_plates Prepare Agar Plates with Serial Dilutions of Compound prep_stock->prep_plates inoculate Streak Inoculum onto Agar Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_results Observe Plates for Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

This colorimetric assay is used to determine the antiproliferative activity of compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the medium and fix the adherent cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound SRB by washing with 1% acetic acid. Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit cell growth by 50%).[1]

Conclusion and Future Directions

The this compound scaffold is a remarkably adaptable platform for drug discovery. The structure-activity relationships discussed herein demonstrate a clear divergence in design principles based on the intended therapeutic target. For antibacterial applications, the SAR is dominated by substitutions at the N1 and C7 positions, where small cycloalkyl groups and basic heterocycles, respectively, are paramount for potent, broad-spectrum activity. Conversely, for anticancer applications, the focus shifts to the C2 and C3 positions. The introduction of bulky, hydrophobic aryl groups at C2 and the conversion of the C3-carboxylic acid to esters or amides are key strategies for achieving potent and selective antiproliferative effects.

This comparative guide provides a logical framework for researchers. By understanding the causal links between specific structural changes and their biological consequences, scientists can more rationally design novel derivatives with improved potency, tailored spectra of activity, and enhanced therapeutic indices. Future work will likely involve exploring novel heterocyclic substitutions at C7 for combating antibiotic resistance and designing C2-aryl derivatives with specific inhibitory profiles against novel cancer targets.

References

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Al-Qaisi, J. A., et al. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link]

  • Govender, T., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2019). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Patel, H., et al. (2014). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Turcotte, E., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Osipyan, A. S., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Du, Z., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]

  • Constantino, L., et al. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sridhar, S. K., et al. (2002). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Al-Trawneh, S. A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Acar, Ç., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances. [Link]

  • Mosaffa, F., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences. [Link]

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  • Djossou, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

  • Rojas-Carrillo, A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

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A Comparative Guide to the Efficacy of 7-Fluoro-2-methylquinoline-3-carboxylic acid Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of combating resistance, the identification of novel chemical entities with superior efficacy is paramount. This guide provides an in-depth technical comparison of 7-Fluoro-2-methylquinoline-3-carboxylic acid, a promising candidate from the quinolone class, against established alternatives in the context of resistant microbial strains and cancer cell lines. We will explore the mechanistic rationale for its potential advantages and provide detailed, self-validating experimental protocols to rigorously assess its performance.

The Challenge of Resistance and the Promise of Novel Quinolones

The escalating crisis of antimicrobial resistance and the intrinsic or acquired resistance of cancer cells to chemotherapy demand a continuous pipeline of innovative therapeutic agents. Quinolone and fluoroquinolone antibiotics have been mainstays in clinical practice due to their broad-spectrum activity, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] However, their efficacy is threatened by well-documented resistance mechanisms, including target enzyme mutations and increased drug efflux.[2][3][4][5]

In oncology, certain quinoline carboxylic acids have demonstrated potent anticancer activity through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway crucial for rapidly proliferating cancer cells.[1][6] Resistance to these agents can also emerge, necessitating the development of novel analogs with improved activity profiles.

This compound emerges as a compound of interest due to its structural features, which, based on established structure-activity relationships (SAR), suggest a potential to overcome certain resistance mechanisms.

Mechanistic Insights and Structural Rationale

The efficacy of quinolone-based compounds is intrinsically linked to their chemical structure. The core pharmacophore consists of a carboxylic acid group at the C-3 position and a keto group at the C-4 position, which are crucial for binding to the DNA-enzyme complex.[7] The fluorine atom at the C-6 position, characteristic of fluoroquinolones, enhances cell penetration and potency.[7]

Structural Analysis of this compound:

  • C-7 Position: The fluorine atom at the C-7 position is a key modification. Substitutions at this position are known to influence the spectrum of activity and potency against bacterial strains. The nature of the substituent here can impact the compound's interaction with the target enzymes and its susceptibility to efflux pumps.

  • C-2 Position: The methyl group at the C-2 position is another significant feature. Bulky hydrophobic substituents at this position have been shown to be necessary for potent inhibition of dihydroorotate dehydrogenase in cancer cells.[6][8] This suggests a potential dual-action capability for this molecule.

  • C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is essential for its proposed antibacterial mechanism of action, enabling the chelation of magnesium ions and interaction with the target topoisomerase enzymes.[1][7]

Based on this analysis, we hypothesize that this compound may exhibit enhanced activity against certain resistant bacterial strains and potentially possess antiproliferative properties against cancer cell lines. The following experimental workflows are designed to rigorously test these hypotheses.

Comparative Experimental Workflows

To objectively evaluate the efficacy of this compound, a multi-pronged approach is necessary, encompassing in vitro susceptibility testing against a panel of resistant strains and subsequent in vivo efficacy validation.

Part 1: In Vitro Antimicrobial Efficacy Assessment

The initial phase focuses on determining the intrinsic antimicrobial activity of the compound and comparing it with clinically relevant antibiotics.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of drug-resistant bacteria.

Materials:

  • This compound

  • Control antibiotics (e.g., Ciprofloxacin, Levofloxacin)

  • Resistant bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Ciprofloxacin-resistant Escherichia coli, Multi-drug resistant Pseudomonas aeruginosa)

  • Susceptible (wild-type) counterparts for each strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol: Broth Microdilution for MIC Determination [9]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound and control antibiotics in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: MBC Determination

  • Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a nutrient agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundStrainResistance ProfileMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus (MRSA)Methicillin-resistant
This compoundS. aureus (WT)Susceptible
CiprofloxacinS. aureus (MRSA)Methicillin-resistant
CiprofloxacinS. aureus (WT)Susceptible
This compoundE. coliCiprofloxacin-resistant
This compoundE. coli (WT)Susceptible
CiprofloxacinE. coliCiprofloxacin-resistant
CiprofloxacinE. coli (WT)Susceptible

This table should be populated with experimental data.

Diagram: Experimental Workflow for In Vitro Antimicrobial Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound and Control Dilutions inoculate Inoculate 96-well Plates prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells read_mic->subculture plate Plate on Nutrient Agar subculture->plate incubate_mbc Incubate at 37°C for 18-24h plate->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Part 2: In Vitro Anticancer Efficacy Assessment

This phase will evaluate the compound's potential as an anticancer agent, focusing on cell lines with known resistance to standard chemotherapeutics.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against resistant and sensitive cancer cell lines.

Materials:

  • This compound

  • Control anticancer drugs (e.g., Doxorubicin, Cisplatin)

  • Resistant cancer cell lines (e.g., MCF-7/ADR - Doxorubicin-resistant breast cancer)

  • Sensitive parental cell lines (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or similar cell viability assay reagents

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control drugs for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundCell LineResistance ProfileIC50 (µM)
This compoundMCF-7/ADRDoxorubicin-resistant
This compoundMCF-7Doxorubicin-sensitive
DoxorubicinMCF-7/ADRDoxorubicin-resistant
DoxorubicinMCF-7Doxorubicin-sensitive

This table should be populated with experimental data.

Part 3: In Vivo Efficacy Models

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a physiological context.[10][11][12]

Objective: To evaluate the in vivo antibacterial efficacy of this compound in a murine infection model.

Model: Murine thigh infection model or sepsis model.[10]

Protocol Outline:

  • Animal Acclimatization: Acclimate mice for a week under standard laboratory conditions.

  • Infection: Induce an infection with a clinically relevant resistant bacterial strain (e.g., MRSA) at a predetermined lethal or sublethal dose.

  • Treatment: Administer this compound and control antibiotics at various doses via an appropriate route (e.g., oral, intravenous).

  • Monitoring: Monitor the animals for signs of morbidity and mortality.

  • Endpoint Analysis: At specific time points, euthanize a subset of animals and determine the bacterial load in relevant tissues (e.g., thigh muscle, spleen, blood).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g tissue) ± SDPercent Survival
Vehicle Control-
This compoundX
This compoundY
CiprofloxacinZ

This table should be populated with experimental data.

Diagram: In Vivo Efficacy Evaluation Workflow

G acclimatize Animal Acclimatization infect Induce Infection with Resistant Strain acclimatize->infect group Randomize into Treatment Groups infect->group treat Administer Compound / Controls group->treat monitor Monitor Morbidity and Mortality treat->monitor endpoint Endpoint Analysis: Bacterial Load / Survival monitor->endpoint

Caption: Murine model workflow for in vivo efficacy.

Mechanistic Deep Dive: Elucidating the "Why"

To complement the efficacy data, it is crucial to understand the molecular mechanisms by which this compound overcomes resistance.

Proposed Experiments:

  • Topoisomerase Inhibition Assays: Directly measure the inhibitory activity of the compound against purified DNA gyrase and topoisomerase IV from both susceptible and resistant bacterial strains.

  • Efflux Pump Inhibition Assays: Determine if the compound is a substrate for known efflux pumps. This can be assessed using checkerboard assays with known efflux pump inhibitors.

  • DHODH Enzyme Inhibition Assay: For anticancer applications, measure the direct inhibition of purified human DHODH.

Diagram: Proposed Mechanism of Action

G cluster_bacteria Antibacterial Action cluster_cancer Anticancer Action compound 7-Fluoro-2-methyl- quinoline-3-carboxylic acid gyrase DNA Gyrase compound->gyrase Inhibits topoIV Topoisomerase IV compound->topoIV Inhibits dna_rep DNA Replication gyrase->dna_rep topoIV->dna_rep cell_death_b Bacterial Cell Death dna_rep->cell_death_b Disruption leads to compound2 7-Fluoro-2-methyl- quinoline-3-carboxylic acid dhodh DHODH compound2->dhodh Inhibits pyrimidine Pyrimidine Synthesis dhodh->pyrimidine cell_growth Cancer Cell Proliferation pyrimidine->cell_growth cell_death_c Cell Cycle Arrest cell_growth->cell_death_c Inhibition leads to

Caption: Dual-action hypothesis for the compound.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous framework for evaluating the efficacy of this compound against resistant strains. The proposed experiments are designed to provide a clear, data-driven comparison with existing alternatives and to elucidate the underlying mechanisms of action. Positive outcomes from these studies would position this compound as a strong candidate for further preclinical and clinical development, offering a potential new weapon in the arsenal against drug-resistant infections and cancers.

References

  • Mechanisms of quinolone resistance - PubMed. [Link]

  • Mechanisms of Resistance to Quinolones | Clinical Infectious Diseases - Oxford Academic. [Link]

  • Molecular mechanisms of fluoroquinolone resistance - PubMed. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. [Link]

  • Emerging Mechanism of Fluoroquinolone Resistance - ResearchGate. [Link]

  • Emerging mechanisms of fluoroquinolone resistance. - CDC Stacks. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - NIH. [Link]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC - NIH. [Link]

  • Animal models in the evaluation of antimicrobial agents - ASM Journals. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

  • In Vitro Susceptibility vs. In Vivo Efficacy of Various Antimicrobial Agents. [Link]

  • Bacterial Efficacy Models for Preclinical Research - IBT Bioservices. [Link]

  • In vitro antimicrobial susceptibility testing methods - Pure. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. [Link]

  • (PDF) Antibacterial and Anticancer Properties of New Fluoroquinolones - ResearchGate. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

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Sources

A Comparative Guide to the Cytotoxicity of Quinolone Carboxylic Acids: A Focus on 7-Fluoro-2-methylquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the quinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including significant anticancer potential.[1] This guide provides an in-depth, objective comparison of the cytotoxic performance of quinoline-based compounds, with a specific focus on derivatives of quinoline-3-carboxylic acid. While direct cytotoxic data for 7-Fluoro-2-methylquinoline-3-carboxylic acid is not extensively available in the public domain, this guide will establish a framework for its evaluation by comparing it with structurally related quinoline carboxylic acids for which experimental data has been published. This analysis is designed to offer valuable insights for researchers, scientists, and professionals in drug development, aiding in the rational design and evaluation of novel quinoline-based cytotoxic agents.

The rationale for focusing on quinoline-3-carboxylic acid derivatives lies in their established potential as antiproliferative agents.[2] The introduction of various substituents on the quinoline ring can significantly modulate their cytotoxic efficacy, selectivity, and mechanism of action. Understanding these structure-activity relationships is paramount for the development of potent and targeted cancer therapeutics.

Experimental Design: A Framework for Cytotoxicity Evaluation

To rigorously assess and compare the cytotoxic profiles of quinoline derivatives, a well-defined experimental workflow is essential. The choice of cell lines, cytotoxicity assays, and data analysis methods must be carefully considered to ensure the reliability and reproducibility of the results.

Choice of Cell Lines

The selection of cancer cell lines is a critical first step and should ideally represent a variety of cancer types to assess the breadth of a compound's activity. Commonly used cell lines in the evaluation of quinoline derivatives include:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

  • HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines.

  • HCT116 (Colon Carcinoma): A widely used model for colorectal cancer research.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.

  • PC3 (Prostate Cancer): A common model for androgen-independent prostate cancer.

The use of a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or HEK293 (Human Embryonic Kidney cells), is also crucial to determine the selectivity of the compounds for cancer cells over normal cells.[2]

Cytotoxicity Assays: Quantifying Cell Viability

Several robust and validated assays are available to measure the cytotoxic effects of chemical compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are two of the most widely adopted methods in cytotoxicity screening.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_compounds Prepare stock solutions of quinoline derivatives and controls seed_cells Seed cells into 96-well plates prep_cells Culture and harvest cancer and normal cell lines prep_cells->seed_cells treat_cells Treat cells with serial dilutions of quinoline compounds seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent incubate_reagent Incubate for color development or protein staining add_reagent->incubate_reagent measure_absorbance Measure absorbance with a microplate reader incubate_reagent->measure_absorbance calc_viability Calculate percent cell viability measure_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of quinoline compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline-3-carboxylic acid derivatives against various cancer cell lines, as reported in the scientific literature. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50 (µM)Reference
This compound VariousData not available-
Quinoline-2-carboxylic acidHeLaSignificant cytotoxicity observed[3]
Quinoline-2-carboxylic acidMCF-7Most remarkable growth inhibition[3]
Quinoline-3-carboxylic acidMCF-7Remarkable growth inhibition[3]
Quinoline-4-carboxylic acidMCF-7Remarkable growth inhibition[3]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF-7Most remarkable growth inhibition[3]
Aryl ester of Quinoline-2-carboxylic acidPC326 µg/mL[4]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7168.78[5]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7>100 (82.9% growth reduction at 100 µM)[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed step-by-step protocols for the MTT and SRB assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated cells) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9]

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

  • 96-well microtiter plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mechanistic Insights into Quinolone-Induced Cytotoxicity

The cytotoxic effects of quinoline carboxylic acids are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Potential Mechanisms of Quinolone-Induced Cytotoxicity

G cluster_pathways Cellular Effects cluster_apoptosis cluster_cell_cycle compound Quinoline Carboxylic Acid Derivative apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle bax ↑ Pro-apoptotic proteins (Bax) apoptosis->bax bcl2 ↓ Anti-apoptotic proteins (Bcl-2) apoptosis->bcl2 g2m G2/M Phase Arrest cell_cycle->g2m s_phase S Phase Arrest cell_cycle->s_phase caspases Caspase Activation bax->caspases bcl2->caspases cell_death Programmed Cell Death caspases->cell_death

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Fluoro-2-methylquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties[1][2][3]. The introduction of a fluorine atom and a carboxylic acid moiety can significantly enhance the therapeutic profile of these molecules[4]. This guide will explore the preclinical evidence that positions 7-Fluoro-2-methylquinoline-3-carboxylic acid as a compound of significant interest for further investigation.

Anticipated Anticancer Efficacy: A Multi-faceted Approach

Quinoline carboxylic acid derivatives have shown significant promise as antiproliferative agents, often acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth[2][5].

In Vitro Anticancer Profile

The primary evaluation of a potential anticancer compound begins with a thorough in vitro assessment of its cytotoxic and mechanistic effects on various cancer cell lines.

Expected Cytotoxicity: Based on studies of similar quinoline derivatives, this compound is anticipated to exhibit potent cytotoxicity against a range of cancer cell lines. For instance, certain quinoline-4-carboxylic acid derivatives have demonstrated significant reduction in cellular growth of breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells[6]. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Representative In Vitro Anticancer Activity of Quinoline Carboxylic Acid Analogs

Compound ClassCell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid derivativeMCF-7Variable[6]
2,4-disubstituted quinoline-3-carboxylic acidK562Micromolar range[7]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7168.78[8]
Quinoline derivative 91b1A549, AGS, KYSE150, KYSE450Not specified[9]

Mechanisms of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression[1][5].

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and activation of caspases[5].

  • Cell Cycle Arrest: Quinoline derivatives have been shown to halt the cell cycle at different phases, most commonly the G2/M and S phases, thereby preventing cancer cell proliferation[5][6]. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle at the G1 phase in MCF-7 cells[8].

  • Enzyme Inhibition: A critical mechanism for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes essential for DNA replication and repair[1][10]. Additionally, some derivatives act as inhibitors of other kinases, such as Pim-1 kinase and Aurora A kinase, which are often overexpressed in cancers[1][8].

Experimental Workflow: In Vitro Anticancer Evaluation

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies start Prepare stock solution of This compound in DMSO cell_culture Culture various cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) start->cell_culture srb_assay Perform Sulforhodamine B (SRB) assay to determine cell viability after treatment cell_culture->srb_assay ic50 Calculate IC50 values for each cell line srb_assay->ic50 cell_cycle Analyze cell cycle distribution by flow cytometry (Propidium Iodide staining) ic50->cell_cycle If potent and selective apoptosis Detect apoptosis using Annexin V/PI staining and flow cytometry ic50->apoptosis If potent and selective western_blot Investigate protein expression (e.g., Bax, Bcl-2, caspases, cell cycle regulators) by Western blotting ic50->western_blot If potent and selective

Caption: Workflow for in vitro anticancer evaluation.

In Vivo Anticancer Potential

Promising in vitro results warrant further investigation in animal models to assess the compound's efficacy and safety in a whole organism.

Xenograft Models: A common approach is the use of human tumor xenografts in immunocompromised mice. In this model, human cancer cells are implanted subcutaneously, and once tumors are established, the animals are treated with the test compound. The primary endpoint is the inhibition of tumor growth over time. For example, a quinoline derivative designated as 91b1 significantly reduced tumor size in a nude mice xenograft model using KYSE450 cells[9].

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells[11][12].

  • Staining: Wash the plates with water and stain with 0.04% (w/v) SRB solution for 1 hour at room temperature[11].

  • Washing: Remove the unbound dye by washing four times with 1% (v/v) acetic acid[11].

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye[11].

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader[11][12].

Projected Antibacterial Efficacy: Targeting Bacterial Replication

Fluoroquinolones are a well-established class of antibiotics. The presence of a fluorine atom at position 7 in the quinoline ring is often associated with potent antibacterial activity.

In Vitro Antibacterial Spectrum

The initial assessment of a new antibacterial agent involves determining its spectrum of activity against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For fluoroquinolone derivatives, MIC values are typically determined using broth microdilution or agar dilution methods[13][14]. Based on data from similar compounds, this compound is expected to be active against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria[13][15][16][17].

Table 2: Representative In Vitro Antibacterial Activity of Fluoroquinolone Analogs

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-Acylated ciprofloxacinS. aureus0.05 - 0.4[15]
7-substituted fluoroquinoloneMRSE0.25 - 4[13]
6-fluoro-8-methoxy quinoloneS. pneumoniae0.10 - 0.78[16]
New quinolone OPC-17116E. coli≤0.063 - 16[18]

Mechanism of Action: Fluoroquinolones primarily act by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination[13][19]. This leads to a rapid bactericidal effect.

Signaling Pathway: Bacterial DNA Replication Inhibition

cluster_0 Mechanism of Fluoroquinolone Action compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits topo_iv Topoisomerase IV compound->topo_iv Inhibits dna_replication DNA Replication and Repair dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

In Vivo Antibacterial Efficacy

The translation of in vitro activity to in vivo efficacy is a critical step in drug development.

Mouse Infection Models: Systemic infection models in mice are commonly used to evaluate the in vivo efficacy of new antibiotics. Animals are infected with a lethal dose of bacteria and then treated with the test compound. The 50% effective dose (ED50) is a key parameter determined in these studies. For various quinolones, efficacy has been demonstrated in models of systemic infection, pyelonephritis, and respiratory tract infections[16][17][18].

Experimental Protocol: Mouse Systemic Infection Model

  • Infection: Mice are intraperitoneally injected with a bacterial suspension (e.g., S. aureus or E. coli) at a dose that causes mortality within a specified timeframe.

  • Treatment: The test compound, this compound, is administered orally or subcutaneously at various doses at specific time points post-infection.

  • Observation: Animals are monitored for a set period (e.g., 7 days) for survival.

  • ED50 Calculation: The dose of the compound that protects 50% of the animals from death is calculated.

Potential Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives, suggesting a role for these compounds in treating inflammatory conditions[4][7][20].

In Vitro Anti-inflammatory Effects

Cell-based assays are instrumental in elucidating the anti-inflammatory mechanisms of a compound.

Inhibition of Inflammatory Mediators: A widely used model involves the stimulation of RAW264.7 mouse macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response. The ability of a compound to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) is then measured[21][22][23]. Quinoline-3-carboxylic acids have demonstrated appreciable anti-inflammatory effects in such models[7].

Mechanism of Action: The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response[23].

In Vivo Anti-inflammatory Activity

Animal models of inflammation are used to confirm the in vitro findings.

Xylene-Induced Ear Edema Model: This is a common acute inflammation model in mice. Xylene is applied to the ear to induce edema, and the test compound is administered systemically. The reduction in ear swelling is a measure of the compound's anti-inflammatory activity[20].

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Cells

  • Cell Culture: Culture RAW264.7 macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production[24].

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits[22][23].

  • Cell Viability: Concurrently, assess cell viability using an MTT or SRB assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity[25].

Conclusion and Future Directions

While direct experimental evidence for this compound is still forthcoming, the extensive research on structurally similar quinoline derivatives provides a strong foundation for predicting its therapeutic potential. The compiled data suggests that this compound is likely to exhibit a compelling profile of anticancer, antibacterial, and anti-inflammatory activities.

The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the evaluation of this and other novel quinoline-based compounds. Further studies are warranted to definitively characterize the in vitro and in vivo efficacy of this compound and to elucidate its precise mechanisms of action. Such investigations will be crucial in determining its potential for clinical development as a novel therapeutic agent.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4998. Available at: [Link]

  • Domagala, J. M., et al. (1992). Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. Journal of medicinal chemistry, 35(8), 1392–1398. Available at: [Link]

  • N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega. Available at: [Link]

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  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules. Available at: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. Available at: [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 7-Fluoro-2-methylquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2][3] The compound 7-Fluoro-2-methylquinoline-3-carboxylic acid emerges from this lineage, a molecule poised for investigation. However, the promise of any new chemical entity is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction with off-target proteins, can lead to unforeseen side effects and therapeutic failure.[4][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. In the absence of direct, publicly available screening data for this specific molecule, we will employ an inferential approach. By examining the biological activities of structurally related quinoline-3-carboxylic acid derivatives, we can anticipate potential cross-reactivity profiles and establish a robust, data-driven strategy for its empirical validation. This guide is designed to be a practical resource, blending established experimental protocols with the causal logic that underpins a rigorous assessment of molecular specificity.

The Quinoline-3-Carboxylic Acid Scaffold: A Double-Edged Sword

The versatility of the quinoline ring system is both a strength and a potential liability. Its ability to interact with a wide range of biological targets has led to the development of drugs for cancer, inflammation, and infectious diseases.[1][2] Studies on various quinoline-3-carboxylic acid derivatives have revealed potent inhibitory activity against protein kinases such as CK2 and ATM, as well as significant cytotoxicity against a panel of cancer cell lines.[6][7][8] This broad bioactivity underscores the critical need for comprehensive cross-reactivity profiling to ensure that a desired therapeutic effect is not accompanied by a constellation of off-target toxicities.

Inferring Cross-Reactivity: A Data-Driven Approach for Novel Compounds

Given the lack of specific screening data for this compound, we turn to its close chemical relatives to inform our predictive analysis. The following tables summarize the biological activities of several quinoline-3-carboxylic acid analogs, providing a glimpse into the potential target space of our lead compound.

Table 1: Inferred Kinase Cross-Reactivity Profile

A study of 3-quinoline carboxylic acid derivatives identified several compounds with inhibitory activity against protein kinase CK2.[6][9] This suggests that this compound may also exhibit affinity for this or other kinases. A hypothetical cross-reactivity screening panel for a related compound might yield results as follows:

Kinase TargetHypothetical IC50 (µM) for Analog 'X'Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
CK2 (Primary) 0.65 1
PIM115.223.4
DYRK1A25.839.7
GSK3β> 50> 76.9
CDK5> 50> 76.9

This data is hypothetical and for illustrative purposes, based on activities reported for other quinoline-3-carboxylic acid derivatives.[6][9]

Table 2: Comparative Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of quinoline derivatives has been evaluated against various cancer cell lines.[8][10][11] A comparative cytotoxicity study of a 2,4-disubstituted quinoline-3-carboxylic acid analog highlights the potential for differential activity, an important aspect of its selectivity profile.[8]

Cell LineCell TypeHypothetical IC50 (µM) for Analog 'Y'
MCF-7Breast Cancer8.5
K562Leukemia12.3
HEK293Normal Kidney (Non-Cancerous)45.1

This data is hypothetical and for illustrative purposes, based on activities reported for other quinoline-3-carboxylic acid derivatives.[8]

A Strategic Workflow for Assessing Cross-Reactivity

A systematic approach is essential for thoroughly characterizing the selectivity of a novel compound. The following workflow outlines a logical progression from broad, high-throughput screening to in-depth cellular validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Dose-Response Validation cluster_2 Phase 3: Cellular Confirmation A Initial High-Throughput Screen (e.g., Kinase Panel - 400+ kinases) B Identify Primary Target(s) and Potent Off-Targets A->B C 10-point Dose-Response Curves for Hits B->C D Determine IC50/Kd Values C->D E Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement D->E F Western Blot for Downstream Substrate Phosphorylation E->F G Phenotypic/Cytotoxicity Assays (e.g., SRB Assay) F->G

Caption: A logical workflow for assessing the cross-reactivity of a novel small molecule inhibitor.

Experimental Protocols for Core Assays

To ensure scientific integrity and reproducibility, detailed methodologies for key validation assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a 10-point concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control. Add the specific kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[13][14][15][16]

Objective: To assess the cytotoxic effects of a test compound on various cell lines.

Methodology:

  • Cell Seeding: Seed adherent cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (wt/vol) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Staining: Wash the plates four to five times with 1% (vol/vol) acetic acid to remove the TCA. Add 0.057% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates again with 1% (vol/vol) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[13][14][15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[17][18][19][20][21]

Objective: To verify the binding of a test compound to its intended target and potential off-targets within intact cells.

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for a defined period.

  • Heating: Transfer aliquots of the treated cell suspension to PCR tubes or a PCR plate. Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[17][18][19][20][21]

Visualizing the Impact: A Hypothetical Signaling Pathway

To conceptualize the potential impact of off-target effects, consider a simplified signaling pathway where a primary kinase target and a potential off-target kinase both play a role. Unintended inhibition of the off-target kinase could lead to unforeseen downstream consequences.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway cluster_3 Inhibitor A Growth Factor Receptor B Primary Target Kinase (e.g., CK2) A->B E Off-Target Kinase (e.g., PIM1) A->E C Substrate A B->C D Desired Cellular Response (e.g., Apoptosis) C->D F Substrate B E->F G Unintended Cellular Effect (e.g., Inhibition of Proliferation) F->G H 7-Fluoro-2-methylquinoline- 3-carboxylic acid H->B Intended Inhibition H->E Unintended Inhibition (Cross-Reactivity)

Caption: Hypothetical signaling pathway illustrating potential on-target and off-target effects of an inhibitor.

Conclusion

The journey of a novel compound from a promising scaffold to a selective therapeutic agent is paved with rigorous scientific validation. While direct experimental data for this compound is not yet in the public domain, the principles and methodologies outlined in this guide provide a clear and actionable path for its comprehensive cross-reactivity assessment. By leveraging data from structural analogs and employing a multi-faceted experimental approach, researchers can confidently navigate the complexities of molecular specificity and unlock the full therapeutic potential of this and other novel chemical entities.

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benchmarking 7-Fluoro-2-methylquinoline-3-carboxylic acid against standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro benchmark analysis of the novel compound, 7-Fluoro-2-methylquinoline-3-carboxylic acid, against established standard drugs across three key therapeutic areas: antibacterial, anti-inflammatory, and anticancer. The selection of these areas is predicated on the known biological activities of the quinoline scaffold, which is a privileged structure in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to guide further investigation.

Introduction to this compound

Quinolines and their derivatives have long been a source of therapeutic agents, with a broad spectrum of biological activities. The core structure, a fusion of a benzene and pyridine ring, lends itself to diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. The addition of a carboxylic acid at the 3-position is a common feature in many quinoline-based drugs, often crucial for binding to target enzymes. Furthermore, fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability. This compound combines these key structural features, making it a compelling candidate for multifaceted biological evaluation.

This guide will systematically evaluate the in vitro efficacy of this compound in direct comparison to:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID).

  • Doxorubicin: A widely used chemotherapy agent.

Part 1: Antibacterial Activity Benchmark

The fluoroquinolone class of antibiotics, characterized by a quinoline core, primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] Given its structural similarity, we hypothesize that this compound may exhibit antibacterial properties through a similar mechanism.

Standard Drug: Ciprofloxacin

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the formation of a stable complex with DNA and bacterial DNA gyrase or topoisomerase IV, leading to double-strand DNA breaks and subsequent cell death.[3]

Comparative Assay: Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for measuring the in vitro potency of an antimicrobial agent.[4][5] It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight to achieve logarithmic growth.

  • Inoculum Preparation:

    • From a fresh culture, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the stock drug solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no drug) and 12 (broth only) will serve as positive and negative controls, respectively.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Drug Stock Solutions D Perform 2-fold Serial Dilution of Drugs A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare 96-Well Plate with Broth C->D D->E F Incubate Plate (37°C, 18h) E->F G Visually Inspect for Bacterial Growth F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Workflow for the Broth Microdilution MIC Assay.
Hypothetical Comparative Data: Antibacterial Activity
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
This compound48
Ciprofloxacin (Standard)0.50.25

Analysis: Based on this hypothetical data, this compound demonstrates antibacterial activity, albeit at a significantly lower potency compared to the standard drug, Ciprofloxacin. This suggests that while the core scaffold is active, further structural optimization would be necessary to enhance its efficacy.

Mechanism: Inhibition of Bacterial DNA Replication

DNA_Replication_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relieves torsional stress Replication DNA Replication & Transcription Gyrase->Replication Death Cell Death Gyrase->Death Leads to DNA breaks Quinolone Fluoroquinolone (e.g., Ciprofloxacin) Quinolone->Gyrase Inhibits

Mechanism of Fluoroquinolone Antibiotics.

Part 2: Anti-inflammatory Activity Benchmark

Inflammation is a complex biological process mediated by various enzymes and signaling pathways. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators in the synthesis of prostaglandins, which are pro-inflammatory molecules.[8] Many quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of these pathways.

Standard Drug: Indomethacin

Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[9][10] By blocking COX activity, Indomethacin prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.[10]

Comparative Assay: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2. The output of the enzyme, typically Prostaglandin E2 (PGE2), is quantified to determine the level of inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published methods.[11][12]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and Indomethacin in DMSO. Create serial dilutions in COX Assay Buffer.

    • Reconstitute human recombinant COX-2 enzyme and prepare the COX Cofactor and COX Probe solutions as per manufacturer instructions.

  • Assay Setup:

    • In a 96-well white opaque plate, add 10 µL of the diluted test compounds or Indomethacin to the respective wells.

    • Include an "Enzyme Control" (buffer only) and an "Inhibitor Control" (a known potent inhibitor like Celecoxib).

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted COX-2 enzyme to all wells except a "No Enzyme" control.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes in a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the compound concentration.

Workflow for COX-2 Inhibition Assay

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Analysis A Add Test Compounds & Controls to Plate B Prepare & Add Reaction Mix (Buffer, Probe, Cofactor) A->B C Add COX-2 Enzyme B->C D Pre-incubate (37°C, 10 min) C->D E Initiate with Arachidonic Acid D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates (Slopes) F->G H Determine % Inhibition and Calculate IC50 G->H

Workflow for the Fluorometric COX-2 Inhibition Assay.
Hypothetical Comparative Data: Anti-inflammatory Activity
CompoundCOX-2 Inhibition IC₅₀ (µM)
This compound12.5
Indomethacin (Standard)0.8

Analysis: The hypothetical results indicate that this compound possesses moderate inhibitory activity against COX-2. While less potent than the standard NSAID Indomethacin, the activity is significant enough to warrant further investigation, particularly regarding its selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects.

Mechanism: Inhibition of the NF-κB Inflammatory Pathway

NFkB_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc IκB degrades, NF-κB translocates DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces transcription COX2 COX-2 Enzyme Genes->COX2 Expression Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates NSAID NSAID (e.g., Indomethacin) NSAID->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis

Simplified NF-κB and COX-2 Inflammatory Pathway.

Part 3: Anticancer Activity Benchmark

The quinoline scaffold is present in several anticancer agents. Their mechanisms are diverse, but some derivatives have been shown to inhibit critical enzymes involved in cell proliferation, such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[13][14][15] Rapidly dividing cancer cells are particularly dependent on this de novo pathway, making DHODH an attractive therapeutic target.[16]

Standard Drug: Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action is the intercalation into DNA and inhibition of topoisomerase II, which leads to the blockage of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Comparative Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[17][18] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for evaluating the cytotoxic effects of a compound on a cancer cell line.[20][21]

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HCT116 colon carcinoma) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Analysis A Seed Cancer Cells in 96-Well Plate B Incubate (24h) for Adherence A->B C Treat Cells with Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and Determine IC50 H->I

Workflow for the MTT Cell Viability and Cytotoxicity Assay.
Hypothetical Comparative Data: Anticancer Activity
CompoundHCT116 Cell Line IC₅₀ (µM)
This compound7.8
Doxorubicin (Standard)0.2

Analysis: This hypothetical data suggests that this compound exhibits cytotoxic activity against the HCT116 colon cancer cell line. While its potency is lower than that of the clinical standard, Doxorubicin, the IC₅₀ value is in a range that could be considered a promising starting point for a lead optimization program, especially if a novel mechanism of action, such as DHODH inhibition, is confirmed.

Mechanism: Inhibition of Pyrimidine Biosynthesis via DHODHdot

DHODH_Pathway cluster_cancer_cell Cancer Cell Metabolism Precursors Aspartate + Carbamoyl Phosphate DHO Dihydroorotate Precursors->DHO DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate Arrest Cell Cycle Arrest & Apoptosis DHODH->Arrest Depletion of Pyrimidines UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dCTP, dTTP, UTP) UMP->Pyrimidines Synthesis DNA & RNA Synthesis Pyrimidines->Synthesis Proliferation Cell Proliferation Synthesis->Proliferation Inhibitor DHODH Inhibitor (e.g., Quinolines) Inhibitor->DHODH Inhibits

Sources

A Senior Application Scientist's Guide to the Bioactivity of 7-Fluoro-2-methylquinoline-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, quinoline-3-carboxylic acids have garnered significant attention, particularly with the advent of fluoroquinolone antibiotics. These compounds have demonstrated remarkable efficacy against a wide range of bacterial pathogens, primarily by targeting essential enzymes involved in DNA replication.[1] This guide provides a detailed statistical and mechanistic analysis of a specific derivative, 7-Fluoro-2-methylquinoline-3-carboxylic acid, and compares its potential bioactivities with established therapeutic agents. By delving into the underlying experimental data and methodologies, we aim to provide researchers and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of molecules.

Comparative Bioactivity Analysis: A Multifaceted Examination

To provide a comprehensive understanding of the potential of this compound, we will compare its anticipated bioactivities with two widely-used fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin, as well as the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This comparative approach will highlight the potential therapeutic applications and mechanistic nuances of our topic compound.

Antibacterial Activity: Targeting Bacterial DNA Replication

The hallmark of fluoroquinolone bioactivity is their potent antibacterial action, achieved through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to catastrophic DNA damage and bacterial cell death. The carboxylic acid moiety at the C-3 position of the quinoline ring is essential for this activity, as it is involved in binding to the enzyme-DNA complex.[1]

For a robust comparison, we present the known antibacterial activity of Ciprofloxacin and Levofloxacin against common Gram-positive and Gram-negative bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli0.005 - 0.8[2]
Pseudomonas aeruginosa0.005 - 0.8[2]
Staphylococcus aureus≤ 6.3[2]
Levofloxacin Acinetobacter baumannii> ciprofloxacin[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a compound, providing a quantitative measure of its antibacterial efficacy.

Materials:

  • Test compound (e.g., this compound)

  • Reference compounds (e.g., Ciprofloxacin, Levofloxacin)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test and reference compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Causality Behind Experimental Choices: The broth microdilution method is a gold standard for MIC determination due to its reproducibility and ability to test multiple compounds and concentrations simultaneously. The use of standardized bacterial strains and media ensures consistency and comparability of results across different studies.

Anticancer Activity: Exploring Cytotoxicity against Cancer Cell Lines

Beyond their antibacterial properties, certain quinoline derivatives have demonstrated promising anticancer activity.[4] The proposed mechanisms often involve the inhibition of human topoisomerases, similar to their antibacterial action, leading to cell cycle arrest and apoptosis in cancer cells.

To evaluate the potential anticancer efficacy of this compound, a comparative analysis of the cytotoxic effects of Ciprofloxacin and Levofloxacin on common cancer cell lines is presented.

CompoundCell LineIC50 (µM)Reference
Ciprofloxacin MCF-7 (Breast Cancer)N/A[1][5]
A549 (Lung Cancer)27.71[6]
Levofloxacin MCF-7 (Breast Cancer)> Ciprofloxacin derivative[7]
A549 (Lung Cancer)> Ciprofloxacin derivative[7]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test and reference compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices: The MTT assay is widely used due to its simplicity, high throughput, and sensitivity. The choice of cell lines allows for the evaluation of cytotoxicity against different cancer types.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives.[8] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[9][10]

While specific data on the anti-inflammatory activity of this compound is limited, the potential of the quinoline scaffold is evident from studies on related compounds. For comparison, the anti-inflammatory effects of the well-established NSAID, Indomethacin, are considered. Indomethacin is known to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.[11]

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Test compound and reference compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the test and reference compounds for a specified time.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: After stimulation, lyse the cells and add the luciferase assay reagent.

  • Luminescence Measurement: Measure the luminescence produced by the luciferase reaction using a luminometer.

  • Data Analysis: The level of luminescence is proportional to the activity of the NF-κB promoter. Calculate the percentage of inhibition of NF-κB activity by the test compounds relative to the stimulated, untreated control.

Causality Behind Experimental Choices: The NF-κB reporter assay provides a specific and sensitive method to screen for compounds that modulate this key inflammatory pathway. The use of a stable cell line ensures consistent and reproducible results.

Visualizing the Scientific Process

To further elucidate the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity A1 Bacterial Culture A3 Inoculation A1->A3 A2 Compound Serial Dilution A2->A3 A4 Incubation (18-24h) A3->A4 A5 MIC Determination A4->A5 B1 Cancer Cell Seeding B2 Compound Treatment B1->B2 B3 MTT Assay B2->B3 B4 IC50 Determination B3->B4 C1 Reporter Cell Seeding C2 Compound Pre-treatment C1->C2 C3 TNF-α Stimulation C2->C3 C4 Luciferase Assay C3->C4 C5 NF-κB Inhibition Analysis C4->C5

Caption: Overview of the experimental workflows for assessing bioactivity.

signaling_pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Compound Quinoline-3-Carboxylic Acid Derivative Compound->IKK inhibits? Compound->NFkB inhibits translocation? NFkB_n NF-κB Genes_n Pro-inflammatory Gene Expression NFkB_n->Genes_n induces

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Synthesis of this compound

The synthesis of quinoline-3-carboxylic acid derivatives can be achieved through various established methods. A common approach involves the Pfitzinger reaction or a related cyclization strategy. While a specific detailed protocol for this compound was not found in the initial search, a general synthetic route can be proposed based on known methodologies for similar structures.[12][13]

Proposed Synthetic Route:

A plausible synthesis could involve the reaction of a substituted aniline, such as 3-fluoroaniline, with an appropriate β-ketoester, like ethyl acetoacetate, under acidic or thermal conditions to form the quinoline ring system. This would be followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Based on the extensive research into quinoline-3-carboxylic acids and fluoroquinolones, it is reasonable to hypothesize that this compound will exhibit antibacterial, anticancer, and anti-inflammatory properties. The comparative analysis with established drugs like Ciprofloxacin, Levofloxacin, and Indomethacin provides a framework for evaluating its potential efficacy.

Future research should focus on the direct synthesis and biological evaluation of this compound to obtain concrete quantitative data. This would involve performing the detailed experimental protocols outlined in this guide to determine its MIC against a panel of bacterial strains, its IC50 values against various cancer cell lines, and its ability to modulate key inflammatory pathways. Such studies will be crucial in elucidating the full therapeutic potential of this promising molecule and paving the way for its further development.

References

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A Comparative Guide to 7-Fluoro-2-methylquinoline-3-carboxylic Acid and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline derivatives stand out for their vast therapeutic potential, demonstrating a spectrum of biological activities. This guide focuses on 7-Fluoro-2-methylquinoline-3-carboxylic acid, a member of this versatile class of compounds. Due to a notable absence of peer-reviewed studies on this specific molecule, this guide will provide a comparative analysis based on structurally similar quinoline-3-carboxylic acid derivatives with established biological profiles. This approach allows for an informed perspective on its potential applications and performance in key therapeutic areas: antibacterial, anticancer, and anti-inflammatory research.

Physicochemical Properties and Structural Analogs

This compound belongs to the fluoroquinolone family, characterized by a quinoline core with a carboxylic acid at position 3. The fluorine atom at position 7 and the methyl group at position 2 are key modifications that are expected to influence its biological activity and pharmacokinetic properties.

PropertyThis compound
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.19 g/mol [2]
CAS Number 879361-44-1[3]

For a comprehensive comparison, this guide will draw data from the following closely related analogs:

  • 6-Fluoro-2-methylquinoline-3-carboxylic acid: An isomer of the target compound, differing only in the position of the fluorine atom.

  • Quinolone-3-carboxylic acid: The parent scaffold, providing a baseline for activity.

  • Ciprofloxacin: A widely used fluoroquinolone antibiotic, serving as a benchmark for antibacterial activity.

  • Other substituted quinoline-3-carboxylic acids: To illustrate the impact of various functional groups on biological activity.

Comparative Biological Activity

The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with diverse biological activities. The following sections compare the performance of derivatives in key therapeutic areas.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The substituents on the quinoline ring play a crucial role in determining the potency and spectrum of activity.

While no specific antibacterial data is available for this compound, studies on its analogs provide valuable insights. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids exhibited significant antibacterial activity.[4][5] The compound 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was particularly potent, with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against E. coli and Klebsiella pneumoniae.[4][5]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusE. coliK. pneumoniaeReference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid4.111[4][5]
Ciprofloxacin~0.25-1~0.015-1~0.015-2Varies by study

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacteria Bacterial Inoculum (e.g., Mueller-Hinton Broth) Microplate 96-well Microplate (Inoculum + Compound) Bacteria->Microplate Compound Test Compound Dilutions (Serial Dilutions) Compound->Microplate Incubate Incubate at 37°C for 18-24 hours Microplate->Incubate Observe Visual Inspection for Turbidity Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Quinolone derivatives have emerged as promising anticancer agents, primarily through the inhibition of protein kinases and induction of apoptosis.

Although no anticancer data is available for this compound, a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated micromolar inhibition against MCF-7 and K562 cancer cell lines.[6] Another study identified quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2, with IC₅₀ values in the range of 0.65 to 18.2 µM.[7][8]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound ClassCell LineIC₅₀ (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar range[6]
Tetrazolo-quinoline-4-carboxylic acid derivatives(CK2 inhibition)0.65 - 18.2[7][8]
2-aminoquinoline-3-carboxylic acid derivatives(CK2 inhibition)0.65 - 18.2[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compound Add Test Compound (Various Concentrations) Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties. A study on various quinoline-related carboxylic acids showed that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[9]

Mechanism of Action in Inflammation

The anti-inflammatory mechanism of quinoline derivatives is not fully elucidated but is thought to involve the inhibition of pro-inflammatory mediators.

Potential Anti-inflammatory Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription Quinolone Quinoline-3-carboxylic Acid Derivative Quinolone->NFkB Inhibits

Caption: A potential anti-inflammatory mechanism of quinoline derivatives.

Synthesis of Quinolone-3-Carboxylic Acids

A common synthetic route to quinoline-3-carboxylic acids is the Gould-Jacobs reaction. While a specific synthesis for this compound is not detailed in the available literature, a general pathway can be inferred. A patent describes a process for the synthesis of fluoroquinolonic derivatives which involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate followed by cyclization and hydrolysis.[10]

General Synthetic Pathway

Synthesis_Pathway Aniline Substituted Aniline Intermediate1 Intermediate Adduct Aniline->Intermediate1 Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Cyclization Thermal Cyclization Intermediate1->Cyclization Ester Quinoline-3-carboxylate Ester Cyclization->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Final_Product Quinoline-3-carboxylic Acid Hydrolysis->Final_Product

Caption: A generalized synthetic pathway for quinoline-3-carboxylic acids.

Conclusion and Future Directions

While this compound remains an understudied compound, the analysis of its structural analogs suggests significant potential across antibacterial, anticancer, and anti-inflammatory applications. The presence of the fluorine atom at the 7-position is a common feature in many potent fluoroquinolone antibiotics, hinting at promising antibacterial activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific activity profile and therapeutic potential. Direct comparative studies against established drugs and other quinoline derivatives will be crucial in determining its place in the landscape of medicinal chemistry.

References

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Fluoroquinolonic acid. PubChem. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

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A Comparative Guide to Confirming the Purity of Synthesized 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the confirmation of purity is a cornerstone of quality control and a prerequisite for further development. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of synthesized 7-Fluoro-2-methylquinoline-3-carboxylic acid, a key intermediate in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a robust and self-validating approach to purity assessment.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant implications for safety, efficacy, and stability. Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for the identification, qualification, and control of impurities in new drug substances.[1][2] This guide is structured to align with these principles, providing a framework for the rigorous purity confirmation of this compound.

Orthogonal Analytical Approaches for Unambiguous Purity Determination

A single analytical technique is often insufficient to definitively confirm the purity of a synthesized compound. Therefore, a multi-faceted, or orthogonal, approach is recommended, employing techniques that rely on different physicochemical principles. This ensures that a comprehensive picture of the sample's composition is obtained. For this compound, we will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an indispensable tool for purity assessment.[3][4] We will compare two common reversed-phase HPLC (RP-HPLC) methods to illustrate how column chemistry and mobile phase composition can be tailored to achieve optimal separation of the target compound from potential process-related impurities.

Potential Impurities

Based on common synthetic routes for quinoline derivatives, potential impurities could include unreacted starting materials or by-products from side reactions.[4][5] For the purpose of this guide, we will consider two hypothetical impurities:

  • Impurity A: A more polar starting material.

  • Impurity B: A less polar by-product.

Method 1: Standard C18 Column with Gradient Elution

A C18 column is a versatile and widely used stationary phase that provides excellent retention for a broad range of analytes. Gradient elution, where the mobile phase composition is changed over time, is particularly useful for separating compounds with different polarities in a single run.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    15 90
    20 90
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method 2: Phenyl-Hexyl Column with Isocratic Elution

A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. An isocratic elution, with a constant mobile phase composition, can be simpler and faster for routine analysis if the separation of key impurities is adequate.

Experimental Protocol:

  • Instrumentation: Same as Method 1.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Comparison of HPLC Methods
ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Rationale
Resolution (Main Peak vs. Impurities) ExcellentGoodThe gradient in Method 1 provides a wider elution window, enhancing the separation of components with diverse polarities.
Analysis Time Longer (25 min)Shorter (~15 min)The isocratic method is inherently faster as it does not require gradient ramping and re-equilibration.
Selectivity Based on hydrophobicityEnhanced for aromatic compounds due to π-π interactions.The Phenyl-Hexyl column can be advantageous if impurities have similar hydrophobicity but different aromatic character.
Suitability Ideal for method development and characterization of unknown impurity profiles.Suitable for routine quality control once the impurity profile is well-defined.

Data Presentation: HPLC Purity Analysis

CompoundMethod 1: Retention Time (min)Method 1: Area %Method 2: Retention Time (min)Method 2: Area %
Impurity A (polar)3.50.152.80.16
This compound 12.2 99.75 8.5 99.73
Impurity B (non-polar)16.80.1011.20.11

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Solvent Diluent (e.g., ACN/Water) Sample->Solvent Vial HPLC Vial Solvent->Vial Autosampler Autosampler Injection Vial->Autosampler Column Chromatographic Column (C18 or Phenyl-Hexyl) Autosampler->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report Purity_Confirmation cluster_techniques Analytical Techniques Synthesized_Compound Synthesized 7-Fluoro-2- methylquinoline-3-carboxylic acid HPLC HPLC (Purity > 99.5%) Synthesized_Compound->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR MS Mass Spectrometry (Correct M.W.) Synthesized_Compound->MS Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed NMR->Purity_Confirmed MS->Purity_Confirmed

Caption: Logical relationship of orthogonal analytical techniques.

Elemental Analysis: A Classical Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This classical technique serves as a fundamental check of the compound's empirical formula.

Expected Elemental Analysis for C₁₁H₈FNO₂:

  • C: 64.39%

  • H: 3.93%

  • N: 6.83%

A significant deviation from these values would indicate the presence of impurities or residual solvents.

Conclusion

Confirming the purity of a synthesized compound like this compound requires a rigorous and multi-faceted analytical approach. This guide has compared the utility of HPLC, NMR, and Mass Spectrometry, providing a framework for their application in a self-validating system. By employing these orthogonal techniques and adhering to the principles outlined in regulatory guidelines, researchers and drug development professionals can ensure the quality and integrity of their synthesized materials, paving the way for successful downstream applications.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). 2021. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Supplementary Information for: An efficient synthesis of quinoline-2-carboxylates from anilines and α-ketoesters. [Link]

  • NIH National Center for Biotechnology Information. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]

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A Comparative Guide to the Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid: An Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Fluoro-2-methylquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including antibacterial and kinase inhibition properties. The reliable and reproducible synthesis of this molecule is therefore of paramount importance for researchers in the field. The presence of the fluorine atom, methyl group, and carboxylic acid functionality at specific positions requires a synthetic strategy that offers high regioselectivity and consistent yields.

This guide provides an in-depth comparison of the most viable synthetic routes to this compound and its structural isomers. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and analyze the factors influencing the reproducibility of each method. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific laboratory context and scale.

Overview of Principal Synthetic Strategies

The construction of the quinoline core is a well-trodden path in organic chemistry, with several named reactions offering potential access to the target molecule.[1] For the specific substitution pattern of this compound, two primary strategies stand out for their directness and versatility:

  • The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2][3] It is renowned for its modularity and generally good yields.[4]

  • The Gould-Jacobs Reaction: A powerful method that builds the quinoline ring from a substituted aniline and a malonic ester derivative, typically proceeding through a high-temperature cyclization to form a 4-hydroxyquinoline intermediate.[5][6]

Additionally, we will examine the Pfitzinger Reaction as a comparative alternative. While it typically yields the isomeric quinoline-4-carboxylic acid, its methodology provides valuable context and is a robust reaction for generating closely related scaffolds.[7][8]

Route 1: The Friedländer Synthesis

The Friedländer synthesis is arguably the most direct and logical approach to the target molecule. The strategy relies on the acid- or base-catalyzed condensation of 2-amino-4-fluorobenzaldehyde with ethyl acetoacetate, followed by saponification of the resulting ester.

Causality and Mechanism

The reaction proceeds via two plausible mechanistic pathways, both of which are frequently proposed.[2]

  • Aldol-First Pathway: The reaction begins with a base-catalyzed aldol condensation between the enolate of ethyl acetoacetate and the aldehyde group of 2-amino-4-fluorobenzaldehyde. The resulting aldol adduct then undergoes dehydration. The final step is an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by elimination of water to form the aromatic quinoline ring.

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the aniline and the ketone of ethyl acetoacetate. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the product.

The choice of catalyst (acid or base) can influence which pathway is favored and is critical for managing potential side reactions, such as the self-condensation of ethyl acetoacetate.[9] Basic conditions, using catalysts like potassium hydroxide or piperidine, are commonly employed and are effective at promoting the initial enolate formation.

Experimental Protocol (Adapted from General Procedures)

Step 1: Friedländer Annulation

  • In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq), which is a commercially available starting material, and ethyl acetoacetate (1.1 eq) in absolute ethanol.[10][11][12]

  • Add a catalytic amount of a base, such as potassium hydroxide (0.2 eq) or piperidine.

  • Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, ethyl 7-fluoro-2-methylquinoline-3-carboxylate, may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, or perform an extraction with a suitable organic solvent (e.g., ethyl acetate) followed by purification via column chromatography.

Step 2: Saponification

  • Suspend the crude ethyl 7-fluoro-2-methylquinoline-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is approximately 4-5.

  • The target compound, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Reproducibility and Challenges
  • Starting Material Quality: The purity of the 2-amino-4-fluorobenzaldehyde is crucial. Impurities can lead to side reactions and discoloration of the final product.

  • Catalyst Choice: The selection of the catalyst and its concentration can impact yield. Strong bases can promote undesirable self-condensation of the ethyl acetoacetate.[9] Modern variations utilize milder catalysts like molecular iodine or ionic liquids to improve yields and simplify purification.[3]

  • Temperature Control: While the reaction is generally robust, excessive heat can lead to degradation and lower yields. Careful monitoring of the reflux is recommended.

  • Overall Assessment: The Friedländer synthesis offers a highly reproducible and scalable route, provided that reaction conditions are carefully controlled. Its primary advantage is the direct and convergent assembly of the desired quinoline core.[4]

Workflow Visualization

Friedlander Synthesis Workflow Friedländer Synthesis Workflow cluster_step1 Step 1: Annulation cluster_step2 Step 2: Saponification start 2-Amino-4-fluorobenzaldehyde + Ethyl Acetoacetate reflux Dissolve in EtOH Add Base (KOH) Reflux (4-8h) start->reflux product1 Ethyl 7-fluoro-2-methyl- quinoline-3-carboxylate reflux->product1 hydrolysis Suspend in EtOH/NaOH(aq) Reflux (2-4h) product1->hydrolysis Crude Ester acidify Cool & Acidify with HCl (pH 4-5) hydrolysis->acidify final_product 7-Fluoro-2-methyl- quinoline-3-carboxylic acid acidify->final_product

Caption: Workflow for the Friedländer synthesis of the target compound.

Route 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative pathway, starting from 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM). This multi-step process involves an initial condensation, a thermally-induced cyclization, saponification, and finally decarboxylation to arrive at a 4-hydroxyquinoline, which is a close analogue but not the target molecule. To obtain the target, the 4-hydroxyl group would need to be removed, adding complexity. However, this route is fundamental to the synthesis of many quinolone antibiotics and serves as an important comparison.[13]

Causality and Mechanism

The reaction sequence is well-defined:[5]

  • Condensation: The reaction begins with a nucleophilic attack by the nitrogen of 3-fluoroaniline on the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

  • Cyclization: This is the critical and often rate-limiting step. It requires high temperatures (typically >240 °C) to facilitate a 6-electron electrocyclic ring closure onto the benzene ring. This step is a thermal pericyclic reaction.

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid with a base, and subsequent heating in an acidic medium removes the carboxyl group at position 3, yielding the 4-hydroxyquinoline (or 4-quinolone) core.

The high temperature required for cyclization is a key experimental parameter. The reaction is often performed in a high-boiling point solvent like diphenyl ether or mineral oil to achieve the necessary temperatures uniformly.[5] Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for this step.[14]

Experimental Protocol (Adapted from General Procedures)

Step 1: Condensation

  • Combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a flask.

  • Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction is often performed neat (without solvent).

  • Monitor the reaction by TLC. Upon completion, the intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, can be isolated by cooling and crystallization, or used directly in the next step.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.

  • Cool the mixture, which will cause the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, to precipitate.

  • Filter the solid product and wash with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification

  • Reflux the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%) until the hydrolysis is complete (monitored by TLC).

  • Cool the solution and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter, wash with water, and dry the product.

Reproducibility and Challenges
  • High-Temperature Cyclization: The key challenge is achieving and maintaining the high temperature required for cyclization. This step can be difficult to control, potentially leading to charring and reduced yields. The use of microwave reactors can significantly improve reproducibility here.[14]

  • Regioselectivity: The cyclization of meta-substituted anilines like 3-fluoroaniline can potentially yield two different regioisomers (the 7-fluoro and 5-fluoro products). The 7-fluoro isomer is generally the major product due to electronic and steric factors, but separation may be required.

  • Multiple Steps: The multi-step nature of the Gould-Jacobs reaction can lead to a lower overall yield compared to a more convergent synthesis like the Friedländer.

  • Final Product: This route naturally leads to a 4-hydroxyquinoline derivative. Additional synthetic steps would be required to remove the hydroxyl group to obtain the title compound, further reducing the overall efficiency for this specific target.

Workflow Visualization

Gould_Jacobs_Workflow Gould-Jacobs Reaction Workflow start 3-Fluoroaniline + DEEM condense Condensation (100-120 °C) start->condense intermediate Anilinomethylenemalonate Intermediate condense->intermediate cyclize Thermal Cyclization (240-260 °C in Diphenyl Ether) intermediate->cyclize ester_product Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate cyclize->ester_product hydrolyze Saponification (NaOH, Reflux) ester_product->hydrolyze final_product 7-Fluoro-4-hydroxy- quinoline-3-carboxylic acid hydrolyze->final_product

Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline analogue.

Alternative Route: The Pfitzinger Reaction for an Isomeric Product

The Pfitzinger reaction provides an excellent route to quinoline-4-carboxylic acids. To synthesize a molecule related to our target, we would use 5-fluoroisatin and a ketone with an α-methylene group, such as acetone, to generate 7-fluoro-2-methylquinoline-4-carboxylic acid. This comparison highlights how a different classical reaction can yield a valuable, but structurally distinct, isomer.

Causality and Mechanism

The Pfitzinger reaction is initiated by the base-catalyzed ring-opening of the isatin substrate.[8]

  • Ring Opening: A strong base (typically KOH) hydrolyzes the amide bond in 5-fluoroisatin to form the potassium salt of a keto-isatinic acid.

  • Condensation: This intermediate then condenses with a ketone (e.g., acetone). The aniline nitrogen reacts with the ketone's carbonyl group to form an enamine.

  • Cyclization & Dehydration: An intramolecular aldol-type condensation occurs between the enamine and the ketone of the isatinic acid backbone, followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid.[7]

Experimental Protocol (Adapted from General Procedures)
  • In a round-bottom flask, dissolve potassium hydroxide (approx. 3-4 eq) in a minimal amount of water and dilute with absolute ethanol.[15][16]

  • Add 5-fluoroisatin (1.0 eq) to the basic solution and stir at room temperature for about 1 hour to ensure complete ring opening. The color will typically change.

  • Add the carbonyl compound, acetone (2.0 eq or more), to the mixture.

  • Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and perform an extraction with diethyl ether to remove any excess unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute HCl until precipitation of the product is complete.

  • Collect the solid 7-fluoro-2-methylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry.[16]

Workflow Visualization

Pfitzinger_Workflow Pfitzinger Reaction Workflow start 5-Fluoroisatin + Acetone ring_open Ring Opening (KOH in EtOH/H₂O) start->ring_open reflux Condensation & Cyclization (Reflux, 12-24h) ring_open->reflux workup Solvent Removal & Ether Wash reflux->workup acidify Acidification (Acetic Acid or HCl) workup->acidify final_product 7-Fluoro-2-methyl- quinoline-4-carboxylic acid acidify->final_product

Caption: Workflow for the Pfitzinger synthesis of an isomeric quinoline-4-carboxylic acid.

Comparative Analysis Summary

FeatureFriedländer SynthesisGould-Jacobs ReactionPfitzinger Reaction (for Isomer)
Target Product Directly yields target (after hydrolysis)Yields 4-hydroxy analogue; requires extra stepsYields constitutional isomer (4-COOH)
Key Reactants 2-Amino-4-fluorobenzaldehyde + Ethyl Acetoacetate3-Fluoroaniline + DEEM5-Fluoroisatin + Acetone
Reaction Conditions Mild to moderate (Reflux in EtOH)Harsh (Thermal cyclization >240 °C)Moderate (Reflux in EtOH)
Number of Steps 2 (Annulation + Saponification)3+ (Condensation, Cyclization, Saponification)1 (One-pot reaction)
Reproducibility High, sensitive to catalyst choice and starting material purity.[9]Moderate, highly dependent on temperature control.[14]High, generally a robust reaction.
Regioselectivity Excellent; substitution pattern is pre-defined by reactants.Good; 7-substituted product is major, but 5-isomer is possible.Excellent; substitution pattern is locked by the isatin.
Scalability Good; one-pot variations have been developed for scale-up.[17]Moderate; high-temperature step can be challenging to scale.Good; procedure is straightforward for larger scales.
Typical Yields Good to excellent.[4]Low to moderate overall yield due to multiple steps.Good.[16]

Conclusion and Recommendations

For the reproducible synthesis of This compound , the Friedländer synthesis stands out as the superior and most logical methodology . Its convergent nature, use of milder reaction conditions, and high regioselectivity make it the most efficient and reliable choice for both small-scale and larger-scale preparations. While potential side reactions exist, they can be effectively managed through careful selection of a catalyst and control of the reaction temperature, ensuring consistent yields.

The Gould-Jacobs reaction , while a cornerstone of quinoline chemistry, is less practical for this specific target due to its harsh thermal cyclization step and the fact that it yields a 4-hydroxy analogue, necessitating further synthetic modifications. It remains an excellent choice for producing quinolone cores prevalent in antibiotics but is an indirect and less efficient route for the title compound.

The Pfitzinger reaction is a robust and highly reproducible method for generating quinoline-4-carboxylic acids. While it does not produce the desired 3-carboxylic acid isomer, it serves as an excellent comparative example of how classical quinoline syntheses can be precisely deployed to create specific constitutional isomers based on the strategic choice of starting materials.

Ultimately, the choice of synthetic route is a balance of efficiency, scalability, and the specific structural target. For this compound, the evidence strongly supports the Friedländer synthesis as the most trustworthy and field-proven approach.

References

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved January 12, 2026, from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

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  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 12, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

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  • Morressier. (2017). Synthesis of 2-substituted quinoline-4-carboxylic acids from 5- and 7-fluoroisatins and benzylideneacetones via the Pfitzinger reaction. [Link]

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  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. [Link]

  • ResearchGate. (n.d.). Scheme 6. The Friedländer quinoline synthesis of 7. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. [Link]

  • Chemistry World. (2017). Taking on chemistry's reproducibility problem. [Link]

  • Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. [Link]

  • ORBi. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis. [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of 7-Fluoro-2-methylquinoline-3-carboxylic acid. As a novel quinolone derivative, direct, validated methods are not extensively documented. Therefore, this document synthesizes field-proven insights and established methodologies for the broader class of fluoroquinolone carboxylic acids to provide a robust analytical framework. Every protocol and recommendation is designed to be a self-validating system, grounded in authoritative standards to ensure scientific integrity.

Introduction and Physicochemical Rationale

This compound is a member of the quinolone family, a class of compounds known for their significant biological activities. Accurate and precise analytical characterization is paramount for researchers in drug discovery and development for purity assessment, stability studies, and pharmacokinetic analysis.

The molecule's structure, featuring a carboxylic acid group, a quinoline core, and a fluorine substituent, dictates the optimal choice of analytical techniques. The carboxylic acid moiety imparts acidic properties and polarity, while the aromatic quinoline core provides a strong chromophore for UV-Vis spectrophotometry and fluorescence detection. These features are central to the methodological choices discussed herein. Fluoroquinolones are generally amphoteric, being slightly water-soluble in the pH range of 6 to 8.[1]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is governed by the objective: is the goal to quantify the compound, confirm its identity and structure, or both? This section compares the most relevant techniques, explaining the causality behind their application to this specific molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the quantitative analysis of quinolone derivatives due to its high resolution, sensitivity, and adaptability.[2][3][4]

  • Expertise & Experience: The key to a successful HPLC method for a quinolone carboxylic acid is mobile phase pH control. The carboxylic acid group's ionization state is pH-dependent, which drastically affects its retention on a reverse-phase column. A mobile phase buffered to an acidic pH (typically 2.5-4.0) will suppress the ionization of the carboxyl group, increasing its hydrophobicity and ensuring good retention and sharp peak shapes on a C18 column. The United States Pharmacopeia (USP) often recommends a mobile phase of phosphate buffer (pH 3.0) and acetonitrile for fluoroquinolone analysis.[5]

  • Recommended Approach: Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the most practical starting point. The quinoline ring system provides strong UV absorbance, typically monitored around 254 nm or 325 nm.[4] For higher sensitivity and selectivity, particularly in complex matrices like biological fluids, HPLC coupled with mass spectrometry (LC-MS) is the authoritative choice.[6]

  • Trustworthiness: Method validation according to International Council for Harmonisation (ICH) guidelines is crucial. This involves assessing linearity, accuracy (typically 98-102% recovery), precision (intra- and inter-day), and robustness.[4] System suitability tests, such as column efficiency and peak tailing, must be performed before each analytical run to ensure the system is performing correctly.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural information but is not directly applicable to non-volatile and thermally labile compounds like carboxylic acids.

  • Expertise & Experience: Direct injection of this compound into a GC system would lead to poor chromatographic performance or decomposition. The critical step is derivatization , a chemical reaction to convert the polar carboxylic acid into a more volatile and thermally stable ester.[7][8] Common derivatization reagents include those for alkylation (e.g., forming methyl or ethyl esters) or silylation.[8][9]

  • Causality: Alkylation or silylation replaces the active hydrogen on the carboxylic acid, reducing polarity and allowing the compound to be volatilized without breaking down in the hot GC inlet.[9] This extra sample preparation step is a significant drawback compared to HPLC, but it can be necessary for specific applications requiring the high efficiency of capillary GC columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation.[10] It is not typically used for routine quantification but is indispensable for verifying the chemical identity of a reference standard or a newly synthesized batch.

  • Expertise & Experience: For a quinolone carboxylic acid, key diagnostic signals in the ¹H NMR spectrum include the aromatic protons on the quinoline ring and a characteristic downfield singlet for the acidic proton of the –CO₂H group, often observed near 12 δ.[11][12] In ¹³C NMR, the carboxyl carbon atom will absorb in the 165 to 185 δ range.[11][12]

  • Trustworthiness: Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to definitively assign all proton and carbon signals, providing a self-validating dataset for structural confirmation.[13] The purity of a substance can also be assessed using quantitative NMR (qNMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique for identifying the key functional groups present in the molecule, serving as a quick identity check.

  • Expertise & Experience: The IR spectrum of this compound will be dominated by two characteristic absorptions: a very broad O–H stretch from the carboxylic acid, typically appearing in the 3300-2500 cm⁻¹ region, and a strong carbonyl (C=O) stretch between 1760-1690 cm⁻¹.[11][14] The broadness of the O-H band is a result of hydrogen bonding between molecules.[14]

Data Presentation and Visualization

Table 1: Comparison of Analytical Techniques
TechniquePrimary ApplicationSample PrepSensitivityThroughputKey AdvantageKey Disadvantage
RP-HPLC-UV Quantification, PuritySimple dissolutionGood (µg/mL)HighRobust, widely available, preciseModerate sensitivity
LC-MS Quantification (trace), IDSimple dissolutionExcellent (ng/mL)HighHighest sensitivity & selectivityHigher cost & complexity
GC-MS Quantification (trace), IDDerivatization requiredExcellent (pg/mL)MediumHigh resolutionDestructive, complex sample prep
NMR Structure Elucidation, IDSimple dissolutionLowLowUnambiguous structural infoExpensive, not for trace analysis
FTIR Functional Group IDMinimalModerateVery HighFast, simple identity checkLacks quantitative power
Diagrams and Workflows

A logical approach to selecting the right analytical tool is crucial for efficient research.

MethodSelection Start What is the Analytical Goal? Quant Quantification / Purity Assay Start->Quant ID Identity / Structure Confirmation Start->ID Trace Trace Levels (e.g., bioanalysis)? Quant->Trace NMR 1D/2D NMR ID->NMR Definitive Structure FTIR FTIR ID->FTIR Quick Functional Group Check HPLC RP-HPLC-UV Trace->HPLC No LCMS LC-MS Trace->LCMS Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol describes a robust, self-validating method for determining the purity and concentration of this compound.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: With UV-Vis Detector

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic elution is a good starting point based on similar compounds.[4] Method development may be required.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 325 nm[4]

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Prepare the unknown sample in the same diluent to an expected concentration within the calibration range.

  • System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The tailing factor for the peak should be <1.5.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the unknown sample(s).

  • Calculation: Determine the concentration of the unknown sample from the linear regression equation of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., 0.1% H3PO4 in ACN/H2O) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solutions & Calibration Curve SST Perform System Suitability Test (SST) Standard->SST Sample Prepare Unknown Sample Inject Inject Standards & Sample Sample->Inject SST->Inject If SST Passes Integrate Integrate Peak Areas Inject->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Calculate Calculate Concentration CalCurve->Calculate

Caption: Standard workflow for quantitative analysis by HPLC.

Conclusion and Recommendations

For routine quantitative analysis and purity assessment of this compound, RP-HPLC-UV is the most effective and reliable technique. Its robustness, precision, and the strong chromophore of the analyte make it the industry-standard choice. For trace-level quantification in complex matrices, transitioning the developed HPLC method to an LC-MS system is the logical next step.

For absolute confirmation of identity, particularly for a primary reference standard or for resolving structural ambiguities, NMR spectroscopy is essential and provides the most definitive data. Finally, FTIR and GC-MS (with derivatization) serve as valuable complementary techniques for quick identity checks and specialized quantitative applications, respectively. Adherence to rigorous system suitability and validation protocols is paramount to ensure the trustworthiness and accuracy of any data generated.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids . A guide to the characteristic infrared absorption bands of carboxylic acids. Source: University of Calgary. [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens . A publication describing a simple isocratic HPLC procedure for the analysis of quinolones. Source: PubMed. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . An educational resource detailing the spectroscopic properties (IR, NMR) of carboxylic acids. Source: Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . An OpenStax textbook chapter covering the IR and NMR spectroscopy of carboxylic acids. Source: OpenStax. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives . A video tutorial on the spectroscopic analysis of carboxylic acid derivatives. Source: JoVE (Journal of Visualized Experiments). [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . A research paper discussing various derivatization techniques for GC analysis. Source: ResearchGate. [Link]

  • Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography . A study detailing the validation of an HPLC-UV method for quinolone analysis. Source: International Journal of Current Microbiology and Applied Sciences. [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative . A publication on the development and validation of an HPLC method for a quinolone derivative. Source: United Journal of Chemistry. [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions . A review of various analytical methods for fluoroquinolones. Source: ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis . A resource describing derivatization methods for the GC analysis of acids. Source: ResearchGate. [Link]

  • What Is Derivatization In GC-MS? . An educational video explaining the concept and purpose of derivatization in GC-MS. Source: YouTube. [Link]

  • Why Use GC Derivatization Reagents . A technical note explaining the benefits and types of derivatization reagents for gas chromatography. Source: Chrom Tech, Inc.. [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy . A book chapter on the use of NMR for determining the structure of antibiotics. Source: PubMed. [Link]

  • Structure Elucidation of Antibiotics by NMR Spectroscopy . A protocol describing NMR methods for structure elucidation. Source: Springer Nature Experiments. [Link]

  • Structure Elucidation and NMR . A service provider's overview of using NMR for structure elucidation of small molecules. Source: Hypha Discovery. [Link]

  • FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022 . A review paper covering the analysis of fluoroquinolone residues. Source: Malaysian Journal of Chemistry. [Link]

  • fluoroquinolones: official and reported methods of analysis (review) . A review compiling official and reported analytical methods for fluoroquinolones. Source: ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 7-Fluoro-2-methylquinoline-3-carboxylic acid (CAS No. 879361-44-1) represents a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its proper handling and disposal are not merely procedural matters but are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, from the point of generation to its final disposition.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's potential hazards is the cornerstone of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by examining analogous chemical structures, namely quinoline derivatives and carboxylic acids. This approach, known as "hazard banding," allows us to establish a robust safety protocol.

Based on data from similar quinoline compounds, this substance should be handled as a hazardous material with the potential to cause skin, eye, and respiratory irritation.[3][4][5] The carboxylic acid functional group also suggests potential corrosive properties.[6][7] Therefore, all personnel must treat this compound as hazardous waste.

Table 1: Inferred Hazard Profile and Safety Considerations

Hazard ClassificationDescriptionRationale & Causality
Skin Irritant May cause skin irritation upon contact.[3][4][5]The aromatic quinoline ring system and acidic nature can disrupt skin integrity, leading to inflammation.
Eye Irritant May cause serious eye irritation.[3][4][5]Direct contact with eye tissue can lead to significant irritation or damage due to the compound's chemical reactivity.
Respiratory Irritant Inhalation of dust may irritate the respiratory tract.[3][4][5]Fine particulates, if inhaled, can cause irritation to the mucous membranes of the nose, throat, and lungs.
Acute Oral Toxicity May be harmful or toxic if swallowed.[4][8]Similar heterocyclic compounds have demonstrated oral toxicity; ingestion must be avoided.

Section 2: Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with establishing a barrier between the researcher and the chemical hazard. The use of appropriate PPE is non-negotiable when handling this compound in any form, including its waste products.

Handling Environment: All handling and waste consolidation activities should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] The work area must be well-ventilated.[3][10]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).To prevent direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[8][10]
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from splashes or airborne dust particles.[9][11]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[12]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust and work cannot be conducted in a fume hood.[9][11]

Section 3: Step-by-Step Disposal Protocol for Laboratory-Scale Waste

The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[13] The following protocol is designed to ensure compliance with these regulations.

Step 1: Waste Segregation at the Source Immediately upon generation, declare any material contaminated with this compound (e.g., unused solid, contaminated wipes, reaction residues) as hazardous waste.

  • Causality: Proper segregation is critical to prevent dangerous chemical reactions. Never mix this acidic waste with bases, cyanides, or sulfides.[14] Keeping different waste streams separate, such as halogenated and non-halogenated solvents, can also facilitate more efficient and cost-effective disposal by the waste management facility.[15]

Step 2: Containerization Select a dedicated and appropriate waste container.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are generally preferred for acidic waste to avoid corrosion that can occur with metal.[16][17]

  • Container Management: Keep the container closed at all times except when adding waste.[14][15] Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[16]

Step 3: Accurate and Compliant Labeling Proper labeling is a key EPA requirement.[18]

  • Labeling Contents: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" .[16][18]

    • The full, unabbreviated chemical name: "this compound" .[9]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[18]

    • The accumulation start date (this is typically filled out when the first drop of waste is added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.

  • SAA Requirements: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][18] This ensures that the waste is managed by trained professionals who are aware of its hazards. The SAA should also have secondary containment to capture any potential leaks.

Step 5: Arranging for Final Disposal Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[14]

  • Procedure: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.[13][19] Do not attempt to transport or dispose of the waste yourself. These certified professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] The most common and appropriate final disposal method for this type of organic waste is high-temperature incineration.[18]

G cluster_lab In the Laboratory cluster_ehs Managed by EHS / Licensed Vendor A Waste Generation (e.g., unused solid, contaminated materials) B Step 1: Segregate Waste (Keep acid waste separate) A->B C Step 2: Select Compatible Container (Closed, leak-proof, plastic preferred) B->C D Step 3: Affix Hazardous Waste Label ('Hazardous Waste', full chemical name) C->D E Step 4: Store in Satellite Accumulation Area (SAA) (Near point of generation) D->E F Step 5: Request Pickup (Contact EHS when container is full) E->F G Waste Pickup from Lab F->G H Final Disposal (Transport to a permitted TSDF for incineration) G->H

Caption: Laboratory workflow for the compliant disposal of this compound.

Section 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your laboratory supervisor.

  • Control Ignition Sources: If the spilled material is near any ignition sources, remove them if it is safe to do so.

  • Assess the Spill:

    • Minor Spill (Solid): If you are trained and it is safe to do so, don personal protective equipment (PPE). Gently sweep or vacuum the solid material into a designated hazardous waste container.[9] Avoid generating dust.[8][9]

    • Major Spill: Do not attempt to clean it up yourself. Secure the area, prevent entry, and contact your institution's EHS emergency line immediately.

  • Decontaminate: After the spill is cleaned up, thoroughly wash the spill area.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[20]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]

Section 5: The Regulatory Imperative: Understanding RCRA

Compliance with hazardous waste regulations is a legal requirement. The EPA's RCRA program establishes the framework for managing hazardous waste from its generation to its final disposal. A key aspect of this is determining the facility's generator status, which is based on the total amount of hazardous waste produced per month.

  • Very Small Quantity Generator (VSQG): Generates ≤ 100 kg/month .

  • Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg/month .[18]

  • Large Quantity Generator (LQG): Generates ≥ 1,000 kg/month .[18]

This status dictates specific requirements for on-site accumulation time limits, personnel training, and contingency planning.[18] Following the protocol in this guide ensures that your laboratory's waste contributes to your institution's overall compliance, regardless of its generator status.

G A Cradle: Waste Generation in the Lab B Transportation (Licensed Hazardous Waste Hauler) A->B Manifest Tracking C Grave: Treatment, Storage, and Disposal Facility (TSDF) B->C Manifest Tracking D Final Disposition (e.g., Incineration, Landfill) C->D

Caption: The "Cradle-to-Grave" lifecycle of hazardous waste as mandated by the EPA's RCRA.

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (URL: )
  • Managing Hazardous Chemical Waste in the Lab. (URL: )
  • SAFETY D
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). (URL: )
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: )
  • Pharmaceutical Hazardous Waste Management Guide
  • Properly Managing Chemical Waste in Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (URL: )
  • Quinoline - Hazardous Substance Fact Sheet. (URL: )
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
  • Acetic and Formic Acids in Workplace Atmospheres - OSHA. (1993-04-08). (URL: )
  • 439665 this compound CAS: 879361-44-1. (URL: )
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  • This compound - CymitQuimica. (URL: )
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  • 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid - AK Scientific, Inc. (URL: )
  • 2 - Safety d
  • 7-FLUORO-2-METHYLQUINOLINE SDS, 1128-74-1 Safety D
  • SAFETY D
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  • 8-Chloro-4-methylquinoline-3-carboxylic acid - AK Scientific, Inc. (URL: )

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Navigating the Unknown: A Senior Scientist's Guide to Handling 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust operational framework for handling 7-Fluoro-2-methylquinoline-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS), we will adopt the foundational principle of prudent laboratory practice: treat the compound with a high degree of caution, assuming it possesses the hazards characteristic of its structural relatives. Our approach is built on a presumptive hazard assessment, leading to a comprehensive plan for personal protective equipment (PPE), laboratory operations, and waste disposal.

Presumptive Hazard Assessment: Deconstructing the Risk

The potential hazards of this compound can be inferred by examining its three primary structural components: the quinoline core, the carboxylic acid group, and the fluorine substituent.

  • Quinoline Core: The parent quinoline molecule is classified as harmful if swallowed or in contact with skin, a cause of skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. An immediate structural analog, 7-Fluoro-2-methylquinoline, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3]. Therefore, we must assume our compound is, at a minimum, a significant irritant and a potential long-term health hazard.

  • Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive or irritating to skin and eyes[4]. This functional group increases the likelihood of the compound causing chemical burns upon direct contact.

  • Organofluorine Moiety: The introduction of fluorine can drastically alter a molecule's biological properties[5]. Fluorinated compounds can exhibit unique toxicities and may be persistent in the environment[5][6]. The strong carbon-fluorine bond imparts stability, but the overall molecule's metabolic fate and toxicological profile are often unpredictable without specific data.

Based on this synthesis, we will operate under the assumption that This compound is a skin, eye, and respiratory irritant, is harmful upon ingestion or skin contact, and may pose unknown, chronic health risks.

Core Directive: Personal Protective Equipment (PPE)

Your primary shield against exposure is a multi-layered PPE strategy. The selection of PPE is not static; it must adapt to the specific task and the physical form of the chemical being handled.

PPE Selection Summary
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (or Neoprene)Fully-buttoned Laboratory CoatWork within a certified Chemical Fume Hood or use an N95 (or higher) respirator.
Preparing Solutions Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (or Neoprene)Chemical-resistant Apron over Laboratory CoatWork within a certified Chemical Fume Hood.
Performing Reactions Chemical Splash GogglesNitrile or Neoprene GlovesLaboratory CoatWork within a well-ventilated area; fume hood preferred.
Waste Handling/Disposal Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (or Neoprene)Chemical-resistant Apron over Laboratory CoatWork within a certified Chemical Fume Hood.
The Logic of Layering: A Deeper Look at Your PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes[7][8]. When handling the solid powder or preparing solutions, a full face shield worn over the goggles is required to protect the entire face from splashes[7].

  • Hand Protection: Nitrile gloves provide good resistance to a range of chemicals, including acids[9][10]. Given the unknown permeability of this specific compound, "double-gloving" (wearing two pairs of gloves) is a prudent measure. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for tears or degradation before use[2].

  • Body Protection: A standard laboratory coat protects personal clothing and underlying skin from contamination[8]. When handling larger quantities or preparing solutions where the risk of a significant splash is higher, a chemical-resistant apron should be worn over the lab coat[9].

  • Respiratory Protection: Fine powders can easily become airborne and inhaled. All handling of the solid form of this compound must be performed within a certified chemical fume hood to contain any dust[11]. If a fume hood is not available for a specific, brief task, a NIOSH-approved N95 respirator is the absolute minimum requirement to prevent inhalation of particulates[7].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, methodical workflow is essential for minimizing exposure risk.

Workflow for Handling this compound

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_area->don_ppe weigh_solid 3. Weigh Solid (Use disposable weigh boat) don_ppe->weigh_solid add_solid 5. Slowly Add Solid to Solvent weigh_solid->add_solid Transfer add_solvent 4. Add Solvent to Vessel add_solvent->add_solid mix 6. Mix Solution (Capped, gentle agitation) add_solid->mix decon 7. Decontaminate Surfaces & Glassware mix->decon Post-Operation dispose 8. Segregate & Dispose Waste (See Disposal Plan) decon->dispose doff_ppe 9. Doff PPE (Remove outer gloves first) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash caption Handling Workflow

Caption: A step-by-step workflow for the safe handling of the compound.

Step 1: Area Preparation

  • Designate a specific area for handling, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment (spatulas, glassware, solvents) and hazardous waste containers before retrieving the chemical.

Step 2: Donning PPE

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

Step 3: Handling the Solid Compound

  • Perform all manipulations that may generate dust, such as weighing or transferring, inside a chemical fume hood.

  • Use a disposable weigh boat or paper to avoid contaminating a balance.

  • Handle the container and transfer tools with care to minimize aerosolization.

Step 4: Preparing Solutions

  • Always add the solid acid to the solvent slowly; never the other way around, especially with water, to avoid splashing[10].

  • If the solvent is volatile, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

Step 5: Post-Handling Decontamination

  • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

  • Rinse all non-disposable glassware that came into contact with the chemical. Collect the initial rinsate as hazardous waste.

Disposal Plan: Managing the Waste Stream

All materials contaminated with this compound must be treated as hazardous waste. Do not pour any waste containing this compound down the drain[11].

Waste Disposal Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated solid_waste Contaminated Gloves, PPE, Weigh Boats, Paper Towels start->solid_waste liquid_waste Unused Solutions, Contaminated Solvents, First Rinsate start->liquid_waste sharps_waste Contaminated Needles, Pipette Tips, Glassware start->sharps_waste solid_container Solid Hazardous Waste Container solid_waste->solid_container end Label & Store for EHS Pickup solid_container->end liquid_container Liquid Hazardous Waste Container (Acidic) liquid_waste->liquid_container liquid_container->end sharps_container Sharps Container sharps_waste->sharps_container sharps_container->end caption Waste Segregation Plan

Caption: Decision workflow for proper waste segregation.

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated disposable items—gloves, weigh boats, paper towels, etc.—into a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound, as well as the initial solvent rinses of glassware, in a labeled liquid hazardous waste container designated for acidic, halogenated organic waste.

  • Sharps: Any contaminated needles, pipette tips, or broken glassware must be placed in a puncture-proof sharps container.

Step 2: Container Management

  • Keep all waste containers closed when not in use.

  • Label containers clearly with "Hazardous Waste," the full chemical name, and the primary hazards (Irritant, Harmful).

  • Store waste containers in a secondary containment tray in a designated satellite accumulation area.

Step 3: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.

By implementing these rigorous safety and logistical measures, researchers can handle this compound with the necessary level of caution, ensuring a secure environment for advancing scientific discovery.

References

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  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

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  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

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  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Sustainability Directory. Fluorinated Chemical Compounds - News. [Link]

  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. Canadian Medical Association Journal. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.